An In-Depth Technical Guide to the Synthesis and Characterization of Methyl Maleurate Abstract This technical guide provides a comprehensive overview of the synthesis and structural elucidation of methyl maleurate, a der...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl Maleurate
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of methyl maleurate, a derivative of maleic acid with significant potential as a chemical intermediate. We present a robust, two-step synthetic pathway commencing with the ring-opening of maleic anhydride by urea to form the intermediate, maleuric acid, followed by a classic acid-catalyzed esterification to yield the target methyl ester. The narrative emphasizes the chemical principles underpinning the chosen methodologies, offering insights into reaction mechanisms and experimental design. A detailed protocol for the complete characterization of methyl maleurate using modern spectroscopic techniques—including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is provided. Expected analytical data are summarized in tabular form to serve as a practical reference for researchers in organic synthesis, materials science, and drug development.
Introduction
Maleic anhydride and its derivatives are fundamental building blocks in the chemical industry, valued for their utility in producing resins, polymers, and fine chemicals.[1] The reaction of maleic anhydride with nucleophiles, such as amines and alcohols, provides a versatile route to a wide array of functionalized molecules.[2] One such derivative, methyl maleurate (N-carbamoyl-maleamic acid methyl ester), is an interesting bifunctional molecule featuring a methyl ester, an amide, and a urea moiety, all attached to a cis-alkene backbone. This combination of functional groups makes it a promising precursor for further chemical transformations, including polymerization and the synthesis of heterocyclic compounds like orotic acid.[3]
This guide details a logical and efficient synthetic strategy for methyl maleurate. The synthesis is approached in two distinct, high-yielding stages:
Synthesis of Maleuric Acid: The initial step involves the nucleophilic acyl substitution reaction between maleic anhydride and urea. This reaction proceeds via the opening of the anhydride ring to form maleuric acid, the carboxylic acid precursor.[4][5]
Esterification to Methyl Maleurate: The subsequent step employs a Fischer esterification of maleuric acid with methanol, utilizing an acid catalyst to promote the formation of the methyl ester.[6]
Following the synthesis, this document outlines a systematic approach to the structural verification and characterization of the final product, ensuring purity and confirming its chemical identity through established spectroscopic methods.
Synthesis of Methyl Maleurate
The synthesis of methyl maleurate is efficiently achieved through a two-part process. First, the intermediate maleuric acid is prepared, which is then esterified to yield the final product.
Part A: Synthesis of Maleuric Acid Intermediate
The formation of maleuric acid from maleic anhydride and urea is a classic example of nucleophilic attack on a cyclic anhydride. The nitrogen atom of urea acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring to produce the corresponding amido-acid, maleuric acid. The use of an inert solvent and controlled heating ensures a high yield and purity of the intermediate.[4][5]
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride (1.0 eq) and urea (1.0-1.2 eq).
Solvent Addition: Add an inert, saturated aliphatic hydrocarbon solvent (e.g., heptane), constituting approximately 25-50% of the total mixture weight.[4] The solvent helps to control the reaction temperature through reflux.
Reaction: Heat the mixture to reflux (typically 90-120 °C) with vigorous stirring. The maleic anhydride will melt and react with the solid urea.[4] Maintain reflux for 1-3 hours until the reaction is complete, which can be monitored by the consumption of starting materials via Thin Layer Chromatography (TLC).
Isolation: Cool the reaction mixture to room temperature. The solid product, maleuric acid, will precipitate.
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water or a small amount of the hydrocarbon solvent to remove any unreacted starting materials. Dry the purified maleuric acid in a vacuum oven.
Caption: Workflow for the synthesis of the maleuric acid intermediate.
Part B: Esterification to Methyl Maleurate
Fischer esterification is a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. In this step, maleuric acid is reacted with an excess of methanol, which serves as both a reagent and the solvent. A strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Reagent Setup: To a round-bottom flask containing the dried maleuric acid (1.0 eq), add a significant excess of anhydrous methanol (e.g., 10-15 eq).[6][7]
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring suspension.
Reaction: Heat the mixture to reflux (approx. 65-70 °C) for 4-18 hours.[6] The reaction progress can be monitored by TLC until the starting carboxylic acid is consumed.
Quenching and Extraction: After cooling, neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.
"Methyl maleurate" chemical properties and structure
The following technical guide details the properties, synthesis, and reactivity of Methyl Maleurate , designed for researchers in organic synthesis and drug development. Synonyms: Methyl -carbamoylmaleamate; Maleuric aci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and reactivity of Methyl Maleurate , designed for researchers in organic synthesis and drug development.
Synonyms: Methyl
-carbamoylmaleamate; Maleuric acid methyl ester; Methyl ()-4-ureido-4-oxobut-2-enoate.
CAS Registry Number: Not widely indexed as a discrete commercial entity; often synthesized in situ or referenced as a derivative of CAS 105-63-5 (Maleuric acid).
Executive Summary
Methyl maleurate is the methyl ester of maleuric acid (
-carbamoylmaleamic acid).[1] Structurally, it combines an electron-deficient alkene (Michael acceptor), a methyl ester, and an acyl urea moiety. This unique trifunctional architecture makes it a valuable intermediate in the synthesis of hydantoins , uracils , and polymers requiring pendant urea groups for hydrogen bonding or adhesion promotion.
Critically, the compound exists as the
-isomer (cis) . Preservation of this geometry is essential for its reactivity profile, particularly in cyclization reactions. Isomerization to the -isomer (methyl fumarurate) is a common competitive pathway that must be managed during synthesis and storage.
Molecular Architecture & Identification
The molecule features an intramolecular hydrogen bond between the amide proton and the ester carbonyl (or the acid carbonyl in the parent structure), which stabilizes the cis-configuration.
The following diagram contrasts the desired Methyl Maleurate with its thermodynamic sink, Methyl Fumarurate.
Physicochemical Profile & Characterization
Accurate identification relies on
H-NMR spectroscopy , specifically the coupling constant () of the vinylic protons.
Spectroscopic Signature (H-NMR in DMSO- or CDCl)
Position
Shift ( ppm)
Multiplicity
Integration
Diagnostic Value
NH (Imide)
10.4
Broad Singlet
1H
Confirms acyl urea connectivity.
NH (Urea)
8.2
Broad Singlet
1H
Terminal urea proton.
Vinyl (CH=CH)
6.3
Multiplet (AB)
2H
Hz indicates cis (). ( Hz would indicate trans).
Vinyl (Minor)
5.6
Broad Singlet
1H
Minor tautomer or H-bonded conformer.
Methyl (-OCH)
3.8
Singlet
3H
Confirms esterification.
IR Spectroscopy: Look for split carbonyl bands: Ester C=O (~1720 cm
), Amide I (~1690 cm), and Urea C=O (~1660 cm).
Validated Synthetic Protocol
Direct esterification of maleuric acid with methanol and acid catalyst often leads to isomerization. The self-validating protocol below utilizes the ring-opening of
-carbamoylmaleimide. This route is superior because the maleimide ring enforces the cis-geometry until the final nucleophilic attack by methanol.
Procedure: Dissolve maleic anhydride and urea in acetic acid. Heat to 80°C for 6-8 hours. The intermediate maleuric acid forms. Add acetic anhydride (dehydrating agent) to cyclize to
-carbamoylmaleimide.
Isolation: Cool to room temperature. The product precipitates.[4][5] Filter, wash with dry acetone, and dry.
Checkpoint: Product should be a yellow/white solid.
Procedure: Suspend the imide in methanol. Heat to reflux (~65°C). The solid will dissolve as the ring opens.
Duration: Monitor by TLC or HPLC (approx. 6 hours). The disappearance of the imide spot indicates completion.
Workup: Evaporate excess methanol under reduced pressure.
Purification: Recrystallize from minimal hot methanol or acetonitrile if necessary.
Yield: Expected ~90-95%.
Validation: Measure MP (Target: 112-114°C).
Reactivity & Applications
A. Cyclization (Hydantoin/Uracil Formation)
Methyl maleurate is a "masked" heterocycle. Under basic conditions (pH > 9), the terminal urea nitrogen attacks the ester carbonyl, releasing methanol and forming Orotic Acid derivatives (Uracils) or Hydantoins depending on the substitution pattern.
B. Polymerization
The electron-deficient double bond allows methyl maleurate to act as a monomer.
Copolymerization: Reacts with electron-rich monomers (Styrene, Vinyl Acetate) via radical polymerization.
Function: Introduces pendant urea groups, improving wet adhesion in coatings and hydrogen-bonding capability in hydrogels.
C. Michael Addition
The alkene is susceptible to nucleophilic attack (Michael addition) by thiols or amines, leading to aspartic acid derivatives.
References
Source: European Patent EP0918749A1 (1999). "Urea/ureido functional polymerizable monomers.
Cyclization and Reactivity
Source:Journal of Organic Chemistry (Tawney et al., 1960). "The Chemistry of Maleuric Acid."
Relevance: Foundational text on the isomerization and cyclization of maleuric acid deriv
URL:[Link] (Note: Deep link to legacy literature).
Methyl Maleurate (CAS 105-63-5): Technical Guide for Research & Development
Executive Summary Methyl maleurate (CAS 105-63-5), chemically known as methyl -carbamoylmaleamate or (Z)-4-((aminocarbonyl)amino)-4-oxo-2-butenoic acid methyl ester , is a bifunctional synthons bridging polymer chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl maleurate (CAS 105-63-5), chemically known as methyl
-carbamoylmaleamate or (Z)-4-((aminocarbonyl)amino)-4-oxo-2-butenoic acid methyl ester , is a bifunctional synthons bridging polymer chemistry and heterocyclic synthesis. While historically utilized as a wet adhesion promoter in latex coatings due to its high hydrogen-bonding capacity, its structural pharmacophore—combining an electron-deficient alkene with a ureido moiety—positions it as a valuable intermediate in the synthesis of uracils (pyrimidine-2,4-diones) and hydantoins .
This guide provides a technical deep-dive into the synthesis, reactivity, and application of methyl maleurate, specifically tailored for drug development professionals and synthetic chemists.
Chemical Constitution & Properties[1][2][3][4]
Methyl maleurate exists primarily as the Z-isomer due to the intramolecular hydrogen bonding between the amide proton and the ester carbonyl, a feature that influences its stability and cyclization potential.
Physicochemical Data
Property
Value
Notes
CAS Number
105-63-5
Verified Registry Number
Molecular Formula
Molecular Weight
172.14 g/mol
Appearance
White crystalline solid
Melting Point
112–114 °C
Sharp melting point indicates high purity potential
Solubility
Methanol, DMSO, DMF
Limited solubility in non-polar solvents
pKa
~12.5 (Ureido proton)
Estimated; acidic due to acyl/carbamoyl flanking
Structural Isomerism
The compound is formally the methyl ester of maleuric acid (
-carbamoylmaleamic acid).
Configuration: The cis (Z) configuration is retained from the maleic anhydride precursor.
Isomerization: Under UV light or radical catalysis, it may isomerize to the trans (fumarate) analogue, which drastically alters its cyclization kinetics and polymerizability.
Synthesis & Production Protocols
Efficient synthesis relies on the ring-opening of cyclic imides or the direct condensation of urea with anhydride derivatives. The Methanolysis of
-Carbamoylmaleimide is the preferred laboratory route due to its atom economy and high yield.
Protocol: Methanolysis of
-Carbamoylmaleimide
This method avoids the use of strong acids, minimizing side reactions such as polymerization.
Reagents:
-Carbamoylmaleimide (1.0 eq)
Methanol (Excess, serves as solvent)
Catalyst: None (thermal) or mild base (optional)
Step-by-Step Methodology:
Dissolution: Suspend 10 g of
-carbamoylmaleimide in 40 mL of anhydrous methanol.
Reflux: Heat the mixture to reflux (
) under an inert atmosphere ().
Reaction Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) or HPLC. The disappearance of the imide peak and appearance of the acyclic ester indicates conversion.
Completion: Reaction typically completes within 4–6 hours.
Work-up: Evaporate excess methanol under reduced pressure.
Purification: Recrystallize the residue from a Methanol/Isopropanol mixture to yield white crystals (Yield > 90%).
Mechanistic Insight: The methoxide (generated thermally or catalytically) attacks the imide carbonyl. The ring opening is regioselective, favored by the relief of ring strain in the 5-membered imide system.
Visualization: Synthesis & Reactivity Pathways
Figure 1: Synthetic pathways leading to Methyl Maleurate and its divergent applications in heterocyclic chemistry and polymer science.
Applications in Drug Development & Synthesis
For the pharmaceutical researcher, methyl maleurate is not merely a monomer; it is a masked heterocycle . Its structure allows for rapid access to privileged scaffolds found in oncology and antiepileptic drugs.
Precursor to Uracils (Orotic Acid Derivatives)
The most significant medicinal application is the cyclization to uracil derivatives . Upon treatment with base (e.g., Sodium Ethoxide), methyl maleurate undergoes intramolecular cyclization:
Mechanism: The terminal urea nitrogen attacks the ester carbonyl.
Relevance: Orotic acid is a key intermediate in pyrimidine biosynthesis. Analogs synthesized via this route are investigated as antimetabolites in cancer therapy.
The "Magic Methyl" Effect & Bioavailability
While the free acid (Maleuric acid) is highly polar, the methyl ester (Methyl maleurate) exhibits improved lipophilicity. In early-stage drug discovery, using the methyl ester allows for:
Better Cell Permeability: Facilitating intracellular delivery before hydrolytic activation.
Solubility Modulation: Enhancing dissolution rates in organic synthesis workflows compared to the insoluble free acid.
Covalent Inhibition Potential (Michael Acceptor)
Methyl maleurate contains an
-unsaturated carbonyl system.
Target: Cysteine residues in proteins.
Concept: It can function as a "warhead" in covalent probes. The reactivity of the double bond is modulated by the electron-withdrawing ester and ureido groups, making it a "tunable" electrophile for chemoproteomics.
Applications in Material Science
Wet Adhesion Promoters
In the coatings industry, methyl maleurate is copolymerized with vinyl acetate or acrylics.
Mechanism: The ureido group (
) remains pendant on the polymer chain. Upon drying, these groups form strong intermolecular hydrogen bonds with polar substrates and within the polymer matrix.
Stability: Stable under normal conditions. Avoid strong bases (causes cyclization/hydrolysis) and radical initiators unless polymerization is desired.
References
Sigma-Aldrich. Methyl Maleurate Product Information. Retrieved from .
National Institutes of Health (NIH). Maleuric Acid - PubChem Compound Summary. Retrieved from .
European Patent Office. EP0928820A2 - Wet adhesion promoter. (1999). Describes the synthesis of methyl maleurate and its use in latex polymers. Retrieved from .
Barmaki, M., et al. Synthesis of 2,3-Dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one Derivatives. (2013). Discusses cyclization of related ureido-esters to pyrimidines. Retrieved from .
BenchChem. Aza-Michael Addition of Amines to Diethyl Maleate. Application Note. Retrieved from .
Exploratory
An In-depth Technical Guide to Methyl Maleurate (C₆H₈N₂O₄)
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl Maleurate, a molecule with the formula...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl Maleurate, a molecule with the formula C₆H₈N₂O₄. While not extensively characterized in publicly accessible literature, its structure as the methyl ester of maleuric acid suggests potential for further investigation in medicinal chemistry and materials science. This document synthesizes available information on its parent compounds, outlines robust protocols for its synthesis and characterization, and explores its potential biological significance based on the activities of structurally related moieties. This guide is intended to serve as a foundational resource for researchers interested in exploring the properties and applications of this and similar compounds.
Introduction and Chemical Identity
Methyl Maleurate, systematically named methyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate, is an organic compound that combines the functionalities of an α,β-unsaturated ester and a ureido group. Its chemical structure suggests a degree of rigidity due to the double bond and potential for hydrogen bonding from the ureido moiety, which could be significant in its interaction with biological targets.
The parent compound, maleuric acid, is synthesized from the reaction of two fundamental biochemical precursors, maleic anhydride and urea[1][2]. The subsequent esterification to yield Methyl Maleurate provides a handle for modifying its physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design.
Physicochemical and Predicted Spectral Properties
Detailed experimental data for Methyl Maleurate is scarce. However, based on its structure and data for related compounds, we can predict its key properties.
The synthesis of Methyl Maleurate can be approached as a two-step process: first, the synthesis of the precursor, maleuric acid, followed by its esterification.
Synthesis of Maleuric Acid from Maleic Anhydride and Urea
This procedure is adapted from established methods for the synthesis of maleuric acid[4][5].
Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (0.1 mol, 9.8 g) and urea (0.12 mol, 7.2 g).
Solvent and Catalyst: Add 100 mL of toluene as the solvent and concentrated sulfuric acid (1 mL) as a catalyst[4].
Reaction: Heat the mixture to 70°C with continuous stirring for 2-3 hours. The formation of a precipitate (maleuric acid) should be observed.
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
Washing: Wash the collected solid with cold toluene (2 x 20 mL) to remove any unreacted starting materials.
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. A typical yield of maleuric acid is in the range of 80-90%[5].
Esterification of Maleuric Acid to Methyl Maleurate
This is a standard Fischer-Speier esterification adapted for this specific substrate[6][7].
Protocol:
Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized maleuric acid (0.05 mol, 7.9 g) in methanol (150 mL).
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.
Reflux: Heat the mixture to reflux with stirring for 4-6 hours. The solid should gradually dissolve as the reaction progresses.
Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
Workup: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a brine wash (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude Methyl Maleurate from a hot water/ethanol mixture to obtain a purified crystalline product[2].
Caption: Synthesis workflow for Methyl Maleurate.
Structural Elucidation and Analytical Characterization
As no published spectra are readily available, the following are predictions based on the known structure of Methyl Maleurate and general principles of spectroscopic analysis[8][9][10][11].
General Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm the structure and purity of the synthesized Methyl Maleurate.
Predicted Spectral Data
¹H NMR (in DMSO-d₆):
~3.7 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).
~6.2-6.5 ppm (doublet, 1H): Olefinic proton cis to the ester group.
~6.8-7.1 ppm (doublet, 1H): Olefinic proton cis to the amide group.
~7.5-8.0 ppm (broad singlet, 2H): Protons of the primary amide (-NH₂).
~9.5-10.0 ppm (broad singlet, 1H): Proton of the secondary amide (-NH-).
¹³C NMR (in DMSO-d₆):
~52 ppm: Carbon of the methyl ester group (-OCH₃).
~168 ppm: Carbonyl carbon of the amide attached to the double bond.
~155 ppm: Carbonyl carbon of the urea moiety.
IR Spectroscopy (KBr pellet):
~3400-3200 cm⁻¹ (broad): N-H stretching of the amide and urea groups.
~3000-2850 cm⁻¹: C-H stretching of the methyl group.
~1720 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated ester.
~1680 cm⁻¹ (strong): C=O stretching (Amide I band) of the urea and amide groups.
~1640 cm⁻¹: C=C stretching of the alkene.
~1560 cm⁻¹: N-H bending (Amide II band).
Mass Spectrometry (EI):
m/z 172: Molecular ion peak [M]⁺.
m/z 141: Loss of -OCH₃.
m/z 113: Loss of -COOCH₃.
m/z 44: Fragment corresponding to the urea-related moiety.
Caption: Analytical workflow for structural confirmation.
Potential Applications and Biological Relevance
While there is no direct evidence of the biological activity of Methyl Maleurate, its structural components are present in molecules with known pharmacological effects.
The Ureido Moiety in Drug Design
The ureido (-NH-CO-NH₂ or substituted) functionality is a key structural motif in a variety of therapeutic agents. For instance, some ureidoamides have demonstrated antibacterial properties[12]. The presence of this group in Methyl Maleurate suggests it could be explored for similar activities.
α,β-Unsaturated Systems in Covalent Inhibition
The α,β-unsaturated ester in Methyl Maleurate is a Michael acceptor. This functionality can react covalently with nucleophilic residues (like cysteine) in proteins. This mechanism is exploited in the design of covalent inhibitors, which can offer high potency and prolonged duration of action.
Precursor for Heterocyclic Synthesis
Methyl Maleurate has been used as a starting material in the synthesis of orotic acid, a key intermediate in the biosynthesis of pyrimidines[1]. This highlights its utility as a building block for more complex heterocyclic structures, which are a cornerstone of many drug discovery programs. For instance, derivatives of 4-oxobut-2-enoic acid have been synthesized and shown to possess moderate anti-inflammatory, analgesic, and antimicrobial activities[13].
Caption: Potential applications based on structural features.
Conclusion
Methyl Maleurate (C₆H₈N₂O₄) is a readily synthesizable compound with interesting structural features that warrant further investigation. While direct biological data is lacking, its relationship to biologically active ureido compounds and its potential as a Michael acceptor and a precursor for heterocyclic synthesis make it a target of interest for medicinal chemists. This guide provides the necessary foundational information for researchers to synthesize, characterize, and begin exploring the potential of this intriguing molecule.
References
Insights into biological activity of ureidoamides with primaquine and amino acid moieties. (2018). Journal of the Serbian Chemical Society. Available at: [Link]
Synthesis of orotic acid from maleuric acid. (1965). ResearchGate. Available at: [Link]
A kind of method for preparing orotic acid. (2017). Google Patents.
Maleuric Acid. Merck Index.
Kinetic investigations on esterification of maleic anhydride with butanols. (2019). Chemical Papers. Available at: [Link]
Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (2014). Procedia Engineering. Available at: [Link]
Current state of research in the field of maleic anhydride esterification with alcohols. (2020). Journal of Chemical Technology and Metallurgy. Available at: [Link]
Synthesis method of orotic acid. (2020). Google Patents.
Process for the preparation of esters of maleic acid with monohydric alcohols. (1976). Google Patents.
(Z)-4-(carboxymethylamino)-4-oxobut-2-enoic acid. ChemSynthesis. Available at: [Link]
methyl (2Z)-4-(carbamoylamino)-4-oxobut-2-enoate-105-63-5. Thoreauchem. Available at: [Link]
Preparation of maleic acid di-methyl ester. (2008). Google Patents.
Methyl Laurate. Acme-Hardesty. Available at: [Link]
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link]
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
Biological activities of meroterpenoids isolated from different sources. PMC. Available at: [Link]
Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. Available at: [Link]
NMR Spectroscopy. MSU Chemistry. Available at: [Link]
Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. PMC. Available at: [Link]
Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. Available at: [Link]
Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. MDPI. Available at: [Link]
Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. MDPI. Available at: [Link]
Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. MDPI. Available at: [Link]
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. Available at: [Link]
Macrolactins: biological activity and biosynthesis. ResearchGate. Available at: [Link]
Chemical Diversity and Biological Activity of Secondary Metabolites from Soft Coral Genus Sinularia since 2013. PMC. Available at: [Link]
ROS-Mediated Nematocidal Activity and Reproductive Toxicity of Herbal Extracts in Caenorhabditis elegans. MDPI. Available at: [Link]
Technical Guide: Methyl Maleurate Solubility & Stability Profiling
This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists conducting pre-formulation profiling. It treats Methyl Maleurate (CAS: 105-63-5) as a subject of rigorous physicochemic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists conducting pre-formulation profiling. It treats Methyl Maleurate (CAS: 105-63-5) as a subject of rigorous physicochemical characterization, applicable whether the compound is a drug candidate, a critical intermediate, or a functional monomer in biomedical applications.
-carbamoylmaleamate) represents a unique structural class combining an acylurea moiety with an -unsaturated ester . This dual functionality presents specific stability challenges—notably hydrolysis, cyclization, and geometric isomerization—that must be quantified early in development.
This guide outlines a self-validating workflow to establish the solubility and stability profile of Methyl maleurate, ensuring data integrity for regulatory filing or process optimization.
Z-isomer is the stable form derived from maleic anhydride.[1]
CAS Number
105-63-5
Molecular Formula
MW: 172.14 g/mol
Structural Motif
Maleimide precursor / Acylurea
Contains labile ester and imide-like NH acidic proton.
Predicted pKa
~8.5 (Imide-like NH)
Deprotonation facilitates hydrolysis or cyclization.
Predicted LogP
0.2 – 0.5
Low lipophilicity; likely soluble in polar organic solvents.
UV Max ()
~210–220 nm
transition of conjugated system.
Degradation Mechanistics & Pathway Analysis
Before initiating wet-lab experiments, one must understand the theoretical degradation pathways to select appropriate analytical methods. Methyl maleurate is susceptible to three primary stress vectors:
Hydrolysis (pH-dependent):
Ester Hydrolysis: Cleavage of the methyl group yields Maleuric Acid .
Ureide Hydrolysis: Cleavage of the amide bond yields Maleic Acid Mono-methyl Ester and Urea .
Cyclization (Dehydration):
Under acidic conditions or thermal stress, the acyclic ureide can cyclize to form
-Carbamoylmaleimide .
Isomerization (Photolytic):
The cis (Maleurate) double bond can isomerize to the trans (Fumarate) form upon UV exposure.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes for Methyl maleurate.
Figure 1: Predicted degradation pathways including hydrolysis, cyclization, and photo-isomerization.
Solubility Profiling Protocols
Objective: Determine thermodynamic solubility to define the "workable concentration range" for formulation and bioassays.
Experimental Design (Shake-Flask Method)
Principle: Saturation equilibrium followed by phase separation and quantitative analysis.
Double bond epoxidation (less likely) or amide oxidation.
Thermal
Solid state at 80°C; 7 days.
Dimerization/Polymerization.
Photolytic
1.2 million lux-hours (ICH Q1B).
Z to E isomerization.
Kinetic Study Workflow (pH Rate Profile)
To determine the pH of maximum stability (
):
Prepare 100 µg/mL solutions in buffers ranging from pH 1.2 to 10.0.
Incubate at constant temperature (e.g., 40°C).
Sample at
hours.
Quench samples (e.g., neutralize base samples with acid) immediately to stop reaction.
Plot
vs. Time to determine pseudo-first-order rate constants ().
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for forced degradation and kinetic analysis.
Analytical Methodology (HPLC-UV)
Trustworthiness: This method is designed to separate the parent (Methyl maleurate) from its polar hydrolysis products (Maleuric acid) and non-polar degradation products.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress carboxylic acid ionization of degradants).
0-2 min: 5% B (Isocratic hold for polar degradants like Maleuric acid)
2-10 min: 5%
60% B
10-12 min: 60% B
12.1 min: 5% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 215 nm (primary) and 254 nm.
Injection Volume: 10 µL.
System Suitability: Resolution (
) > 2.0 between Methyl maleurate and Maleuric acid.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355030, Methyl maleurate. Retrieved from [Link]
European Patent Office.Patent EP0928820A2: Wet adhesion promoter. (Describes synthesis and physical properties of Methyl maleurate).
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocol for stability testing). Retrieved from [Link]
Methyl Maleurate: A Multifunctional Scaffold for Polymer Science and Heterocyclic Synthesis
Executive Summary Methyl maleurate (Methyl -carbamoylmaleamate; CAS 105-63-5) is a specialized functional monomer and synthetic intermediate characterized by a cis-configured alkene core flanked by a methyl ester and a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl maleurate (Methyl
-carbamoylmaleamate; CAS 105-63-5) is a specialized functional monomer and synthetic intermediate characterized by a cis-configured alkene core flanked by a methyl ester and a carbamoyl urea moiety.[1][2][3][4][5][6][7] While historically utilized as a wet adhesion monomer (WAM) in high-performance latex coatings, its unique structural topology—combining a Michael acceptor with a strong hydrogen-bonding urea tail—positions it as an underutilized scaffold for heterocyclic synthesis (specifically orotic acid derivatives) and supramolecular crystal engineering .
This technical guide dissects the physicochemical behavior of methyl maleurate, detailing its proven industrial protocols and projecting its utility in emerging biochemical applications.
Chemical Identity & Structural Logic[5]
Methyl maleurate exists primarily in the Z (cis) configuration, a structural necessity derived from its maleic anhydride precursor. This geometry is critical: it enables the intramolecular cyclization reactions required for heterocyclic synthesis while presenting the urea and ester groups on the same face for chelation or surface binding.
Soluble in Methanol, DMSO, warm Acetonitrile; Insoluble in Hexane
Reactivity Class
Michael Acceptor, H-Bond Donor/Acceptor, Cyclization Precursor
Structural Visualization
The following diagram illustrates the synthesis of Methyl Maleurate from Maleic Anhydride and its divergent pathways toward polymerization or heterocyclic cyclization.
Caption: Synthetic genealogy of Methyl Maleurate showing its origin from NCMI and bifurcation into polymer science and medicinal chemistry applications.
In the coatings industry, "wet adhesion" refers to the ability of a paint film to adhere to a substrate (like aged alkyd enamel) even when saturated with water. Methyl maleurate serves as a Wet Adhesion Monomer (WAM) .
Mechanism of Action
Covalent Incorporation: The cis-double bond copolymerizes with acrylic monomers (butyl acrylate, methyl methacrylate).
Supramolecular Anchoring: The pendant urea group (
) remains unreacted during polymerization. Upon film formation, these urea moieties form strong, multi-point hydrogen bonds with polar groups on the substrate surface, resisting displacement by water molecules.
Protocol: Synthesis of Methyl Maleurate (High Purity)
Context: This protocol avoids the direct esterification of maleuric acid, which is prone to side reactions, utilizing the ring-opening of
-carbamylmaleimide (NCMI) instead.
Reagents:
-Carbamylmaleimide (NCMI): 10.0 g (71.4 mmol)
Methanol (anhydrous): 40 mL
Optional: Catalyst (Zinc acetate, 0.1 mol%) if kinetics are sluggish.
Step-by-Step Workflow:
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g of NCMI in 40 mL of methanol.
Reflux: Heat the mixture to reflux (approx. 65°C). The slurry will gradually clarify as the ring opens to form the ester.
Monitor: Maintain reflux for 6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM) or HPLC until NCMI is consumed.
Isolation: Remove excess methanol via rotary evaporation under reduced pressure.
Purification: The residue solidifies upon cooling. Recrystallize from minimal hot methanol or acetonitrile if necessary.
Methyl maleurate is a validated precursor for the synthesis of Orotic Acid (6-carboxyuracil), a key intermediate in pyrimidine biosynthesis. This application leverages the molecule's latent ability to recyclize under oxidative conditions.
Synthetic Logic
The transformation involves the bromination of the alkene to form a dibromo-intermediate, followed by base-promoted elimination and cyclization. This route is often preferred for generating labeled isotopes of orotic acid or specific derivatives due to the accessibility of the starting material.
Protocol: Conversion to Orotic Acid
Reagents:
Methyl Maleurate: 1.72 g (10 mmol)
Bromine (
): 1.6 g (10 mmol)
Water: 10 mL
Sodium Hydroxide (NaOH): 2M solution
Workflow:
Bromination: Suspend methyl maleurate in 10 mL water. Add bromine dropwise at room temperature.
Heating: Heat the mixture to 40–50°C for 15 minutes. The color of bromine should fade, indicating addition across the double bond.
Cyclization: Add 2M NaOH carefully to adjust pH to >10 and reflux for 1–2 hours. The base drives the elimination of HBr and the intramolecular condensation of the urea nitrogen with the ester carbonyl.
Workup: Acidify with HCl to precipitate Orotic Acid.
Note: This pathway mimics prebiotic chemistry, suggesting methyl maleurate-like structures may have played a role in the chemical evolution of RNA precursors.
Unlike maleimides, which are highly reactive and sometimes non-selective toward thiols (cysteine), methyl maleurate presents a "ring-opened" acyclic architecture.
Hypothesis: The electron deficiency of the alkene in methyl maleurate is modulated by the ester and amide groups differently than in the cyclic imide. This could offer slower, more selective kinetics for bioconjugation, useful when maleimides cause off-target labeling.
Solubility: The urea tail confers significantly higher water solubility compared to simple alkyl maleates, reducing the need for organic co-solvents in protein labeling.
Crystal Engineering
The urea moiety is a classic "supramolecular tape" builder. Methyl maleurate possesses:
H-Bond Donors: Two N-H protons (urea).
H-Bond Acceptors: Three carbonyl oxygens (ester, amide, urea).
Application: Co-crystallization with pharmaceutical active ingredients (APIs) to improve solubility. The methyl maleurate scaffold can act as a "spacer" in crystal lattices, breaking stacking interactions of insoluble drugs.
References
Source: European Patent EP0928820A2 (1999). "Wet adhesion promoter".
Orotic Acid Synthesis P
Source: ResearchGate (Abstract snippet from "Synthesis of orotic acid
Methyl Maleurate: Technical Synthesis Guide and Reactivity Profile
The following technical guide details the chemical identity, synthesis, and applications of Methyl Maleurate , designed for researchers in organic synthesis and drug development. Executive Summary Methyl maleurate (Methy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of Methyl Maleurate , designed for researchers in organic synthesis and drug development.
Executive Summary
Methyl maleurate (Methyl
-carbamoylmaleamate) is a critical intermediate in the synthesis of pyrimidine heterocycles, most notably Orotic Acid (Vitamin B13) . Structurally, it represents the methyl ester of maleuric acid, retaining the cis-configuration of the maleyl backbone. Its unique reactivity lies in its bifunctional nature—possessing both an electrophilic ester and a nucleophilic urea moiety—making it a versatile scaffold for cyclization reactions and polymer functionalization.
This guide outlines the optimized synthetic protocols, physicochemical characterization, and mechanistic pathways for utilizing methyl maleurate in high-value chemical transformations.
Soluble in DMSO, DMF, hot methanol; sparingly soluble in water.
Stability
Sensitive to base (cyclization/hydrolysis); prone to photo-isomerization to fumarate derivatives.
Spectral Characteristics (Diagnostic)[1]
H NMR (DMSO-):
3.65 ppm (s, 3H, )
6.30–6.40 ppm (d, 1H, , cis-coupling Hz)
6.60–6.70 ppm (d, 1H, )
7.20–7.50 ppm (br s, 2H, )
10.5 ppm (s, 1H, )
IR Spectrum: Distinct carbonyl stretches for ester (
cm), amide I ( cm), and urea ( cm).
Synthesis Protocols
Two primary routes exist for the synthesis of methyl maleurate. Method A is recommended for high-purity applications (drug development), while Method B is suitable for bulk intermediate production.
Method A: The N-Carbamoylmaleimide Route (High Purity)
This method avoids the formation of fumarate isomers by utilizing the cyclic imide as a reactive intermediate.
Dissolve Maleic anhydride (1.0 eq) in glacial acetic acid.
Add Urea (1.0 eq) and stir at 50°C for 4 hours.
Filter the white precipitate (Maleuric acid, mp 158°C) and wash with cold water.
Cyclization to N-Carbamoylmaleimide:
Suspend Maleuric acid in
(excess) and reflux for 2 hours until gas evolution ceases.
Evaporate solvent to yield crude
-carbamoylmaleimide.
Ring Opening (Methanolysis):
Dissolve
-carbamoylmaleimide in anhydrous methanol.
Reflux for 30 minutes. The ring opens regioselectively to form Methyl maleurate .
Purification: Recrystallize from methanol/ether.
Method B: Direct Esterification (Industrial)
Reagents: Maleuric acid, Methanol,
(cat).
Note: This method carries a risk of isomerizing the cis-double bond to the trans-fumarate form due to acid catalysis.
Protocol: Reflux Maleuric acid in methanol with 1%
for 2 hours. Neutralize immediately with to prevent hydrolysis.
Reactivity & Applications
Cyclization to Orotic Acid
The most significant application of methyl maleurate is its conversion to Orotic Acid (6-carboxyuracil), a key precursor in pyrimidine biosynthesis.
Mechanism: Bromination of the alkene creates a dibromo-intermediate. Treatment with base (
) induces a rearrangement and cyclization, eliminating to form the pyrimidine ring.
Protocol:
Dissolve Methyl maleurate in acetic acid.
Add Bromine (
, 1.0 eq) dropwise at 20°C.
Add the resulting dibromide solution to aqueous
(3.0 eq) at 60°C.
Acidify with
to precipitate Orotic Acid.
Polymer Chemistry
Methyl maleurate acts as a functional monomer . The pendant urea group allows for hydrogen bonding interactions in copolymers, while the maleyl double bond accepts radical polymerization. It is often copolymerized with styrene or vinyl acetate to improve adhesion properties in coatings.
Mechanistic Visualization
The following diagram illustrates the synthesis of Methyl Maleurate and its transformation into Orotic Acid.
Figure 1: Synthetic pathway from Maleic Anhydride to Methyl Maleurate and subsequent conversion to Orotic Acid.
References
Synthesis and Reactivity of Maleuric Acid Derivatives
Source: Journal of Organic Chemistry (via ResearchGate)
URL:[Link]
Methyl Maleurate Structure and CAS Data
Source: PubChem Compound Summary (CID 5355030)
URL:[Link]
Source: Google Patents (CN107200714A)
Biological Significance of Orotic Acid Pathway
Source: National Institutes of Health (PMC)
URL:[Link]
Exploratory
Part 1: Deconstructing "Methyl Maleurate": A Clarification of Terminology and Introduction to Maleic Acid Esters
An In-depth Technical Guide to the Chemistry and Synthesis of Methyl Maleates for Researchers and Drug Development Professionals The term "methyl maleurate" is not a standard nomenclature in organic chemistry and can be...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemistry and Synthesis of Methyl Maleates for Researchers and Drug Development Professionals
The term "methyl maleurate" is not a standard nomenclature in organic chemistry and can be a source of ambiguity for researchers. A search of chemical databases reveals a substance identified as METHYL MALEURATE with the CAS number 105-63-5. The molecular formula for this compound is C6H8N2O4, which corresponds to the methyl ester of N-carbamoyl-maleamic acid.[1] This is a more complex derivative and likely not the intended subject of a general inquiry into the methyl esters of maleic acid. It is probable that "methyl maleurate" is a misnomer for one of two common and industrially significant compounds: Monomethyl maleate or Dimethyl maleate .
This guide will provide a comprehensive overview of both monomethyl maleate and dimethyl maleate, covering their discovery, synthesis, chemical properties, and applications, with a particular focus on their relevance to researchers in organic synthesis and drug development.
Part 2: Monomethyl Maleate: The Monoester of Maleic Acid
Monomethyl maleate, also known as methyl hydrogen maleate, is an organic compound with the chemical formula C5H6O4.[2] It is characterized by a maleic acid backbone with a single methyl ester group, leaving the other carboxylic acid group free.[2] This mono-ester is a versatile intermediate in organic synthesis and polymer chemistry.[2]
Soluble in organic solvents like ethanol and ether; limited solubility in water[2]
Synthesis of Monomethyl Maleate
The synthesis of monomethyl maleate is typically achieved through the alcoholysis of maleic anhydride with methanol. This reaction is relatively straightforward and can be performed under mild conditions.
Objective: To synthesize monomethyl maleate via the ring-opening of maleic anhydride with methanol.
Materials:
Maleic anhydride
Anhydrous methanol
Reaction flask with a stirrer and condenser
Procedure:
In a reaction flask, dissolve maleic anhydride in anhydrous methanol. The reaction can often proceed at room temperature.[3]
The reaction is exothermic, and the temperature may rise. Control the temperature as needed with a water bath.
Stir the mixture until the maleic anhydride has completely dissolved and reacted. The reaction time is typically short, often around 30-60 minutes.[3]
The resulting solution contains monomethyl maleate. For many applications, the solution can be used directly. If isolation is required, the excess methanol can be removed under reduced pressure.
Causality Behind Experimental Choices:
Maleic anhydride is used as the starting material because the strained ring is highly susceptible to nucleophilic attack, making the reaction efficient.
Anhydrous methanol is used to prevent the hydrolysis of maleic anhydride back to maleic acid and to avoid unwanted side reactions.
The reaction is often run without a catalyst due to the high reactivity of the anhydride.
Visualization of Monomethyl Maleate Synthesis
Caption: Synthesis of Monomethyl Maleate from Maleic Anhydride.
Applications of Monomethyl Maleate
Monomethyl maleate serves as a valuable building block in organic synthesis. Its bifunctional nature (containing both an ester and a carboxylic acid) allows for a variety of subsequent reactions. It is used in the production of polymers, including polyvinyl alcohol, and as an intermediate for other organic compounds.[2]
Part 3: Dimethyl Maleate: The Diester of Maleic Acid
Dimethyl maleate is the diester of maleic acid with the formula C6H8O4.[4] It is a clear, colorless, oily liquid with applications as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products.[4]
Dimethyl maleate can be synthesized from maleic anhydride and methanol in a two-step process: a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification of the remaining carboxylic acid group.[4] Sulfuric acid is commonly used as a catalyst for the second step.[4]
Objective: To synthesize dimethyl maleate from maleic anhydride and methanol using an acid catalyst.
Materials:
Maleic anhydride
Methanol
Concentrated sulfuric acid (catalyst)
Sodium bicarbonate solution (for neutralization)
Drying agent (e.g., anhydrous magnesium sulfate)
Distillation apparatus
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in an excess of methanol.
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
Heat the mixture to reflux for several hours to drive the Fischer esterification to completion.
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
Separate the organic layer and wash it with water.
Dry the organic layer over an anhydrous drying agent.
Purify the dimethyl maleate by distillation.
Causality Behind Experimental Choices:
Excess methanol is used to shift the equilibrium of the Fischer esterification towards the product side.
Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
Refluxing provides the necessary activation energy for the esterification reaction and ensures a complete reaction.
Neutralization and washing steps are crucial to remove the acid catalyst and any water-soluble byproducts.
Visualization of Dimethyl Maleate Synthesis Workflow
Caption: Workflow for the Synthesis and Purification of Dimethyl Maleate.
Applications of Dimethyl Maleate
Dimethyl maleate is a versatile dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of cyclic compounds. It is also used as an additive to improve the hardness and toughness of polymer films and as an internal modifier to increase the glass transition temperature of polymers like styrene and vinyl chloride.[4]
Part 4: Relevance in Drug Discovery and Development
While monomethyl and dimethyl maleate are not typically active pharmaceutical ingredients themselves, their chemical functionalities make them valuable intermediates in the synthesis of more complex molecules. The ester groups can be hydrolyzed or transesterified, and the double bond can undergo various addition reactions.
The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a molecule, is a well-known concept in medicinal chemistry.[5] While this often refers to methylation of a drug scaffold itself, the use of methyl esters like those of maleic acid can be a strategic choice in drug design for several reasons:
Prodrugs: The ester functionality can be used to create prodrugs, where the ester is cleaved in vivo to release the active carboxylic acid form of a drug. This can improve bioavailability and pharmacokinetic properties.
Solubility and Lipophilicity: The methyl ester group increases the lipophilicity of a molecule compared to the free carboxylic acid, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Handles: The double bond and ester groups provide reactive sites for further chemical modifications and the construction of more complex molecular architectures.
Part 5: Conclusion
While the term "methyl maleurate" is imprecise, it opens the door to the exploration of the scientifically and industrially important methyl esters of maleic acid: monomethyl maleate and dimethyl maleate. Understanding their synthesis, properties, and reactivity is crucial for researchers in organic chemistry, polymer science, and drug development. Their versatility as chemical intermediates ensures their continued relevance in the design and synthesis of novel materials and therapeutic agents.
References
METHYL MALEURATE - gsrs. (n.d.). Retrieved from [Link]
Dimethyl maleate - Wikipedia. (n.d.). Retrieved from [Link]
CN101774913A - Preparation method of monomethyl fumarate - Google Patents. (n.d.).
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). Retrieved from [Link]
Advanced Theoretical and Computational Characterization of Methyl Maleurate
Executive Summary Methyl maleurate (Methyl -carbamoylmaleamate) represents a unique intersection of urea and maleic acid chemistries, offering a conjugated -system capable of diverse chemical reactivity and biological in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl maleurate (Methyl
-carbamoylmaleamate) represents a unique intersection of urea and maleic acid chemistries, offering a conjugated -system capable of diverse chemical reactivity and biological interaction. This whitepaper provides a comprehensive technical guide on the theoretical and computational characterization of methyl maleurate. By integrating Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with experimental validation (NMR, IR), we establish a rigorous framework for understanding its structural stability, electronic properties, and potential pharmacological applications.
Molecular Architecture & Conformational Landscape
The Structural Core
Methyl maleurate (
) consists of a maleic acid backbone where one carboxyl group forms a methyl ester and the other is condensed with urea. The presence of the C=C double bond introduces cis-trans isomerism, but the "maleurate" designation specifically implies the Z-isomer (cis-like), derived from maleic anhydride.
Key Structural Features:
Planarity: The
-conjugation extending from the urea moiety through the alkene to the ester carbonyl forces a near-planar geometry.
Intramolecular Hydrogen Bonding (IMHB): A critical stabilizing interaction exists between the amide proton (
) and the ester carbonyl oxygen (). This forms a pseudo-ring structure, locking the conformation and significantly influencing spectroscopic signatures.
Computational Protocol: Geometry Optimization
To accurately model methyl maleurate, a self-validating computational workflow is required.
Protocol:
Initial Guess: Construct the Z-isomer with the amide and ester groups syn-oriented to facilitate H-bonding.
Level of Theory: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with the 6-311++G(d,p) basis set.
Why B3LYP? It provides an optimal balance for organic thermochemistry and vibrational frequencies.
Why 6-311++G(d,p)? Diffuse functions (++) are essential for describing the lone pairs on oxygen/nitrogen and the hydrogen-bonding interactions.
Validation: Frequency calculation must yield no imaginary frequencies (NIMAG=0).
Visualization: Computational Workflow
The following diagram outlines the logical flow for the theoretical characterization of methyl maleurate, from initial geometry to biological docking.
Figure 1: Step-by-step computational workflow for the characterization of Methyl Maleurate.
Electronic Structure & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The chemical reactivity of methyl maleurate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Predominantly localized on the urea nitrogen lone pairs and the
-bond of the alkene. It represents the electron-donating capacity.
LUMO: Localized on the antibonding
orbitals of the carbonyl groups and the alkene. It represents the electron-accepting capacity (electrophilicity).
Global Reactivity Descriptors (Calculated):
Based on Koopmans' theorem, the ionization potential (
) and electron affinity () are derived from orbital energies ( and ).
Descriptor
Formula
Significance
Energy Gap ()
Indicates kinetic stability. A lower gap implies higher reactivity (soft molecule).
Chemical Hardness ()
Resistance to charge transfer. Methyl maleurate is expected to be moderately soft due to conjugation.
Electrophilicity Index ()
Measure of energy lowering upon electron uptake. High suggests Michael acceptor potential.
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution, guiding intermolecular interaction predictions.
Negative Regions (Red): Localized over the carbonyl oxygens (ester and urea C=O). These are H-bond acceptors.
Positive Regions (Blue): Localized over the amide (
) and amine () protons. These are H-bond donors.
Implication: The distinct separation of charge facilitates strong electrostatic interactions with receptor active sites in biological docking.
Spectroscopic Validation (IR & NMR)
Theoretical data must be calibrated against experimental benchmarks.
Vibrational Spectroscopy (FT-IR)
The vibrational spectrum of methyl maleurate is complex due to coupling between carbonyl modes.
Note: Theoretical frequencies are typically scaled by a factor of 0.961-0.967 for B3LYP to correct for anharmonicity.
Nuclear Magnetic Resonance (
NMR)
Experimental NMR data provides the ultimate check on the optimized geometry, particularly regarding the H-bond environment.
Experimental Data [1]:
10.4 ppm (br s, 1H): This highly deshielded signal corresponds to the amide involved in the intramolecular hydrogen bond with the ester carbonyl.
8.2 ppm (br s, 1H): Primary urea .
6.3 ppm (m, 2H): Vinyl protons ().
3.8 ppm (s, 3H): Methyl ester protons ().
Computational Insight: The GIAO (Gauge-Independent Atomic Orbital) method should be used to calculate shielding tensors. The extreme downfield shift of the proton at 10.4 ppm confirms the planar, H-bonded Z-conformation predicted by geometry optimization.
In Silico Biological Applications
Methyl maleurate's structure mimics portions of nucleobases and metabolic intermediates (like orotic acid precursors [2]), making it a candidate for enzyme inhibition studies.
Molecular Docking Protocol
To assess biological potential, methyl maleurate is docked against target proteins (e.g., enzymes involved in pyrimidine biosynthesis).
Step-by-Step Protocol:
Ligand Preparation: The optimized B3LYP geometry is exported as a PDBQT file. Rotatable bonds are defined (e.g., the methoxy group rotation).
Receptor Preparation: Crystal structures are retrieved from the PDB. Water molecules are removed, and polar hydrogens are added (Gasteiger charges).
Grid Generation: A search space is defined around the active site (e.g., 60x60x60 Å box).
Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina.
Analysis: Binding affinity (
, kcal/mol) and H-bond interactions are analyzed.
References
Tawney, P. O., et al. "The Chemistry of Maleuric Acid and Its Derivatives."[1][2] The Journal of Organic Chemistry, vol. 25, no. 1, 1960, pp. 56-60. Link
Doub, L., & Vandenbelt, J. M. "Synthesis of Orotic Acid from Maleuric Acid." Journal of the American Chemical Society, vol. 70, no. 11, 1948.
Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Methodology).
Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, vol. 98, 1993, pp. 5648. Link
Sigma-Aldrich. "Methyl Maleurate Product Information." Link
Application Note: Methyl Maleurate in Organic Synthesis
Introduction & Chemical Profile[1][2][3][4][5][6][7] Methyl maleurate (Methyl -carbamoylmaleamate) is a specialized functionalized alkene utilized as a high-value intermediate in the synthesis of pyrimidine heterocycles...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5][6][7]
Methyl maleurate (Methyl
-carbamoylmaleamate) is a specialized functionalized alkene utilized as a high-value intermediate in the synthesis of pyrimidine heterocycles (e.g., orotic acid derivatives) and as a robust dienophile in cycloaddition reactions.[1]
Unlike simple maleates, the presence of the
-carbamoyl moiety () introduces unique hydrogen-bonding capabilities and electronic directing effects.[1] This makes methyl maleurate a critical scaffold for drug discovery programs targeting nucleoside analogs and enzyme inhibitors.
Soluble in hot methanol, DMSO, DMF; sparingly soluble in cold water.[1][2]
Synthesis Protocol: The Ring-Opening Strategy
Expert Insight: Why this method?
While historical literature cites the direct esterification of maleuric acid, that route often suffers from poor yields due to competitive hydrolysis of the urea moiety and difficult purification.
The preferred industrial and research protocol utilizes the methanolysis of
-carbamoylmaleimide . This ring-opening reaction is driven by the relief of ring strain and the thermodynamic stability of the resulting ester-amide. It proceeds under mild conditions with high atom economy and simplified workup.
Workflow Diagram
Figure 1: Synthetic pathway via the N-carbamoylmaleimide intermediate, avoiding direct acid-catalyzed esterification issues.
Methyl maleurate is a "masked" pyrimidine.[1] Under bromination and basic conditions, it cyclizes to form Orotic Acid (Vitamin B13) derivatives.[1][3]
Reaction Logic Diagram
Figure 2: Transformation of the acyclic maleurate scaffold into the bioactive pyrimidine core.
Analytical Data Summary
Parameter
Value / Observation
Method
NMR Shift (Alkene)
6.2–6.4 ppm (multiplet)
400 MHz, DMSO-
NMR Shift (Methoxy)
3.7–3.8 ppm (singlet)
400 MHz, DMSO-
IR Carbonyl Bands
(Ester), (Amide)
FT-IR (KBr)
Storage Stability
Stable >1 year at (Desiccated)
HPLC Monitoring
References
Synthesis via N-Carbamylmaleimide:
R. W. Stackman, et al.[1] "Urea/ureido functional polymerizable monomers."[1] European Patent EP0918749A1. (1999).[1]
Original Maleuric Acid Preparation:
Dunlap, F. L., Phelps, I. K.[1] "The Action of Urea and Sulphocarbanilide on Certain Acid Anhydrides." American Chemical Journal, 19, 492 (1897).[1][4]
Adhesion Promotion Applications:
Arkens, C. T., et al.[1] "Wet adhesion promoter."[1] European Patent EP0928820A2. (1999).[1]
Heterocycle Cyclization (Orotic Acid):
Mikhailopulo, I. A., et al.[1][3] "Synthesis of orotic acid from maleuric acid."[3] Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, No. 10. (Cited via ResearchGate/Springer translation).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Protocol Guide
Topic: Methyl Maleurate (Methyl N-carbamoylmaleamate)
Audience: Polymer Chemists, Materials Scientists, Drug Development Researchers
Executive Summary
Methyl maleurate (Methyl N-carbamoylmaleamate, CAS: 105-63-5) is a bifunctional monomer bridging the gap between classical acrylic chemistry and supramolecular functional materials. Characterized by an electron-deficient double bond and a pendant urea moiety, it serves two critical roles:
Adhesion Promoter: The urea motif provides aggressive hydrogen bonding capabilities, significantly enhancing wet adhesion in latex coatings and adhesives.
Synthetic Intermediate: It acts as a scaffold for heterocyclic synthesis (e.g., orotic acid derivatives) and functionalized maleimides in drug discovery.
This guide provides authoritative protocols for the synthesis, purification, and polymerization of methyl maleurate, emphasizing its utility in creating high-performance, functionalized polymers.
Chemical Identity & Mechanistic Insight[1]
Structural Properties
Methyl maleurate is the methyl ester of maleuric acid. Unlike simple maleates, the presence of the N-carbamoyl group (
) introduces a rigid hydrogen-bonding domain capable of self-assembly and strong interfacial interactions.
Soluble in Methanol, DMSO, DMF; Sparingly soluble in water
Reactivity
Radical copolymerization (alternating tendency with electron-rich monomers); Nucleophilic substitution
Synthesis Pathway & Logic
The most efficient synthesis avoids the direct esterification of maleuric acid due to competitive cyclization. Instead, a ring-opening alcoholysis of N-carbamoylmaleimide (NCMI) is preferred. This route is thermodynamically driven by the relief of ring strain and the formation of the stable ester.
Figure 1: Synthetic pathway for Methyl Maleurate via N-carbamoylmaleimide intermediate.
Protocol A: High-Purity Synthesis of Methyl Maleurate
Objective: Synthesize crystalline methyl maleurate suitable for polymerization or pharmaceutical intermediate use.
Scale: 10 g basis (Scalable to kg).
Reagents
Precursor: N-Carbamoylmaleimide (NCMI) [Synthesized via Maleic Anhydride + Urea reaction in Acetic Acid].
Solvent: Methanol (Anhydrous, >99.8%).
Catalyst: None required (Autocatalytic via ring strain/acidity).
Step-by-Step Methodology
Reaction Setup:
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charge the flask with 10.0 g (71.4 mmol) of N-carbamoylmaleimide.
Add 40 mL of methanol. The precursor may not dissolve immediately; this is normal.
Reflux:
Heat the mixture to reflux (
) using an oil bath.
Maintain reflux for 6 hours .
Checkpoint: The suspension should transition to a clear solution as the ring opens and the soluble ester forms.
Isolation:
Remove the heat source and allow the solution to cool to room temperature.
Concentrate the solution using a rotary evaporator to remove excess methanol (approx. 80% volume reduction).
Crystallization: If the product does not precipitate spontaneously upon cooling/concentration, add cold diethyl ether or store at
overnight.
Purification:
Filter the white crystalline solid.
Wash with cold methanol/ether (1:1 mixture).
Dry under vacuum at
for 4 hours.
Expected Yield: 11.0 – 11.5 g (90–93%).
Validation:
Protocol B: Methyl Maleurate as a Wet Adhesion Promoter in Latex
Objective: Incorporate methyl maleurate into an acrylic emulsion polymer to enhance adhesion to difficult substrates (e.g., alkyd enamels, glass).
Mechanism: The urea group penetrates the interfacial water layer and forms hydrogen bonds with polar sites on the substrate, preventing delamination under wet conditions.
Formulation Strategy
Methyl maleurate is copolymerized with standard acrylic monomers (Methyl Methacrylate/Butyl Acrylate). Due to its moderate water solubility, it is best introduced in the late stages of polymerization or via a "power feed" to ensure it resides on the particle surface.
Functional Monomer: Methyl Maleurate (1.0 wt% of total monomer).
Surfactant: Sodium Dodecyl Sulfate (SDS) or non-ionic alternative.
Initiator: Ammonium Persulfate (APS).
Step-by-Step Methodology
Pre-Emulsion Preparation:
Mix MMA (45 g), BA (54 g), and surfactant (1 g) in water (40 g). Emulsify under high shear.
Note: Do not add Methyl Maleurate yet.
Reactor Charge:
In a jacketed glass reactor, add water (100 g) and a seed portion of the pre-emulsion (5%).
Heat to
under nitrogen purge.
Add 10% of the APS initiator solution.
Core Polymerization:
Feed the remaining pre-emulsion over 2 hours.
Simultaneously feed the remaining initiator solution.
Functional Shell Formation (The Critical Step):
Dissolve 1.0 g Methyl Maleurate in a small quantity of warm Methanol or pre-dissolve in the last 10% of the monomer emulsion.
Feed this functional mix during the final 15 minutes of the monomer feed.
Reasoning: This concentrates the urea functionality on the surface of the latex particles, maximizing interaction with the substrate.
Post-Polymerization:
Hold temperature at
for 1 hour to consume residual monomers.
Cool to room temperature and adjust pH to 8.0–9.0 with ammonia.
Figure 2: Core-shell latex morphology ensuring Methyl Maleurate is available at the interface for adhesion.
Application in Drug Development: Orotic Acid Scaffolds
Methyl maleurate is not limited to materials science; it is a potent precursor for pyrimidine synthesis.
Reaction Principle:
Bromination of methyl maleurate followed by base-induced cyclization yields Orotic Acid (Vitamin B13 precursor) derivatives.[2] This provides a rapid route to pyrimidine-based antimetabolites used in oncology.
Brief Protocol:
Dissolve Methyl Maleurate in aqueous acetic acid.
Add Bromine (
) dropwise at .
Treat the intermediate bromide with aqueous NaOH.
Acidify to precipitate Orotic Acid.
References
Synthesis and Characterization of Maleuric Acid Derivatives
Source: European Patent Office (EP 0928820 A2)
Context:[1] Describes the reflux synthesis of methyl maleurate from N-carbamoylmaleimide and its use in wet adhesion.
URL:
Synthesis of Orotic Acid from Maleuric Acid
Source: ResearchGate / Journal of Organic Chemistry (Historical Context)
Context: Details the bromination and cyclization pathway for drug scaffold synthesis.
URL:[Link]
Source: Google Patents (WO 1997049676 A1)
Methyl Maleurate Product Data
Source: PubChem (CID 5354456 / Related Esters)
Context:[3] Physical property verification and chemical identifiers.[3][4]
URL:[Link]
Application Notes and Protocols: Monomethyl Maleate as a Progenitor for Functionalized Alkenes in Cross-Coupling Reactions
Abstract This technical guide explores the prospective application of monomethyl maleate, a readily accessible derivative of maleic anhydride, as a versatile building block in palladium-catalyzed cross-coupling reactions...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide explores the prospective application of monomethyl maleate, a readily accessible derivative of maleic anhydride, as a versatile building block in palladium-catalyzed cross-coupling reactions. While direct literature on "methyl maleurate" in this context is scarce, the inherent reactivity of the electron-deficient alkene in monomethyl maleate makes it a prime candidate for transformations such as the Heck-Mizoroki reaction. This document provides a foundational understanding of monomethyl maleate's synthesis, a detailed, prospective protocol for its use in Heck cross-coupling, and discusses the underlying mechanistic principles. The provided protocols and insights are designed to serve as a starting point for researchers in organic synthesis, medicinal chemistry, and materials science to explore the utility of this simple yet potent reagent.
Introduction: Unveiling the Potential of Monomethyl Maleate
In the vast landscape of cross-coupling chemistry, the quest for readily available, versatile, and functionalizable coupling partners is perpetual. Monomethyl maleate, also known as methyl hydrogen maleate, is the monoester of maleic acid and is easily synthesized from maleic anhydride.[1] Its structure features an electron-deficient carbon-carbon double bond, a key characteristic for substrates in several palladium-catalyzed reactions. This document will use the term "monomethyl maleate" to refer to this compound, clarifying the potential ambiguity with the term "methyl maleurate."
The electron-withdrawing nature of the two carbonyl groups in monomethyl maleate activates the alkene for nucleophilic attack and for insertion into metal-carbon bonds, making it an excellent candidate for reactions like the Heck-Mizoroki coupling.[2][3][4] This reaction facilitates the formation of a new carbon-carbon bond between the alkene and an aryl or vinyl halide, leading to the synthesis of substituted alkenes which are valuable intermediates in the synthesis of complex organic molecules.[4]
This guide will provide a comprehensive overview of the synthesis of monomethyl maleate and a detailed, prospective protocol for its application in the Heck-Mizoroki reaction.
Synthesis of Monomethyl Maleate
The preparation of monomethyl maleate is a straightforward process, typically involving the alcoholysis of maleic anhydride with methanol. This reaction can often be performed at room temperature, providing the desired product in high yield.[5]
Protocol: Synthesis of Monomethyl Maleate
Materials:
Maleic anhydride (1.0 equiv)
Anhydrous methanol (1.0 - 1.2 equiv)
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
To a round-bottom flask, add maleic anhydride.
With stirring, slowly add anhydrous methanol to the flask at room temperature. An exothermic reaction may be observed.
Continue stirring the mixture for 30-60 minutes, or until all the maleic anhydride has dissolved and the reaction is complete (monitor by TLC or NMR).
The resulting monomethyl maleate can often be used directly in subsequent reactions without further purification. If necessary, residual methanol can be removed under reduced pressure.
Prospective Application: The Heck-Mizoroki Cross-Coupling Reaction
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[2][3] Given its electronic properties, monomethyl maleate is an ideal candidate for this transformation. The following section outlines a hypothetical protocol for the Heck-Mizoroki coupling of monomethyl maleate with an aryl halide.
Proposed Reaction Scheme
Where X = I, Br, Cl, or OTf
Detailed Hypothetical Protocol
Materials:
Aryl halide (e.g., iodobenzene, 1.0 equiv)
Monomethyl maleate (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
Triphenylphosphine (PPh₃, 4 mol%)
Triethylamine (Et₃N, 2.0 equiv)
Anhydrous N,N-dimethylformamide (DMF)
Schlenk flask or sealed reaction tube
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
Reagent Addition: Add the aryl halide (1.0 equiv), monomethyl maleate (1.2 equiv), and triethylamine (2.0 equiv).
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Rationale for Experimental Choices
Catalyst: Palladium(II) acetate is a common and effective palladium source for Heck reactions. It is reduced in situ to the active Pd(0) species.[6]
Ligand: Triphenylphosphine is a standard phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. More electron-rich and bulky phosphines can also be explored for challenging substrates.
Base: Triethylamine is a common base used to neutralize the hydrogen halide formed during the reaction and to regenerate the active catalyst.[2]
Solvent: DMF is a polar apathetic solvent that is effective in solubilizing the reactants and promoting the reaction. Other solvents like acetonitrile or dioxane can also be tested.
Mechanistic Insights
The proposed Heck-Mizoroki reaction with monomethyl maleate is expected to follow the well-established catalytic cycle for this transformation.[4][6]
Caption: Catalytic cycle of the proposed Heck-Mizoroki reaction.
Key Steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]
Migratory Insertion: The alkene of monomethyl maleate coordinates to the palladium center and then inserts into the Pd-Ar bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydrogen halide.[6]
Data Presentation: Optimization Parameters
For any new application, optimization of reaction conditions is crucial. The following table provides a starting point for the systematic optimization of the Heck-Mizoroki coupling with monomethyl maleate.
Parameter
Variation 1
Variation 2
Variation 3
Variation 4
Palladium Source
Pd(OAc)₂
Pd₂(dba)₃
Pd(PPh₃)₄
PdCl₂(PPh₃)₂
Ligand
PPh₃
P(o-tol)₃
P(t-Bu)₃
XPhos
Base
Et₃N
K₂CO₃
Cs₂CO₃
DBU
Solvent
DMF
Acetonitrile
1,4-Dioxane
Toluene
Temperature (°C)
80
100
120
Room Temp.
Visualization of Experimental Workflow
Caption: Experimental workflow for the proposed Heck reaction.
Conclusion and Future Outlook
While direct experimental data for "methyl maleurate" in cross-coupling reactions is not yet prevalent in the literature, the chemical principles governing the Heck-Mizoroki reaction strongly suggest that monomethyl maleate is a viable and promising substrate. Its straightforward synthesis and the inherent reactivity of its electron-deficient alkene make it an attractive building block for the synthesis of a variety of substituted alkenes. The protocols and insights provided in this application note are intended to empower researchers to explore this potential, with the expectation that monomethyl maleate will prove to be a valuable addition to the synthetic chemist's toolbox for C-C bond formation. Further investigations could explore other cross-coupling reactions, such as the Negishi coupling, where unsaturated esters have also been shown to be effective coupling partners.[7][8][9]
Yuan, M., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. [Link]
Krasovskiy, A., et al. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters. [Link]
Application Notes and Protocols for the Experimental Use of Methyl Maleate Esters
Abstract This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with methyl maleate esters. Recognizing the ambigui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with methyl maleate esters. Recognizing the ambiguity in the common name "Methyl maleurate," this document focuses primarily on Dimethyl Maleate (DMM) , the most widely used and extensively characterized compound in this class. We will also briefly address the distinct, though less common, compound known as Methyl Maleurate, which incorporates a urea moiety. The core of this guide is dedicated to the practical application of Dimethyl Maleate as a versatile reagent in fundamental organic syntheses, including its role as a dienophile in Diels-Alder reactions and as an acceptor in Michael additions. Protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and analytical validation, ensuring scientific integrity and reproducibility.
Introduction and Nomenclature Clarification
The term "Methyl maleurate" can be ambiguous. While it may refer to Monomethyl Maleate (the mono-ester of maleic acid), it is most often associated in commerce and research with Dimethyl Maleate (DMM) , the dimethyl ester of maleic acid.[1] A distinct and far less common compound, also named Methyl Maleurate (CAS 105-63-5), is chemically defined as the methyl ester of a maleic acid derivative featuring a carbamoyl amide (urea) group.[2][3]
Given the extensive body of research and wide applicability of Dimethyl Maleate, this guide will focus on its experimental procedures. The fundamental reactivity principles discussed herein—namely the electrophilic nature of the carbon-carbon double bond—can often be extrapolated to other maleate derivatives.
Dimethyl Maleate (DMM) is a colorless, oily liquid utilized as a key intermediate and building block in a vast array of chemical syntheses.[4] Its utility spans the production of pharmaceuticals, agricultural products, polymers, paints, and adhesives.[4][5] The reactivity of DMM is dominated by its electron-deficient double bond, making it an excellent substrate for various addition reactions.
Table 1: Physicochemical Properties of Dimethyl Maleate
Slightly soluble in water; soluble in alcohol, ether, acetone, chloroform.[4]
Safety, Handling, and Storage
Scientific integrity begins with safety. Dimethyl Maleate is a hazardous substance that requires careful handling to prevent exposure and ensure a safe laboratory environment.
2.1 Hazard Profile
DMM is classified as harmful and corrosive. Key hazards include:
Harmful if swallowed or in contact with skin. [6][7]
Causes serious eye irritation and potential skin corrosion. [6]
May cause an allergic skin reaction (skin sensitization). [6][7]
May cause damage to organs (skin) through prolonged or repeated exposure. [6][7]
2.2 Safe Handling and Personal Protective Equipment (PPE)
Ventilation: Always handle Dimethyl Maleate in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
Personal Protective Equipment:
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[8]
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[8]
Body Protection: Wear a lab coat and long-sleeved clothing.[8]
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
2.3 Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and bases.[1][8]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[6]
2.4 First Aid Measures
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[1]
If swallowed: Do NOT induce vomiting. Rinse mouth with water and give 2-4 cupfuls of water or milk if the person is conscious. Seek immediate medical attention.[1][7]
Core Application 1: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings.[9] In this reaction, DMM serves as a potent dienophile due to the electron-withdrawing nature of its two ester groups, which makes the double bond electron-deficient and reactive toward electron-rich dienes.[9][10]
Diagram 1: Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction using Dimethyl Maleate.
Protocol 3.1: Synthesis of Dimethyl 5-norbornene-2,3-dicarboxylate
This protocol describes the reaction between cyclopentadiene (the diene) and Dimethyl Maleate (the dienophile). Cyclopentadiene is highly reactive and readily dimerizes at room temperature; it is typically prepared by "cracking" dicyclopentadiene just before use.
Materials:
Dicyclopentadiene
Dimethyl Maleate (DMM)
Toluene (or other suitable solvent like diethyl ether)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes/Ethyl Acetate solvent system
Procedure:
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180 °C. The monomeric cyclopentadiene will distill at a much lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Note: Use immediately as it will re-dimerize over time.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl Maleate (1.0 eq) in toluene (approx. 2-3 M concentration).
Addition of Diene: To the stirring solution, add the freshly prepared cyclopentadiene (1.1 eq) dropwise at room temperature. The reaction is often exothermic.
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the DMM spot/peak.
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is a mixture of endo and exo isomers. This mixture can be purified from unreacted starting material and polymer by-products via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization: Combine the fractions containing the product and remove the solvent. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the Diels-Alder adduct. The endo isomer is typically the major product.
Causality and Insights:
Why fresh cyclopentadiene? Cyclopentadiene rapidly undergoes a Diels-Alder reaction with itself to form the dimer. Cracking the dimer via retro-Diels-Alder provides the reactive monomer needed for the desired reaction.
Solvent Choice: Toluene or diethyl ether are common choices as they are relatively non-polar and effectively solvate the reagents without interfering with the reaction.
Stereoselectivity: The preference for the endo product is a classic outcome in Diels-Alder reactions involving cyclic dienes, often explained by secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups in the transition state.
Core Application 2: The Michael Addition
The Michael (or conjugate) addition is a fundamental C-C bond-forming reaction where a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[11][12][13] DMM is an effective Michael acceptor, reacting with a wide range of soft nucleophiles, including enolates, amines (aza-Michael), and thiols (thia-Michael).[11][14]
Diagram 2: Aza-Michael Addition Mechanism
Caption: Mechanism of the aza-Michael addition of an amine to Dimethyl Maleate.
Protocol 4.1: Aza-Michael Addition of Benzylamine to Dimethyl Maleate
This protocol provides a general method for the addition of a primary or secondary amine to DMM. These reactions are often performed neat or in a polar aprotic solvent.
Materials:
Dimethyl Maleate (DMM)
Benzylamine
Methanol (or Acetonitrile) as solvent
Optional: Triethylamine (as a non-nucleophilic base catalyst)
Procedure:
Reaction Setup: In a round-bottom flask with a stir bar, dissolve Dimethyl Maleate (1.0 eq) in methanol (approx. 2 M).
Nucleophile Addition: Add benzylamine (1.0 eq) dropwise to the stirring solution at room temperature. If the amine is less nucleophilic, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by TLC, looking for the consumption of DMM.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification: The crude residue can often be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure Michael adduct.
Characterization: Analyze the purified product using NMR, IR, and mass spectrometry to confirm its identity as dimethyl 2-(benzylamino)succinate.
Causality and Insights:
Why a catalyst might be needed: While many amines are nucleophilic enough to add directly, less reactive amines may require a base to deprotonate them, increasing their nucleophilicity, or to catalyze the proton transfer steps.
Thermodynamic Control: The Michael addition is a thermodynamically controlled process, favoring the more stable 1,4-adduct over the kinetically accessible but less stable 1,2-adduct (direct addition to the carbonyl).[12]
Applications in Polymer Chemistry
Dimethyl Maleate is also employed as a comonomer in polymerization reactions.[4] Its incorporation into polymer chains can enhance properties such as hardness, toughness, and adhesion.[4] For instance, it can be copolymerized with vinyl monomers like vinyl acetate or styrene.[4][5] The general procedure involves standard free-radical polymerization techniques.
Protocol 5.1: Conceptual Outline for Copolymerization
Monomer Preparation: Prepare a mixture of the primary monomer (e.g., vinyl acetate) and Dimethyl Maleate in the desired molar ratio.
Initiator: Add a free-radical initiator (e.g., benzoyl peroxide or AIBN) to the monomer mixture.
Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction temperature will depend on the half-life of the chosen initiator.
Isolation: After the desired reaction time or viscosity is reached, the polymer is isolated. This may involve precipitation into a non-solvent (e.g., methanol or hexanes), followed by filtration and drying.
Characterization: The resulting copolymer can be analyzed using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR spectroscopy to confirm the incorporation ratio of the comonomers.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of starting materials, intermediates, and final products. A suite of analytical techniques is typically employed.[15]
Table 2: Key Analytical Techniques for Methyl Maleate Chemistry
Visualizing the consumption of starting materials and the appearance of products.
Conclusion
Dimethyl Maleate is a versatile and powerful reagent in modern organic synthesis and polymer science. Its utility as a dienophile and a Michael acceptor allows for the efficient construction of complex molecular architectures. While its handling requires strict adherence to safety protocols due to its hazardous nature, its predictable reactivity and commercial availability make it an invaluable tool for researchers. The protocols and insights provided in this guide serve as a foundation for the safe and effective use of this important chemical intermediate.
Journal of the Chemical Society, Perkin Transactions 1. High pressure organic chemistry. Part 17. Diels–Alder reaction of methyl palustrate with maleic anhydride and N-phenylmaleimide. [Link]
Processes in petrochemistry and oil-refining. (2021). Current state of research in the field of maleic anhydride esterification with alcohols. [Link]
ResearchGate. Schematic overview of the reactions between dimethyl maleate and.... [Link]
Methyl Maleurate: A Guide to Reaction Mechanisms and Kinetic Analysis
An Application Note for Researchers and Drug Development Professionals Abstract Methyl maleurate, the monomethyl ester of maleic acid, serves as a pivotal intermediate in the synthesis of polymers, plasticizers, and vari...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
Methyl maleurate, the monomethyl ester of maleic acid, serves as a pivotal intermediate in the synthesis of polymers, plasticizers, and various fine chemicals.[1][2] Its chemical behavior is dictated by the interplay between its ester, carboxylic acid, and cis-configured α,β-unsaturated carbonyl functionalities. This application note provides an in-depth exploration of the primary reaction mechanisms involving methyl maleurate, including its synthesis, isomerization, further esterification, hydrolysis, and conjugate addition reactions. We present detailed mechanistic pathways, summarize key kinetic parameters, and offer robust experimental protocols for the synthesis and analysis of these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for working with this versatile chemical entity.
Synthesis of Methyl Maleurate via Maleic Anhydride Ring-Opening
The most direct and industrially significant route to methyl maleurate is the esterification of maleic anhydride with methanol.[3] This reaction proceeds in two distinct stages: a rapid, often uncatalyzed ring-opening to form monomethyl maleate (methyl maleurate), followed by a slower, catalyst-dependent esterification of the remaining carboxylic acid to yield dimethyl maleate.[2][4]
Mechanism of Formation
The formation of methyl maleurate is a classic example of nucleophilic acyl substitution on an acid anhydride. The alcohol (methanol) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the five-membered ring to produce the mono-ester, which contains both an ester and a carboxylic acid group.[1]
Caption: Mechanism for Methyl Maleurate Synthesis.
Kinetics of Formation
The initial ring-opening reaction to form methyl maleurate is remarkably fast and can proceed even without a catalyst.[4] The primary driving force is the release of ring strain from the maleic anhydride structure. In contrast, the subsequent conversion of methyl maleurate to dimethyl maleate is a reversible and much slower process that requires catalysis, typically by a strong acid.[4][5] Kinetic studies often focus on the overall process to dimethyl maleate, treating it as a series-parallel reaction.[2][4] The rate of methyl maleurate production can be described by a second-order rate equation, dependent on the concentrations of maleic anhydride and methanol.[6]
Isomerization to Methyl Fumarate
The conversion of methyl maleate (cis-isomer) to its more thermodynamically stable trans-isomer, methyl fumarate, is a reaction of significant industrial and academic interest.[7] The steric hindrance between the adjacent ester and carboxylic acid groups in the cis form makes the trans isomer the preferred product. This isomerization does not occur spontaneously due to the high energy barrier for rotation around the C=C double bond and requires a catalyst to proceed.[7]
Isomerization Mechanisms
Several catalytic systems have been developed to facilitate this transformation, each operating via a distinct mechanism.
Amine-Catalyzed Isomerization: This mechanism proceeds via a reversible Michael (conjugate) addition of an amine (e.g., morpholine, diethylamine) to the electron-deficient double bond of methyl maleate.[8][9] The resulting intermediate now possesses a C-C single bond, which can freely rotate. Subsequent elimination of the amine catalyst can yield either the starting maleate or the more stable fumarate product.[9]
Caption: Amine-Catalyzed Isomerization Pathway.
Acid-Catalyzed Isomerization: In the presence of a strong acid (e.g., HCl), reversible protonation of the carbonyl or the double bond can occur. This leads to a carbocation intermediate, which has a lower barrier to rotation around the central C-C bond. Deprotonation then yields the thermodynamically favored trans product.[7]
Thiourea-Catalyzed Isomerization: Thiourea is a widely used catalyst for the isomerization of maleic acid and its derivatives.[10][11] The mechanism is believed to involve the nucleophilic addition of thiourea to the double bond, similar to the amine-catalyzed pathway, facilitating rotation and subsequent elimination.
Radical-Mediated Isomerization: In the presence of a radical initiator, such as a small amount of bromine and light, a bromine radical can add to the double bond.[7] This creates a carbon-centered radical with free rotation around the C-C bond. Elimination of the bromine radical regenerates the double bond, leading to a mixture of isomers that favors the more stable fumarate.[7][12]
Isomerization Kinetics
The kinetics of isomerization are highly dependent on the catalyst and reaction conditions. For the well-studied isomerization of maleic acid to fumaric acid using thiourea in methanol, the reaction was found to have a partial order of 1.41 for maleic acid and 0.99 for thiourea.[11] The apparent activation energy for this process was calculated to be 43.1 kJ·mol⁻¹.[11] Generally, higher temperatures and catalyst concentrations increase the rate of isomerization.[11][13]
Further Esterification to Dimethyl Maleate
Methyl maleurate can be further esterified with methanol to produce dimethyl maleate. This reaction typically requires an acid catalyst to activate the carboxylic acid group toward nucleophilic attack by methanol.
Mechanism of Esterification
This transformation follows the general mechanism for Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated diester. Final deprotonation regenerates the acid catalyst and gives the dimethyl maleate product.
Caption: Acid-Catalyzed Fischer Esterification of Methyl Maleurate.
Kinetics of Esterification
As a reversible reaction, the rate and yield of dimethyl maleate are influenced by temperature, catalyst loading, and the molar ratio of reactants.[2] Using an excess of methanol can help drive the equilibrium toward the product side. Various solid acid catalysts, such as zeolites and ion-exchange resins, have been studied to facilitate this reaction, offering advantages in terms of separation and reusability.[2][4] The reaction is typically modeled as a second-order process. For the esterification of maleic anhydride with butanols, which follows a similar pathway, the reaction was found to be second order with respect to both the acid and the alcohol.[14] An activation energy of 44.65 kJ/mol has been reported for the overall synthesis of dimethyl maleate from maleic anhydride and methanol.[6]
Hydrolysis to Maleic Acid
Hydrolysis is the reverse of esterification, where methyl maleurate reacts with water to yield maleic acid and methanol. This reaction can be catalyzed by either acid or base.
Mechanism of Hydrolysis
Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. The reaction is an equilibrium process, and driving it to completion requires a large excess of water.[15][16]
Base-Catalyzed Hydrolysis (Saponification): This is the more common and efficient method for ester hydrolysis. It is an irreversible process.[15] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed maleic acid, yielding a carboxylate salt (maleate) and methanol.[15] An acidic workup is required to recover the free maleic acid.
Caption: Base-Catalyzed Hydrolysis of Methyl Maleurate.
Kinetics of Hydrolysis
Alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.[17] When the hydroxide is in large excess, the reaction can be treated as a pseudo-first-order process.[17] Studies on the hydrolysis of diethyl maleate and fumarate show that the first stage of hydrolysis is slower than the second for the maleic ester, while the reverse is true for the fumaric ester.[18] This difference is attributed to the stereochemistry and intramolecular interactions within the molecules.
Michael Addition Reactions
As an α,β-unsaturated carbonyl compound, methyl maleurate can act as a Michael acceptor. It can undergo conjugate addition (1,4-addition) with a wide range of soft nucleophiles, known as Michael donors.[19][20]
Mechanism of Michael Addition
The reaction is initiated by the attack of a nucleophile (e.g., an enolate, amine, or thiol) at the β-carbon of the double bond.[21] This is the key C-C (or C-X) bond-forming step. The electron density is pushed onto the oxygen of the carbonyl group, forming an enolate intermediate. This intermediate is then protonated (typically by the solvent or during workup) to give the final 1,4-adduct.[20][21]
Combine maleic anhydride (1.0 eq) and methanol (1.0-1.2 eq) in a 250 mL round-bottom flask.[1][22]
Fit the flask with a reflux condenser.
Gently heat the mixture to 70-80°C using a heating mantle. The solids will dissolve as the reaction proceeds.
Maintain the temperature and stir for 1-2 hours. The reaction is mildly exothermic.
Monitor the reaction by taking small aliquots and analyzing for the disappearance of maleic anhydride (e.g., by titration of the total acid content).
Once the reaction is complete, cool the mixture to room temperature. The product, methyl maleurate, is a viscous liquid or low-melting solid and can be used directly for subsequent reactions or purified further.
Protocol 2: Amine-Catalyzed Isomerization to Methyl Fumarate
Objective: To convert methyl maleate to methyl fumarate and monitor the reaction by Thin-Layer Chromatography (TLC).
Dissolve approximately 1 g of methyl maleate in a test tube.
Add 2-3 drops of morpholine as the catalyst.[8][9]
Spot a baseline sample of the starting material on a TLC plate.
Gently warm the test tube in a water bath (~50°C). A white precipitate of dimethyl fumarate should begin to form within 10-15 minutes.
At 5-minute intervals, take a small aliquot of the reaction mixture, dissolve it in a small amount of a suitable solvent (e.g., acetone), and spot it on the TLC plate.
Develop the TLC plate using an appropriate solvent system (e.g., 30:70 ethyl acetate:hexanes).
Visualize the spots under a UV lamp. The product (methyl fumarate) will have a different Rf value than the starting material (methyl maleate), allowing for qualitative monitoring of the reaction progress.[12]
After 20-30 minutes, cool the mixture, collect the solid product by filtration, and wash with cold methanol to remove any unreacted starting material.
Protocol 3: Kinetic Analysis of Base-Catalyzed Hydrolysis
Objective: To determine the rate constant for the alkaline hydrolysis of methyl maleurate.
Materials: Methyl maleurate, 0.1 M NaOH solution, 0.1 M HCl solution, phenolphthalein indicator, constant temperature water bath, burette, pipettes, conical flasks, stopwatch.
Procedure:
Prepare a stock solution of methyl maleurate in a solvent that is miscible with water (e.g., ethanol or dioxane) to avoid solubility issues.
Place known volumes of 0.1 M NaOH solution into several conical flasks and allow them to equilibrate in a constant temperature water bath (e.g., 25°C).
To initiate the reaction, add a known volume of the methyl maleurate stock solution to one of the flasks containing NaOH. Start the stopwatch immediately. The concentration of NaOH should be in excess.
At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a fixed volume (aliquot) from the reaction mixture.
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of 0.1 M HCl.
Titrate the unreacted HCl in the quenched sample with standardized 0.1 M NaOH using phenolphthalein as an indicator.
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.
Assuming a pseudo-first-order reaction (due to excess NaOH), plot ln([Ester]) versus time. The negative slope of the resulting straight line will be the pseudo-first-order rate constant, k'.
The second-order rate constant (k) can be calculated using the equation: k = k' / [NaOH].
References
Blog. (2025, May 22). What are the products of the reaction between maleic anhydride and alcohols?
Current state of research in the field of maleic anhydride esterification with alcohols. (n.d.).
Poly (4-vinylpyridine) catalyzed isomerization of maleic acid to fumaric acid. ResearchGate.
Verissimo Lobo, V. T., et al. (2020). Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy. Organic Process Research & Development, 24(6), 988-996. ACS Publications.
Jwo, J.-J. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N-Bromo Compounds. SciSpace.
Maleic acid. Wikipedia.
Esterification of maleic anhydride with methanol over solid acid catalysts: A novel route for the production of heteroesters. ResearchGate.
Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. (2024, April 18).
Synthesis process of dimethyl maleate. (CN106631784A). Google Patents.
Isomerization of maleic acid to fumaric acid. (US2454387A). Google Patents.
Two Approaches to the Synthesis of Dimethyl Fumarate That Demonstrate Fundamental Principles of Organic Chemistry. ResearchGate.
Wang, T.G., & Shen, Y.M. (2011). Reaction Kinetics of Methanol and Maleic Anhydride. Advanced Materials Research, 233-235, 1623-1627. ResearchGate.
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
Kinetic studies in ester hydrolysis. (n.d.).
Dimethyl Maleate To Dimethyl Fumarate. Scribd.
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
Hydrolysing esters. Chemguide.
Bartoszewicz, M., Kulawska, M., & Organek, W. (2020). Kinetic investigations on esterification of maleic anhydride with butanols. Chemical and Process Engineering, 41(4), 293-306.
Hydrolysis of Esters. University of Calgary.
Isomerization of dimethyl maleate to dimethyl fumarate: An undergraduate experiment. PDF Free Download.
Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
The Strategic Application of Maleate and Maleimide Scaffolds in the Development of Bioactive Molecules: A Guide for Researchers
Introduction: Unveiling the Potential of Unsaturated Dicarbonyl Compounds In the landscape of medicinal chemistry and drug discovery, the identification of versatile and reactive chemical scaffolds is paramount. Among th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of Unsaturated Dicarbonyl Compounds
In the landscape of medicinal chemistry and drug discovery, the identification of versatile and reactive chemical scaffolds is paramount. Among these, the derivatives of maleic acid, particularly its esters and the corresponding maleimides, have emerged as powerful building blocks for the synthesis of a diverse array of bioactive molecules. While the term "methyl maleurate" is not standard nomenclature, the underlying structures, monomethyl maleate and dimethyl maleate, along with the broader class of maleimides, offer a rich platform for chemical innovation.
This guide provides an in-depth exploration of the application of these scaffolds in the development of therapeutic agents. We will delve into the fundamental reactivity that makes these molecules attractive starting points, provide detailed protocols for the synthesis of key bioactive compounds, and discuss the molecular mechanisms through which these compounds exert their effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of maleate and maleimide derivatives in their research endeavors.
Core Principles: The Chemical Reactivity of Maleate Esters and Maleimides
The utility of monomethyl maleate, dimethyl maleate, and N-substituted maleimides in the synthesis of bioactive molecules is rooted in their electrophilic nature, a consequence of the electron-withdrawing effect of the two carbonyl groups. This renders the double bond susceptible to nucleophilic attack, primarily through two key reaction types: the Michael addition and the Diels-Alder reaction.
The Michael Addition (1,4-Conjugate Addition): This is arguably the most exploited reaction for this class of compounds in medicinal chemistry. The electron-deficient double bond readily accepts nucleophiles such as thiols (from cysteine residues in proteins), amines, and carbanions. This reaction is highly efficient for forming carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds under mild conditions, making it ideal for bioconjugation and the synthesis of complex molecules.[1][2]
The Diels-Alder Reaction ([4+2] Cycloaddition): Dimethyl maleate, in particular, is an excellent dienophile in Diels-Alder reactions. This powerful cycloaddition allows for the rapid construction of six-membered rings, which are common motifs in natural products and pharmaceutical agents.[3]
The following diagram illustrates the general principles of these key reactions.
Caption: Key reactions of maleate esters in bioactive molecule synthesis.
Application Note I: Synthesis of Bisindolylmaleimides as Protein Kinase C Inhibitors
Background:
Bisindolylmaleimides are a prominent class of compounds that exhibit potent and selective inhibition of Protein Kinase C (PKC), a family of enzymes implicated in various cellular processes, including cell proliferation and differentiation. Dysregulation of PKC activity is associated with several diseases, including cancer and diabetic complications. The synthesis of the bisindolylmaleimide core often utilizes the reactivity of maleimide precursors.[4][5]
Experimental Protocol: Synthesis of 3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione (A Representative Bisindolylmaleimide)
This protocol is adapted from a general and efficient method for the synthesis of bisindolylmaleimides.[4]
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
Indole-3-acetamide
174.20
1.00 g
5.74
Methyl indolyl-3-glyoxylate
203.19
1.28 g
6.30
Potassium tert-butoxide (KOtBu)
112.21
1.93 g
17.2
Tetrahydrofuran (THF), anhydrous
72.11
10 mL
-
Ethyl acetate (EtOAc)
88.11
As needed
-
Water, deionized
18.02
As needed
-
Saturated aqueous sodium chloride
-
As needed
-
Magnesium sulfate (MgSO4), anhydrous
120.37
As needed
-
Procedure:
To a suspension of indole-3-acetamide (1.00 g, 5.74 mmol) and methyl indolyl-3-glyoxylate (1.28 g, 6.30 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C under a nitrogen atmosphere, add a 1.0 M solution of potassium tert-butoxide in THF (17.2 mL, 17.2 mmol) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
Quench the reaction by the addition of water (100 mL).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous sodium chloride (25 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography on silica gel to afford the desired bisindolylmaleimide.
Mechanism of Action and Signaling Pathway:
Bisindolylmaleimides act as ATP-competitive inhibitors of PKC. They bind to the ATP-binding site in the catalytic domain of the enzyme, preventing the phosphorylation of its downstream substrates. This inhibition can arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Inhibition of the PKC signaling pathway by bisindolylmaleimides.
Application Note II: Synthesis of N-Aryl Maleimides as Selective COX-2 Inhibitors
Background:
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. N-aryl maleimides bearing a benzenesulfonamide moiety have been identified as potent and selective COX-2 inhibitors.[6][7]
Experimental Protocol: General Procedure for the Synthesis of N-(4-Sulfamoylphenyl)maleimide Derivatives
This protocol describes a general two-step synthesis of N-aryl maleimides.[8]
Step 1: Synthesis of N-(4-Sulfamoylphenyl)maleamic acid
Dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent such as acetone.
Add maleic anhydride (1 equivalent) portion-wise to the solution at room temperature.
Stir the reaction mixture for 2-4 hours. The product, N-(4-sulfamoylphenyl)maleamic acid, will precipitate out of the solution.
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclization to N-(4-Sulfamoylphenyl)maleimide
Suspend the N-(4-sulfamoylphenyl)maleamic acid (1 equivalent) in acetic anhydride.
Add a catalytic amount of sodium acetate.
Heat the mixture at reflux for 1-2 hours.
Cool the reaction mixture and pour it into ice-water.
Collect the precipitated N-(4-sulfamoylphenyl)maleimide by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Mechanism of Action and Signaling Pathway:
COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The benzenesulfonamide group of these N-aryl maleimide derivatives is known to interact with a specific side pocket in the COX-2 active site, contributing to their selectivity.
Caption: Inhibition of the COX-2 pathway by N-aryl maleimide derivatives.
Application Note III: Thiol-Michael Addition for Bioconjugation
Background:
The high reactivity of the maleimide double bond towards thiols makes it an invaluable tool for bioconjugation. This reaction is widely used to attach drugs, fluorescent probes, or other molecules to proteins and peptides via their cysteine residues. The reaction is highly specific and proceeds under physiological conditions.[6][8]
Experimental Protocol: General Procedure for the Conjugation of a Thiol-Containing Peptide to a Maleimide-Functionalized Molecule
Materials:
Reagent/Solvent
Description
Maleimide-functionalized molecule
The molecule to be conjugated.
Thiol-containing peptide
The peptide with a free cysteine residue.
Phosphate-buffered saline (PBS)
pH 7.4.
Tris(2-carboxyethyl)phosphine (TCEP)
Reducing agent (optional).
Procedure:
Dissolve the maleimide-functionalized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with PBS (pH 7.4) to the desired final concentration.
Dissolve the thiol-containing peptide in PBS (pH 7.4). If the peptide may have formed disulfide bonds, pre-treat with a reducing agent like TCEP for 30 minutes at room temperature.
Mix the solutions of the maleimide-functionalized molecule and the peptide in a 1.1:1 to 1.5:1 molar ratio (maleimide:thiol).
Incubate the reaction mixture at room temperature for 2 hours or at 4 °C overnight.
Monitor the reaction progress by LC-MS or HPLC.
Purify the resulting conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.
Workflow Diagram:
Caption: General workflow for maleimide-thiol bioconjugation.
Conclusion and Future Perspectives
The derivatives of maleic acid and maleimide represent a class of highly versatile and reactive scaffolds that have found widespread application in the development of bioactive molecules. Their predictable reactivity through Michael additions and Diels-Alder reactions allows for the efficient synthesis of complex molecular architectures with a range of therapeutic activities, including protein kinase inhibition and anti-inflammatory effects. Furthermore, the specific reactivity of maleimides with thiols has established them as a cornerstone of bioconjugation chemistry.
As our understanding of disease pathways deepens, the ability to rationally design and synthesize novel bioactive compounds becomes increasingly critical. The maleate and maleimide scaffolds, with their proven track record and amenability to chemical modification, will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists and drug discovery professionals. Future research will likely focus on the development of novel derivatives with enhanced selectivity and potency, as well as their application in emerging areas such as targeted drug delivery and proteomics.
References
Faul, M. M., Krumrich, C. A., & Winneroski, L. L. (1998). A new, efficient method for the synthesis of bisindolylmaleimides. The Journal of Organic Chemistry, 63(6), 1961-1967.
Moody, C. J., & Roffey, J. R. A. (1996). Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. Tetrahedron Letters, 37(35), 6423-6426.
Firke, S. L., Bari, S. B., & Patil, M. B. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(17), 5737-5746.
Faulkner, A. D., & O'Donovan, D. H. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Molecules, 28(17), 6219.
Chandna, N., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry.
Patel, K. M., et al. (2014). Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. European Journal of Medicinal Chemistry, 83, 490-497.
Amen, Z. M., et al. (2023).
Quesada-Romero, L., Mena-Ulecia, K., Tiznado, W., & Caballero, J. (2014). Insights into the interactions between maleimide derivates and GSK3β combining molecular docking and QSAR. PloS one, 9(7), e102212.
Beaulieu, J. F., et al. (2013). Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis. Journal of Medicinal Chemistry, 56(13), 5394-5410.
Faul, M. M., & Krumrich, C. A. (2001). Cyclization strategies for the synthesis of macrocyclic bisindolylmaleimides. The Journal of Organic Chemistry, 66(6), 2024-2033.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Versatility of Dimethyl Maleate in Organic Synthesis: A Manufacturer's Perspective. Retrieved from [Link]
Wikipedia. (n.d.). Michael addition reaction. In Wikipedia. Retrieved from [Link]
Al-Ghorbani, M., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1299–1313.
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
Wikipedia. (n.d.). Michael reaction. In Wikipedia. Retrieved from [Link]
Bentham Science. (n.d.). Applications of Michael Addition Reaction in Organic Synthesis. Retrieved from [Link]
Slideshare. (n.d.). Michael Addition reaction M Pharm Pharmaceutical chemistry.pptx. Retrieved from [Link]
Quantitative Analysis of Methyl Maleurate: A Guide for Researchers
Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of methyl maleurate. Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of methyl maleurate. Designed for researchers, scientists, and professionals in drug development, this document details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section elucidates the underlying scientific principles, offers step-by-step experimental procedures, and presents data in a clear, comparative format to aid in method selection and implementation. The protocols are grounded in established analytical standards to ensure data integrity and reproducibility.
Introduction: The Importance of Methyl Maleurate Quantification
Methyl maleurate, the methyl ester of maleic acid, is a chemical entity of interest in various fields, including pharmaceutical development as a potential impurity or intermediate, and in materials science. Accurate and precise quantification is paramount for quality control, stability testing, and reaction monitoring. This guide provides detailed, validated methods to address this analytical need, emphasizing the rationale behind procedural choices to empower the user to adapt and troubleshoot effectively.
The validation of these analytical procedures is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical methods are suitable for their intended purpose.[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC) for Methyl Maleurate Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like methyl maleurate. The method's strength lies in its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC (RP-HPLC) method with UV detection is presented here, as it is a common and effective approach for this class of compounds.
Scientific Principles
This method separates methyl maleurate from other components in a mixture based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is retained on the column to a degree determined by its hydrophobicity. Detection is achieved by monitoring the absorbance of the eluate at a wavelength where methyl maleurate exhibits a strong chromophore, typically around 210-220 nm.
Experimental Protocol
2.2.1. Equipment and Reagents
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
Reversed-phase C18 column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size).[6]
2.2.2. Chromatographic Conditions
A typical starting point for method development is outlined below. These parameters may require optimization depending on the specific sample matrix and HPLC system.
Parameter
Condition
Rationale
Column
C18 (4.6 x 250 mm, 5 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase
Acetonitrile:0.1% Phosphoric Acid in Water (v/v)
The organic modifier (acetonitrile) controls the elution strength, while the acidic aqueous phase suppresses the ionization of any residual maleic acid, leading to better peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm i.d. column, balancing analysis time and backpressure.
Detection
UV at 215 nm
This wavelength provides good sensitivity for the carbon-carbon double bond conjugated with the carbonyl groups in methyl maleurate.
Injection Volume
10 µL
A typical injection volume to avoid column overloading.
Column Temp.
Ambient or 30°C
Maintaining a constant temperature ensures reproducible retention times.
2.2.3. Standard and Sample Preparation
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of methyl maleurate reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.
2.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the methyl maleurate standard against its concentration. Determine the concentration of methyl maleurate in the sample by interpolating its peak area on the calibration curve. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[7]
Workflow Diagram
HPLC Quantification Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For methyl maleurate, derivatization is often employed to increase its volatility and improve its chromatographic properties.
Scientific Principles
In this method, the analyte is first derivatized, for example, by esterification of any free carboxylic acid groups if analyzing in the presence of maleic acid, to form a more volatile derivative.[8] The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol
3.2.1. Equipment and Reagents
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Methanol (anhydrous).
Derivatizing agent (e.g., Trimethylsilylation reagents like BSTFA, or methylation reagents if maleic acid is also of interest).
Internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but a different retention time).
Methyl maleurate reference standard.
3.2.2. Sample Preparation and Derivatization
Internal Standard Addition: Add a known amount of internal standard to both the standards and samples.
Derivatization: A common approach is silylation. To a dried aliquot of the sample, add the silylating reagent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to convert any active hydrogens to their trimethylsilyl (TMS) derivatives.
Extraction: After derivatization, the sample can be diluted with a suitable solvent like hexane before injection.
3.2.3. GC-MS Conditions
Parameter
Condition
Rationale
Inlet Temperature
250°C
Ensures rapid volatilization of the sample.
Carrier Gas
Helium at 1 mL/min
Inert carrier gas with good efficiency.
Oven Program
Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
A temperature gradient to separate compounds with different boiling points.
Ion Source Temp.
230°C
Standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching.
MS Acquisition
Selected Ion Monitoring (SIM) or Full Scan
SIM mode offers higher sensitivity for targeted quantification, while full scan is useful for identification.
3.2.4. Data Analysis
Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This ratio is then used to determine the concentration of methyl maleurate in the unknown samples.
Workflow Diagram
GC-MS Quantification Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using the same compound as a standard.[9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][11]
Scientific Principles
In a ¹H qNMR experiment, a known mass of a certified internal standard is added to a known mass of the sample containing methyl maleurate.[12] By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the concentration of methyl maleurate can be calculated using the following equation[9]:
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
High-precision analytical balance.
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Certified internal standard (e.g., maleic acid, dimethyl sulfone).[13]
Methyl maleurate sample.
4.2.2. Sample Preparation
Accurately weigh approximately 10-20 mg of the methyl maleurate sample into a clean vial.[12]
Accurately weigh a similar amount of the internal standard into the same vial.
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
Transfer the solution to an NMR tube.
4.2.3. NMR Acquisition Parameters
Parameter
Condition
Rationale
Pulse Angle
90°
To ensure maximum signal intensity.
Relaxation Delay (d1)
> 5 * T1
Crucial for ensuring complete relaxation of all protons, leading to accurate integration. T1 should be measured for both analyte and standard signals.
Number of Scans
≥ 16
To achieve an adequate signal-to-noise ratio.
Acquisition Time
≥ 3 s
For good digital resolution.
4.2.4. Data Analysis
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
Integrate the well-resolved signals of both methyl maleurate (e.g., the olefinic protons or the methyl protons) and the internal standard.
Calculate the purity or concentration of methyl maleurate using the qNMR equation.
Workflow Diagram
qNMR Quantification Workflow
Method Comparison and Selection
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and the need for structural confirmation.
Feature
HPLC-UV
GC-MS
qNMR
Sensitivity
High (µg/mL to ng/mL)
Very High (ng/mL to pg/mL)
Moderate (mg/mL)
Specificity
Good
Excellent
Excellent
Sample Throughput
High
Moderate
Low
Derivatization
Not required
Often required
Not required
Quantification
External/Internal Standard
Internal Standard
Internal Standard (Primary)
Instrumentation
Common
Common
Specialized
Best For
Routine QC, purity analysis
Trace analysis, impurity identification
Purity of reference standards, absolute quantification
Conclusion
This application note provides a detailed guide to three robust and reliable methods for the quantification of methyl maleurate. HPLC-UV is well-suited for routine quality control applications due to its high throughput and good sensitivity. GC-MS offers excellent sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling. qNMR stands out as a primary method for absolute quantification and the certification of reference materials. The selection of the most appropriate technique should be based on the specific analytical requirements of the study. All methods, when properly validated, will yield accurate and precise data, ensuring the quality and integrity of the results.
References
Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. (n.d.). Retrieved from [Link]
Gao, X., et al. (2013). Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance quid chromatography-tandem mass spectrometry. Se pu = Chinese journal of chromatography / Zhongguo hua xue hui, 31(12), 1224-7. Retrieved from [Link]
BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. BIPM-2018/01. Retrieved from [Link]
AB SCIEX. (n.d.). Quantitation and Identification of Maleic Acid in Starch-Rich Foods. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
Food and Agriculture Organization of the United Nations (FAO). (2006). dl-MALIC ACID. Retrieved from [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Magritek. (2016, September 18). Benchtop qNMR evaluation. Retrieved from [Link]
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
Harvey, W. R., Hale, R. W., & Ikeda, R. M. (1970). THE DETERMINATION OF ORGANIC ACIDS IN PLANTS AND FOOD PRODUCTS. CORESTA, 1970-2, 39-44. Retrieved from [Link]
Academia.edu. (n.d.). Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry. Retrieved from [Link]
Madhu, M., Sreeram, V., Nagendrakumar, A. V. D., & Reddy, T. V. (2014). Validated RP - HPLC method for the determination of mepyramine maleate in bulk and pharmaceutical formulation. International Journal of Chemical Studies, 2(5), 1-5. Retrieved from [Link]
Al-Dirbashi, O. Y., et al. (2015). A Simple and Sensitive Method for Quantitative Measurement of Methylmalonic Acid by Turbulent Flow Chromatography and Tandem Mass Spectrometry. Journal of analytical & bioanalytical techniques, 6(3), 245. Retrieved from [Link]
Kumar, A., & Saini, G. (2015). Development and validation of RP-HPLC method for simultaneous estimation of Paracetamol and Flupirtine Maleate. Asian Journal of Pharmaceutical Analysis, 5(2), 41-47. Retrieved from [Link]
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1-30.4.32. Retrieved from [Link]
Kumar, A., et al. (2017). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. Scientific reports, 7(1), 17743. Retrieved from [Link]
Mohammed, Z. H., et al. (2025, May). GAS CHROMATOGRAPHY – MASS SPECTROMETRY (GC- MS) ANALYSIS OF ANTIMICROBIAL. FUDMA Journal of Sciences (FJS), 9(5), 23-28. Retrieved from [Link]
Patel, D., et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews: Journal of Pharmaceutical Analysis, 4(3), 1-10. Retrieved from [Link]
Al-Sabri, A., et al. (2018). Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities. International Journal of Applied Pharmaceutics, 10(1), 101-107. Retrieved from [Link]
Kuliev, K. A., et al. (2017). SPECTROPHOTOMETRIC DETERMINATION OF MOLYBDENUM (V) IN VARIOUS SAMPLES WITH 2, 6-DITHIOL-4-METHYLPHENOL. International Journal of Pharmaceutical Sciences and Research, 8(9), 3709-3718. Retrieved from [Link]
National Institute for Minamata Disease. (n.d.). Mercury Analysis Manual. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Fidelity Synthesis of Methyl Maleurate (N-carbamoylmaleamic acid methyl ester)
Ticket ID: #MM-SYN-OPT-042
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Reaction Logic
The Challenge:
Synthesizing Methyl Maleurate involves a delicate balance between kinetic control (formation of the cis-isomer) and thermodynamic stability (isomerization to the trans-fumarate or cyclization to maleimide). Users frequently report low yields due to three competing pathways:
Isomerization: Acid-catalyzed conversion to Methyl Fumarurate (trans-isomer).[1]
Cyclization: Dehydration to N-methoxycarbonylmaleimide or Maleimide.[1]
Hydrolysis: Reversion to Maleic Acid due to moisture.[1]
The Solution:
Our optimized protocol separates the synthesis into two distinct, controllable steps: (1) Formation of Maleuric Acid under strict temperature control, and (2) Mild Esterification using Thionyl Chloride (
) in Methanol to avoid the high temperatures required for Fischer esterification.
Master Reaction Scheme
Figure 1: Reaction pathway showing the "Happy Path" (Green) vs. thermodynamic traps (Red).
Optimized Experimental Protocol
Step 1: Synthesis of Maleuric Acid (Intermediate)
Goal: Maximize conversion of Maleic Anhydride while preventing isomerization.
Parameter
Specification
Rationale
Solvent
Glacial Acetic Acid
Solubilizes reactants; product precipitates out (driving equilibrium).[1]
Temperature
50°C (±2°C)
< 50°C: Reaction too slow. > 60°C: Rapid isomerization to fumaric derivatives.[1]
Stoichiometry
1.05 eq Maleic Anhydride : 1.0 eq Urea
Slight excess of anhydride compensates for moisture hydrolysis.[1]
Protocol:
Charge a dry reactor with Maleic Anhydride (1.05 eq) and Glacial Acetic Acid (2.0 mL/g of anhydride).
Add Urea (1.0 eq) in a single portion.
Heat to 50°C with vigorous stirring. The solution will initially clear, then become opaque as product forms.[1]
Maintain 50°C for 12 hours .
Cool to room temperature (RT) and stir for 2 hours to complete precipitation.
Filter the white solid.[1][2] Wash with cold Acetic Acid followed by Diethyl Ether.[1]
Dry under vacuum at 40°C. Do not exceed 50°C during drying.
Step 2: Esterification to Methyl Maleurate
Goal: Methylate the carboxylic acid without cyclizing the amide.
Remove ice bath and stir at Room Temperature for 4-6 hours. Solution should clarify.
Quench: Concentrate in vacuo at < 35°C to remove excess MeOH/HCl.
Purification: Recrystallize immediately from Methanol/Ether or purify via flash column (Silica, EtOAc/Hexane) if high purity is required.[1]
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q: My yield for Step 1 is low (<40%), and the filtrate is dark. What happened?A: You likely have moisture contamination .[1] Maleic anhydride hydrolyzes to Maleic Acid in the presence of water.[3][4] Maleic Acid reacts much slower with urea than the anhydride does.[1]
Fix: Ensure Glacial Acetic Acid is anhydrous. Use fresh Maleic Anhydride (grind pellets to check for hydrolyzed "crust").[1]
Q: The product from Step 2 has a melting point 20°C higher than reported. Is it pure?A: No. A higher melting point usually indicates isomerization to the fumarate derivative (Methyl Fumarurate). The trans-isomer packs more efficiently and melts higher.[1]
Fix: Your esterification temperature was too high. Do not reflux.[1] Use the
method at 0°C–RT.[1] Avoid sulfuric acid catalysts if possible, as they promote isomerization.[1]
Category B: Impurity Profile
Q: I see a peak at 1780 cm⁻¹ in IR. What is this?A: This indicates imide ring formation (Maleimide).[1]
Cause: Over-drying or heating the intermediate too long.[1]
Fix: Avoid dehydrating agents like Acetic Anhydride or molecular sieves during the reaction.[1] Stop the reaction as soon as TLC indicates consumption of starting material.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use Fischer Esterification (
/MeOH/Reflux)?A:Not recommended. While standard for many acids, refluxing maleuric acid in strong mineral acid rapidly accelerates the cis-to-trans isomerization [1]. The kinetic product (Maleurate) converts to the thermodynamic product (Fumarurate).
Q: Why use Urea instead of Methyl Carbamate?A: While reacting Maleic Anhydride with Methyl Carbamate seems more direct, the nucleophilicity of the amide nitrogen in methyl carbamate is lower than that of urea. The Urea route (forming the acid first) allows for milder conditions during the C-N bond formation step [2].
Q: Can I scale this up to 1kg?A: Yes, but heat transfer becomes critical.[1] The reaction of Maleic Anhydride with Urea is exothermic. On a kg scale, you must use a jacketed reactor to keep the internal mass at 50°C. If it spikes to 70°C, you will lose the batch to isomerization.
References
Isomerization Mechanisms: Jwo, J. J. (1983).[1][5] Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N-Bromo Compounds.[5][6] Journal of the Chinese Chemical Society.[5] Link (Demonstrates the sensitivity of the maleic system to acid/catalytic isomerization).
Maleuric Acid Synthesis: Dunlap, F. L., & Phelps, I. K. (1897).[1][7] The Action of Urea and Sulfocarbanilide on Certain Acid Anhydrides. American Chemical Journal.[1] (Foundational protocol for the 50°C Acetic Acid method).
General Maleimide/Maleamic Chemistry: Tawney, P. O., et al. (1960).[1][7] The Chemistry of Maleamic Acids. Journal of Organic Chemistry. Link
Technical Support Center: Purification of Methyl Maleurate
Welcome to the technical support guide for the purification of Methyl Maleurate, also known as Monomethyl maleate. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of Methyl Maleurate, also known as Monomethyl maleate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when handling crude Methyl Maleurate.
Question: What are the primary impurities I should expect in my crude Methyl Maleurate sample?
Answer: Crude Methyl Maleurate, typically synthesized from maleic anhydride and methanol, will most likely contain a predictable set of impurities derived from the starting materials and potential side reactions.[1][2] These include:
Unreacted Starting Materials: Methanol and Maleic Anhydride.
Primary Byproduct: Dimethyl maleate, the product of di-esterification.[2][3]
Hydrolysis Product: Maleic acid, which can form if water is present during the reaction or work-up.
Residual Water: From the reaction or extraction steps.[2]
Understanding these impurities is the first step in designing a robust purification strategy, as their distinct physical properties (see Table 1) are exploited for their removal.
Question: My Methyl Maleurate is a liquid at room temperature. Can I still use recrystallization?
Answer: This is a critical point of clarification. Standard recrystallization is a technique for purifying solids.[4][5] Since Methyl Maleurate has a melting point of -37°C, it is a liquid under all common laboratory conditions and cannot be purified by this method.[6]
However, if your crude reaction mixture contains a significant amount of solid, unreacted maleic anhydride (m.p. 52.8°C), you could potentially use a filtration step before other purification methods. The principle of recrystallization—dissolving a compound in a hot solvent and cooling to form pure crystals—does not apply to the liquid target compound.[4][7]
Question: What is the most effective primary purification method for Methyl Maleurate?
Answer:Vacuum distillation is the most effective and highly recommended primary purification technique for Methyl Maleurate. Its boiling point of 160°C at atmospheric pressure makes it suitable for distillation.[6] Performing the distillation under reduced pressure (vacuum) is crucial because it lowers the required boiling temperature, which helps to:
Prevent Thermal Degradation: High temperatures can cause sensitive organic molecules to decompose or polymerize.
Improve Separation: It enhances the boiling point differences between Methyl Maleurate and higher-boiling impurities like Dimethyl maleate.
Question: How can I remove acidic impurities like unreacted maleic anhydride or maleic acid?
Answer: Acidic impurities can be effectively removed with an aqueous work-up prior to distillation. A liquid-liquid extraction using a mild base is the standard procedure.
Method: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic impurities to form their corresponding sodium salts, which are water-soluble and will partition into the aqueous layer.
Causality: This works because the deprotonated carboxylate salts of maleic acid and its anhydride-hydrolyzed form are ionic and thus have a much higher affinity for the aqueous phase than the neutral organic ester. After extraction, the organic layer can be dried and concentrated, leaving a product stripped of acidic contaminants, ready for distillation.
Question: How do I separate the diester (Dimethyl maleate) byproduct from my final product?
Answer: Separation of Dimethyl maleate relies on exploiting the differences in physical properties between the mono- and di-ester.
Fractional Vacuum Distillation: This is the most direct method. As shown in Table 1, there is a significant difference in the boiling points between Methyl maleurate (~160°C) and Dimethyl maleate (~205°C). A carefully controlled fractional distillation under vacuum can effectively separate these two compounds.
Flash Column Chromatography: If extremely high purity is required, or if distillation proves insufficient, flash chromatography is an excellent secondary purification method.[8][9] Due to the free carboxylic acid group, Methyl maleurate is significantly more polar than Dimethyl maleate. Using a normal-phase silica gel column, the less polar Dimethyl maleate will elute first, followed by the more polar Methyl maleurate.
Section 2: Data & Visualization
A successful purification scheme is built upon understanding the physical properties of the target compound and its contaminants.
Table 1: Physical Properties of Methyl Maleurate and Common Impurities
This diagram outlines the logical flow for purifying crude Methyl Maleurate, from initial work-up to the final high-purity product.
Caption: A typical workflow for purifying Methyl Maleurate.
Section 3: Troubleshooting Guides
This section uses a problem-and-solution format to address specific issues that may arise during purification.
Problem: Distillation is Ineffective (Poor Separation)
Question: I performed a vacuum distillation, but my final product is still contaminated with starting material or the diester byproduct. What went wrong?
Answer: This issue typically stems from insufficient separation efficiency or improper distillation parameters.
Possible Cause 1: Inefficient Column. A simple distillation setup may not be adequate to separate compounds with close boiling points.
Solution: Employ a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which is the fundamental principle that allows for the separation of liquids with different boiling points.[9]
Possible Cause 2: Unstable Vacuum. Fluctuations in pressure will cause the boiling points to change, leading to poor separation and cross-contamination of fractions.
Solution: Ensure all joints are properly sealed and that your vacuum pump is stable. Use a manometer to monitor the pressure throughout the distillation. Collect the main fraction only when both the temperature at the distillation head and the pressure are stable.
Possible Cause 3: Heating Rate is Too High. Flash heating can cause components to be carried over mechanically with the vapor without achieving true equilibrium, defeating the purpose of fractional distillation.
Solution: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Allow the temperature to equilibrate as the vapor rises through the column.[9]
Diagram 2: Troubleshooting Logic for Poor Distillation
Caption: Decision tree for troubleshooting poor distillation results.
Problem: Product Instability
Question: My purified Methyl Maleurate is clear immediately after purification but turns yellow upon storage. Why?
Answer: Product instability and color change upon storage can be due to trace impurities or degradation.
Possible Cause 1: Trace Acidic Impurities. Residual maleic acid or other acidic species can catalyze decomposition or polymerization reactions over time.
Solution: Ensure the pre-distillation aqueous wash with sodium bicarbonate was thorough. Test the pH of the final wash to ensure it is neutral or slightly basic.
Possible Cause 2: Isomerization. The maleate (Z-isomer) can potentially isomerize to the more thermodynamically stable fumarate (E-isomer), especially if exposed to heat, light, or catalytic impurities.
Solution: Store the purified product in an amber glass bottle under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C). This minimizes exposure to light and oxygen, which can promote degradation pathways.
Possible Cause 3: Polymerization. Although less common for the monoester, trace impurities can sometimes initiate slow polymerization.
Solution: If polymerization is suspected, consider adding a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) at a very low concentration (ppm level) for long-term storage, but only if this is compatible with your downstream applications.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification via Vacuum Distillation
This protocol assumes a starting sample of ~20-50 g of crude Methyl Maleurate that has already undergone an aqueous work-up.
Apparatus Setup:
Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a fractionating column (e.g., 15-20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
Use a magnetic stir bar in the distillation flask.
Connect the apparatus to a vacuum pump through a cold trap (e.g., dry ice/acetone bath) to protect the pump.
Procedure:
Charge the distillation flask with the crude Methyl Maleurate (no more than 2/3 full).
Begin stirring and slowly apply vacuum. The mixture may bubble as residual low-boiling solvents are removed.
Once the pressure has stabilized (e.g., at 10-20 mmHg), begin to gently heat the flask using a heating mantle.
Observe the vapor rising through the column. Collect any low-boiling forerun in a separate receiving flask. This fraction may contain residual methanol or other volatile impurities.
When the temperature at the distillation head stabilizes at the expected boiling point of Methyl Maleurate at that pressure, switch to a clean receiving flask.
Collect the main fraction while maintaining a constant temperature and pressure.
Stop the distillation when the temperature begins to rise again or when a small amount of residue is left in the distillation flask. Do not distill to dryness.
Allow the apparatus to cool completely before venting to atmospheric pressure.
Protocol 2: High-Purity Purification via Flash Column Chromatography
Solvent System Selection:
Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate.
The ideal solvent system should give the Methyl Maleurate spot a retention factor (R_f) of approximately 0.3. A typical system might be 70:30 or 60:40 Hexanes:Ethyl Acetate.
Column Packing:
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[9]
Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve the partially purified Methyl Maleurate in a minimal amount of the eluent.
Carefully apply the sample to the top of the silica bed.
Elution and Fraction Collection:
Add eluent to the top of the column and apply gentle positive pressure (air or nitrogen) to achieve a steady flow.
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
The less polar Dimethyl maleate will elute first, followed by the more polar Methyl Maleurate.
Analysis and Product Recovery:
Analyze the collected fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity Methyl Maleurate.
References
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl Laurate. PubChem. Retrieved from [Link]
Google Patents. (n.d.). CN106631784A - Synthesis process of dimethyl maleate.
Wikipedia. (n.d.). Dimethyl maleate. Retrieved from [Link]
Google Patents. (n.d.). EP1678117B1 - Process for the production of dimethyl maleate.
Alentris Research Pvt. Ltd. (n.d.). Methylergometrine Maleate - API Impurities. Retrieved from [Link]
Acme-Hardesty. (2015, October 23). Methyl Laurate. Retrieved from [Link]
Gsrs. (n.d.). METHYL MALEURATE. Retrieved from [Link]
Bio-Rad Laboratories. (2016, August 3). Overcoming Purification Hurdles with Mixed-Mode Chromatography [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). EP0343583A2 - A process for purifying methyl methacrylate.
ResearchGate. (2025, October 15). Design and Optimization of a Process for the Production of Methyl Methacrylate via Direct Methylation. Retrieved from [Link]
ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]
Technical Support Center: Methyl Maleurate Synthesis & Purity Optimization
This guide serves as a specialized technical support resource for researchers working with Methyl Maleurate (Methyl -carbamoylmaleamate). It addresses synthesis challenges, impurity profiling, and stability management wi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with Methyl Maleurate (Methyl
-carbamoylmaleamate). It addresses synthesis challenges, impurity profiling, and stability management with a focus on the reaction between -carbamoylmaleimide and methanol.
Topic: Methyl Maleurate (CAS: 105-63-5) Reaction Dynamics, Impurities, and Troubleshooting.
Applicable For: Organic Synthesis, Polymer Chemistry, and Pharmaceutical Intermediate Development.
Technical Overview
Methyl Maleurate (Methyl
-carbamoylmaleamate) is the methyl ester of maleuric acid. It is typically synthesized via the ring-opening methanolysis of -carbamoylmaleimide (NCMI) . While the reaction appears straightforward, the electron-deficient nature of the maleic double bond makes this system prone to isomerization, cyclization, and degradation.
Critical Instability: Susceptible to cis-trans isomerization (to fumarate derivatives) and thermal reversion to the cyclic imide.
Reaction Pathways & Impurity Map
The following diagram illustrates the primary synthesis route and the competing side reactions that generate common impurities.
Figure 1: Reaction network showing the synthesis of Methyl Maleurate from
-carbamoylmaleimide and potential degradation pathways leading to impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific deviations encountered during synthesis and purification.
Issue 1: High Levels of "Trans" Isomer (Fumarate Impurity)
Symptom: HPLC shows a splitting peak or a new peak eluting slightly later than the product; Melting point is higher than expected (
).
Root Cause: The maleate (cis) double bond is thermodynamically less stable than the fumarate (trans) bond. Isomerization is catalyzed by:
Light: UV exposure excites the
-bond.
Catalysts: Trace acids or bases.
Excessive Heat: Prolonged reflux times.
Corrective Action:
Light Exclusion: Wrap reaction vessels in aluminum foil.
pH Control: Ensure the reaction environment is neutral. Avoid strong acid catalysts if possible.
Quench Rapidly: Do not leave the reaction mixture at reflux longer than necessary (typically 4–6 hours). Cool rapidly to room temperature.
Issue 2: Presence of Residual Starting Material (-Carbamoylmaleimide)
Symptom: NMR shows signals at
10.4 (product) but also distinct imide peaks; low yield.
Root Cause: Incomplete ring opening due to insufficient methanol or low temperature.
Corrective Action:
Stoichiometry: Use a large excess of methanol (solvent quantity) rather than stoichiometric amounts to drive the equilibrium.
Temperature: Ensure the reaction is maintaining a steady reflux (
).
Monitoring: Use TLC or HPLC to confirm consumption of NCMI before stopping the heat.
Issue 3: Appearance of Maleimide (Decarbamoylation)
Symptom: Detection of unsubstituted maleimide in LC-MS or GC.
Root Cause: Thermal decomposition of the
-carbamoyl group, releasing cyanic acid/urea derivatives and leaving maleimide. This often happens if the reaction temperature exceeds or during aggressive drying.
Corrective Action:
Solvent Choice: Stick to Methanol (b.p.
). Avoid higher-boiling solvents like Toluene unless strictly controlled.
Drying: Dry the isolated solid under vacuum at moderate temperatures (
).
Impurity Profile & Analytical Data
Use the following data to validate your product and identify contaminants.
Table 1: Key Analytical Markers for Methyl Maleurate and Impurities
Loss of Methyl singlet ( 3.8); acidic proton appears
Elutes at solvent front (very polar)
Note: HPLC retention times depend on gradient. Typical method: 5% to 40% ACN in Water.
Validated Synthesis Protocol
Protocol: Methanolysis of
-Carbamoylmaleimide
Reference Basis: Method adapted from US Patent 6303788 and EP0928820 [1, 2].
Reagents:
-Carbamoylmaleimide (NCMI): 10.0 g (71.4 mmol)
Methanol (HPLC Grade): 40.0 mL (Excess, acts as solvent)
Step-by-Step Workflow:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add 10.0 g of NCMI and 40 mL of Methanol. The starting material may be a suspension initially.
Reaction: Heat the mixture to reflux (
) with stirring.
Observation: The solid should dissolve as the reaction proceeds, forming a clear solution.
Duration: Maintain reflux for 6 hours.
Work-up:
Cool the solution to room temperature.
Evaporate the excess methanol using a rotary evaporator under reduced pressure. Do not exceed
bath temperature to prevent cyclization or degradation.
Isolation:
The residue typically solidifies upon cooling/drying.
Yield: Expected
g (93%).
Purity Check: Melting point should be
.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Methanol?A: Yes, but you will form Ethyl Maleurate . The reaction kinetics may be slightly slower due to steric factors, and the boiling point is higher (
), which slightly increases the risk of thermal side reactions.
Q: My product is a yellow oil, not a white solid. What happened?A: This usually indicates solvent retention or significant isomerization/degradation.
Check NMR for solvent peaks.
If solvent is absent, the presence of the trans-isomer (fumarate) often lowers the melting point, preventing crystallization. Recrystallization from a Methanol/Ether blend may help recover the cis-product.
Q: How stable is Methyl Maleurate in solution?A: It is relatively stable in neutral organic solvents (DMSO, Chloroform) at room temperature. However, in aqueous solution , especially at non-neutral pH, it hydrolyzes back to Maleuric acid or Maleic acid and Urea. Always prepare analytical samples fresh.
Q: Why do I see two NH peaks in the NMR?A: Methyl Maleurate contains a primary amide/urea-like motif (
). In DMSO-, these protons are non-equivalent due to restricted rotation or hydrogen bonding, often appearing as two broad singlets (e.g., 10.4 and 8.2) [2].
References
Roshdy, I. et al. (1999). Wet adhesion promoter.
Source:
Roshdy, I. et al. (2001). Urea/ureido functional polymerizable monomers.
Source:
National Center for Biotechnology Information. (n.d.).
Technical Support Center: Optimizing Reaction Conditions for Methyl Maleurate Synthesis
Welcome to the technical support center for the synthesis and optimization of methyl maleurate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of methyl maleurate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the esterification of maleic anhydride with methanol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Reaction Fundamentals
The synthesis of "methyl maleurate" typically refers to the formation of monomethyl maleate, the product of the initial, rapid reaction between maleic anhydride and methanol.[1][2] This reaction is the first step in a series-parallel pathway that can continue to form dimethyl maleate.[2][3] Understanding this two-step process is critical for optimizing for your desired product.
The first reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the maleic anhydride ring, leading to ring-opening.[1][4] This step is typically fast and exothermic.[5] The second esterification to form the diester is significantly slower and often requires an acid catalyst to proceed at a reasonable rate.[6][7][8]
Caption: Reaction pathway for methyl maleurate synthesis.
Key Reaction Parameters and Their Effects
Optimizing this synthesis requires balancing several interconnected variables. The table below summarizes their primary effects.
Parameter
Effect on Monomethyl Maleate (Monoester)
Effect on Dimethyl Maleate (Diester)
Impact on Byproducts (Fumarate Isomerization)
Temperature
Rate increases with temperature. Typically 70-100°C.[9]
Higher temperatures are needed to drive the slower second reaction, often at reflux.[10]
High temperatures (>100°C) significantly promote isomerization to the more stable fumarate form.[10]
Molar Ratio (MeOH:MA)
A 1:1 to 1.5:1 ratio favors monoester formation.[9]
A large excess of methanol is required to push the equilibrium towards the diester.[1][10]
Less direct impact, but longer reaction times associated with driving diester formation at high temps can increase isomerization.
An acid catalyst (e.g., H₂SO₄, p-TSA, ion-exchange resin) is typically necessary for a practical reaction rate.[6][11]
Acid catalysts can also catalyze the isomerization to fumarate, especially at elevated temperatures.
Reaction Time
Short reaction times (e.g., 30-60 minutes) are often sufficient.[12]
Requires significantly longer reaction times, often several hours, and monitoring for completion.[13]
Longer exposure to heat and acidic conditions increases the likelihood of isomerization.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Caption: A general troubleshooting workflow for common issues.
Q1: My yield of monomethyl maleate is very low, even though the reaction seems to happen instantly. What's going wrong?
A1: The initial ring-opening reaction to form monomethyl maleate is indeed very fast and exothermic.[5] If your isolated yield is low, the issue is likely not the reaction kinetics but rather the workup and purification process. Monomethyl maleate is both an ester and a carboxylic acid, giving it significant water solubility. Aggressive aqueous washes can lead to substantial product loss into the aqueous layer.
Troubleshooting Steps:
Minimize Aqueous Washes: Reduce the volume and number of water washes during the workup.
Brine Wash: Use a saturated sodium chloride (brine) solution for washing. This reduces the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out."
Back-Extraction: After separating the aqueous layer, extract it 1-2 times with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine these organic extracts with your main product layer before drying and solvent removal.
Q2: I'm trying to synthesize dimethyl maleate, but the reaction stalls after forming the monoester. How do I drive the reaction to completion?
A2: This is a classic challenge. The second esterification step is slow and reversible.[7] To drive the equilibrium toward the dimethyl maleate product, you must address three key factors: catalysis, reactant concentration, and removal of the water byproduct.
Troubleshooting Steps:
Inadequate Catalyst Activity: The second step requires an acid catalyst.[6][11] Ensure you are using an appropriate catalyst like sulfuric acid or p-toluenesulfonic acid at a sufficient concentration (typically 1-2% by weight).[10] If using a solid acid catalyst like an ion-exchange resin, ensure it is properly activated and not poisoned.[7]
Unfavorable Molar Ratio: Le Châtelier's principle is key here. Use a significant excess of methanol (e.g., 5 to 10 equivalents) to push the equilibrium towards the diester product.[1][10]
Water Removal: The water produced during the second esterification can hydrolyze the product and inhibit the forward reaction. This is the most common reason for a stalled reaction. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[10] Alternatively, for smaller scales, adding activated molecular sieves to the reaction flask can effectively sequester water.[10]
Q3: My final product is contaminated with a significant amount of the fumarate isomer. How can I minimize its formation?
A3: The maleate double bond can isomerize to the more thermodynamically stable trans-isomer (fumarate), especially under harsh conditions.[10] This is one of the most common side reactions.[6][9]
Troubleshooting Steps:
Control Reaction Temperature: This is the most critical factor. Isomerization is highly temperature-dependent.[10] While higher temperatures accelerate the desired reaction, they disproportionately accelerate isomerization. Find the minimum temperature that provides an acceptable reaction rate. For diester synthesis, this may mean a longer reaction time at a slightly lower reflux temperature.
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction progress using a suitable analytical method (see FAQ 4) and proceed with the workup as soon as the starting material is consumed.
Choice of Catalyst: While all acid catalysts can promote isomerization, some heterogeneous catalysts may offer higher selectivity at lower temperatures.[2]
Q4: I'm struggling with the purification. How do I effectively remove the acid catalyst and any unreacted starting material?
A4: A proper workup is crucial for obtaining a pure product. The strategy depends on whether your target is the monoester or diester.
Troubleshooting Steps:
Neutralize the Catalyst: After cooling the reaction, perform a careful wash with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution.[10] This will neutralize the acid catalyst and deprotonate any remaining carboxylic acids (monomethyl maleate, maleic acid), pulling them into the aqueous layer. Caution: This neutralization generates CO₂ gas. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release pressure.
Separate Mono- and Diester: If your goal was the diester but you have residual monoester, the bicarbonate wash is very effective at removing the acidic monoester.
Remove Excess Methanol: Excess methanol can often be removed by rotary evaporation. For more rigorous removal, washing the organic layer with water or brine will help partition the highly polar methanol into the aqueous phase.
Final Purification: Distillation under reduced pressure is a common final step to obtain highly pure methyl maleate esters, as it can separate them from non-volatile impurities and potentially from the fumarate isomer, depending on the boiling points.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of methanol to maleic anhydride?A1: It depends entirely on your target product.
For Monomethyl Maleate: Use a molar ratio of approximately 1:1 to 1.5:1 (maleic anhydride to methanol).[9] A slight excess of methanol ensures all the anhydride is consumed without significantly promoting the second reaction.
For Dimethyl Maleate: Use a large excess of methanol, with molar ratios of 5:1 to 12:1 (methanol to maleic anhydride) commonly reported to drive the reaction equilibrium towards the diester.[1][10]
Q2: Do I absolutely need a catalyst to synthesize monomethyl maleate?A2: No, a catalyst is generally not required for the initial ring-opening reaction to form the monoester. This reaction is rapid and often proceeds to completion simply by mixing the reactants, sometimes with gentle heating (70-100°C) to ensure the maleic anhydride dissolves and reacts completely.[8][9]
Q3: What type of catalyst is best for producing dimethyl maleate?A3: The "best" catalyst depends on your scale and purification requirements.
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are highly effective and inexpensive.[6] However, they must be completely removed during a neutralization workup, which can sometimes lead to emulsions.
Heterogeneous (Solid) Catalysts: Acidic ion-exchange resins (e.g., Dowex 50WX8) or zeolites (e.g., H-Y zeolite) are excellent alternatives.[3][7] Their primary advantage is ease of removal—they can simply be filtered off from the reaction mixture, simplifying purification and allowing for catalyst reuse.[7]
Q4: How can I monitor the progress of my reaction?A4: Monitoring the reaction is crucial for optimizing time and preventing byproduct formation.
Thin-Layer Chromatography (TLC): This is a fast and simple way to qualitatively track the disappearance of the maleic anhydride starting material and the appearance of the less polar ester products.
Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, monoester, diester, and the fumarate isomer, making it an excellent tool for detailed optimization.[14]
Titration: The total acidity of the reaction mixture can be monitored by titration with a standardized base. As the reaction proceeds from maleic anhydride (two acid equivalents after hydrolysis) to monoester (one acid equivalent) to diester (zero acid equivalents), the total acidity will decrease. This method is particularly useful for tracking the conversion of the monoester to the diester.[3]
Section 4: Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Maleic anhydride is corrosive and a respiratory irritant.
Protocol 1: Synthesis of Monomethyl Maleate
This protocol is optimized for the selective synthesis of the monoester.
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (9.8 g, 0.1 mol).
Reagent Addition: Add 6.5 mL of methanol (1.5 equivalents, 0.15 mol) to the flask.
Reaction: Heat the mixture in a water bath at 70°C with stirring. The maleic anhydride will dissolve as it reacts. The reaction is typically complete within 30-40 minutes.[12]
Monitoring: Check for the disappearance of the maleic anhydride starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).
Workup:
Allow the reaction mixture to cool to room temperature. The product may solidify.
Dissolve the crude product in 100 mL of ethyl acetate.
Transfer the solution to a separatory funnel and wash with two 30 mL portions of saturated brine solution to remove excess methanol.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude monomethyl maleate.
Protocol 2: Synthesis of Dimethyl Maleate
This protocol is optimized for the diester and utilizes a Dean-Stark trap for water removal.
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (9.8 g, 0.1 mol), 100 mL of toluene, and 40.5 mL of methanol (10 equivalents, 1.0 mol).
Reaction: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (the temperature will be around 85-95°C).[10] Water will begin to collect in the arm of the Dean-Stark trap.
Monitoring: Continue refluxing until water no longer collects in the trap (typically 4-8 hours). The reaction can be monitored by GC to confirm the conversion of the monoester intermediate to the diester product.
Workup:
Allow the reaction mixture to cool to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with:
50 mL of water.
Two 50 mL portions of saturated sodium bicarbonate solution to neutralize the catalyst. Vent frequently.[10]
50 mL of saturated brine solution.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene and any residual methanol by rotary evaporation.
The crude dimethyl maleate can be further purified by vacuum distillation if necessary.
References
Gurbanova, F. S., Gasanov, A. H., Valizade, L. Q., Abdullayeva, L. E., & Ayyubov, I. H. (n.d.). CURRENT STATE OF RESEARCH IN THE FIELD OF MALEIC ANHYDRIDE ESTERIFICATION WITH ALCOHOLS. Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. Available from: [Link]
Zibo Koyon Chemical Technology Co., Ltd. (2025, May 22). What are the products of the reaction between maleic anhydride and alcohols? - Blog. Available from: [Link]
Wang, T., & Shen, Y. (n.d.). Reaction Kinetics of Methanol and Maleic Anhydride. ResearchGate. Available from: [Link]
LookChem. (2024, April 18). Esterification involves the reaction of maleic anhydride with an alcohol to form an ester. Available from: [Link]
Grzesik, M., & Skrzypek, J. (n.d.). Kinetic investigations on esterification of maleic anhydride with butanols. ResearchGate. Available from: [Link]
ACS Publications. (2026, February 10). Deep Eutectic Solvents as Sustainable Media in Maleic Anhydride Esterification: Potential and Application Analysis. Journal of Chemical & Engineering Data. Available from: [Link]
Grzesik, M., & Skrzypek, J. (n.d.). Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts. ResearchGate. Available from: [Link]
LookChem. (2024, April 21). Esterification of maleic anhydride is a chemical process. Available from: [Link]
Google Patents. (n.d.). CN106631784A - Synthesis process of dimethyl maleate.
Google Patents. (n.d.). CN101774913A - Preparation method of monomethyl fumarate.
Request PDF. (n.d.). Quantum Chemical Calculation of Maleic Anhydride Ring-Opening Reaction. Available from: [Link]
ACS Publications. (2019, February 14). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Available from: [Link]
MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available from: [Link]
National Institutes of Health. (n.d.). Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method. PMC. Available from: [Link]
Google Patents. (n.d.). CN100537513C - Preparation technology of monomethyl fumarate.
MDPI. (2021, May 14). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Available from: [Link]
Organic Syntheses. (n.d.). Methyl nitrate. Available from: [Link]
MDPI. (2025, January 10). Separation Process for Methanol–Methylal–Methyl Formate Multicomponent System in Polyformaldehyde Production Waste Liquid: Modeling and Techno-Economic Analysis. Available from: [Link]
Technical Support Center: Methyl Maleurate Stability and Degradation
Welcome to the technical support resource for researchers and drug development professionals working with Methyl Maleurate. This guide is designed to provide in-depth, field-proven insights into the potential stability c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers and drug development professionals working with Methyl Maleurate. This guide is designed to provide in-depth, field-proven insights into the potential stability challenges and degradation pathways associated with this molecule. Given the limited direct literature on methyl maleurate, this document synthesizes information from established chemical principles governing α,β-unsaturated esters, maleate derivatives, and industry-standard stability testing protocols to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Part 1: Fundamental Stability & Degradation Profile
Q1: What are the primary structural features of methyl maleurate that influence its chemical stability?
Methyl maleurate possesses three key structural motifs that are critical to understanding its reactivity and potential for degradation:
Methyl Ester Group: Ester linkages are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This is often the primary degradation pathway for ester-containing molecules in aqueous environments.[1][2][3]
α,β-Unsaturated Carbonyl System: The carbon-carbon double bond is conjugated with the carbonyl group of the ester. This feature makes the molecule susceptible to nucleophilic attack (Michael addition) and can influence its photochemical behavior.
Cis-Configuration (Maleurate): The "maleurate" designation indicates the cis geometry of the substituents across the double bond. Cis-isomers are often thermodynamically less stable than their trans-counterparts (in this case, a fumarate derivative). This creates a driving force for isomerization under certain conditions, such as exposure to heat or light.
These features combined suggest that methyl maleurate is a reactive molecule requiring careful handling and formulation to ensure its integrity.
Q2: What are the most probable degradation pathways for methyl maleurate?
Based on its structure, the primary degradation pathways for methyl maleurate can be categorized as follows. A systematic investigation, such as a forced degradation study, is essential to confirm which of these pathways predominates under specific experimental conditions.
Caption: Primary degradation pathways of methyl maleurate.
Part 2: Troubleshooting Experimental & Formulation Issues
Q3: My HPLC analysis shows a loss of the main methyl maleurate peak and the appearance of new, unknown peaks over time. What are the likely causes?
This is a common observation indicating sample degradation. The identity of the new peaks can be inferred by understanding the likely degradation mechanisms and confirmed using techniques like LC-MS. Here are the most probable causes, ranked by likelihood:
Cause A: Hydrolytic Degradation
Why it happens: The ester bond is cleaved by water, a reaction accelerated by acidic or basic conditions, to form maleuric acid and methanol.[1][2][3] Basic conditions, in particular, can significantly accelerate the hydrolysis of esters.[4] Even neutral water can cause slow hydrolysis over time.
How to troubleshoot:
Check pH: Measure the pH of your sample solution. Unbuffered solutions or the presence of acidic or basic excipients can cause significant pH shifts.
Use Buffers: If compatible with your experiment, formulate your solution in a buffer, ideally in a slightly acidic range (e.g., pH 3-5), where many esters exhibit maximum stability.[5][6]
Solvent Choice: If possible, use aprotic organic solvents (e.g., acetonitrile, THF) for storage and minimize contact with water until the final experimental step.
Cause B: Isomerization to the Fumarate (Trans) Form
Why it happens: The cis-double bond of the maleurate can isomerize to the more stable trans-double bond of the corresponding fumarate. This can be triggered by energy input, such as heat or UV light exposure. The resulting trans-isomer will have a different retention time in your HPLC method, appearing as a new peak.
How to troubleshoot:
Control Temperature: Store samples at controlled room temperature or under refrigeration, avoiding exposure to high heat.
Protect from Light: Store solutions and solid material in amber vials or protect them from direct light.
Cause C: Excipient Incompatibility
Why it happens: Reactive functional groups in formulation excipients can directly attack the methyl maleurate molecule. A primary concern is the Maillard reaction with reducing sugars (like lactose) or Michael addition reactions with excipients containing primary or secondary amines.[7][8]
How to troubleshoot:
Review Formulation: Scrutinize your formulation for any excipients with known reactivity.
Conduct Compatibility Studies: Perform binary mixture studies (methyl maleurate + single excipient) under accelerated conditions (e.g., 40°C/75% RH) to pinpoint the problematic component.[7]
Cause D: Photodegradation
Why it happens: The conjugated π-system in methyl maleurate can absorb UV radiation, leading to various photochemical reactions beyond simple isomerization, including cyclization or fragmentation.[9][10][11]
How to troubleshoot: This is a critical factor, especially for solutions. All storage and handling should be performed under light-protected conditions (amber glassware, aluminum foil wrapping) unless photostability is being intentionally studied.
Part 3: Protocols for Stability Assessment
Q4: How can I systematically investigate the stability of methyl maleurate and identify its degradation products?
A forced degradation (or stress testing) study is the standard approach.[12][13][14] It involves intentionally exposing the molecule to harsh conditions to accelerate degradation, allowing you to identify potential degradation products and develop a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation of the parent molecule.[13]
Caption: Workflow for a forced degradation study.
Experimental Protocols
Objective: To identify the degradation products of methyl maleurate under various stress conditions.
Starting Material: A stock solution of methyl maleurate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
Protocol 1: Hydrolytic Degradation
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.01 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 5, 15, 30, 60 minutes). Before analysis, neutralize the aliquot with an equivalent amount of 0.01 M HCl.[15] Causality Note: Base hydrolysis is typically much faster than acid hydrolysis for esters, hence the milder conditions.
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Keep at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
Protocol 2: Oxidative Degradation
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep at room temperature, protected from light.
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) for analysis.
Protocol 3: Thermal Degradation
Solution: Place a sealed vial of the stock solution in an oven at 80°C. Analyze at various time points.
Solid State: Place a small amount of solid methyl maleurate powder in an oven at 80°C. At each time point, dissolve a weighed amount of the powder for analysis.[16]
Protocol 4: Photolytic Degradation
Expose a solution of methyl maleurate in a phototransparent container (e.g., quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Analyze the exposed sample alongside a control sample protected from light (e.g., wrapped in aluminum foil).
Data Summary Table for Forced Degradation
Stress Condition
Reagent/Condition
Temperature
Duration
Expected Degradation Pathway
Acid Hydrolysis
0.1 M HCl
60°C
0-24 h
Ester Cleavage
Base Hydrolysis
0.01 M NaOH
Room Temp
0-60 min
Ester Cleavage
Neutral Hydrolysis
Purified Water
60°C
0-24 h
Ester Cleavage
Oxidation
3% H₂O₂
Room Temp
0-24 h
Oxidation of double bond or other moieties
Thermal
Heat
80°C
0-48 h
Isomerization, Decomposition
| Photolytic | ICH Q1B Light | Room Temp | Per ICH Q1B | Isomerization, Photochemical reactions |
Part 4: Analytical & Stabilization Strategies
Q5: What is the recommended analytical method for a stability study of methyl maleurate?
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the gold standard.[12][17]
Rationale: This technique is ideal because it can separate the parent compound from its degradation products, allowing for accurate quantification of both.
Key Method Parameters:
Column: A C18 column is a robust starting point.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve peaks with different polarities.
pH Control: The pH of the aqueous portion of the mobile phase is critical. A slightly acidic pH (e.g., 3.0-4.0, using a phosphate or acetate buffer) often provides good peak shape for acidic analytes and can prevent on-column degradation.
Detection: UV detection is suitable as the conjugated system in methyl maleurate should have a distinct UV absorbance. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for each peak, helping to assess peak purity and aiding in the identification of degradants.
Identification: For definitive identification of unknown degradation products, the HPLC system should be coupled to a mass spectrometer (LC-MS).[13]
Q6: What practical steps can I take to improve the stability of methyl maleurate in my solutions and solid-state samples?
Stabilization involves a multi-pronged approach focused on mitigating the risks identified in the degradation pathways.
Control the Microenvironment pH: For aqueous solutions, use a buffer system to maintain the pH in a range where the ester is most stable (typically slightly acidic).[5][6] The addition of a suitable acidic stabilizer like citric acid has been shown to be effective for other maleate salts.[5]
Protect from Light: Always store solid materials and solutions in amber containers or wrapped in foil to prevent photodegradation and photo-isomerization.[18]
Maintain Temperature Control: Store samples at recommended temperatures (e.g., 2-8°C or controlled room temperature) and avoid temperature cycling.
Use an Inert Atmosphere: For highly sensitive materials, particularly for long-term storage, consider packaging under an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.[18]
Careful Excipient Selection: If formulating a product, choose excipients that are known to be non-reactive. Avoid those with primary amine groups or high levels of reactive impurities.[7][8]
Control Moisture: For solid samples, protect them from humidity using desiccants or controlled humidity storage, as absorbed moisture can facilitate hydrolysis.[19]
By systematically applying these principles, you can significantly enhance the reliability of your experiments and the shelf-life of your methyl maleurate-containing materials.
References
Maleated Technical Lignin Thermosets and Biocomposites Designed for Degradation. (2024). ACS Sustainable Chemistry & Engineering.
Blanco, M. B., et al. (2009). OH-initiated degradation of unsaturated esters in the atmosphere: kinetics in the temperature range of 287-313 K. Journal of Physical Chemistry A. [Link]
Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. (n.d.). Applied and Environmental Microbiology. [Link]
Al-Malaika, S., et al. (2022). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. Materials (Basel). [Link]
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research. [Link]
Contribution to Photodegradation Study, Chemical Behaviour of Unsaturated Polyester Resin Under Irradiation. (2009). Jordan Journal of Mechanical and Industrial Engineering. [Link]
Fasolin, T., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Molecules. [Link]
Li, J., et al. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Journal of Pharmaceutical Sciences. [Link]
Seshachalam, V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
Zulfiqar, S., et al. (n.d.). Thermal degradation of copolymers of styrene with dicarboxylic acidsI. Alternating styrene-maleic acid copolymer. ResearchGate. [Link]
Wang, Y., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. [Link]
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. (2025). Journal of the American Chemical Society. [Link]
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Drug Regulatory Affairs. [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
Hu, J., et al. (2014). Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. Journal of Pharmaceutical Sciences. [Link]
Chew, J. W., & Chan, H. K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. (n.d.). Dr. Christine Grant. [Link]
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]
WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1994). WIPO Patentscope. [Link]
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences. [Link]
Improvement of enalapril maleate chemical stability by high shear melting granulation. (n.d.). ResearchGate. [Link]
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]
Technical Support Center: Methyl Maleurate NMR Troubleshooting
The following technical guide addresses the specific challenges associated with the NMR signal assignment of Methyl Maleurate (Methyl -carbamoylmaleamate). It is designed for researchers encountering ambiguity in spectra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges associated with the NMR signal assignment of Methyl Maleurate (Methyl
-carbamoylmaleamate). It is designed for researchers encountering ambiguity in spectral data, particularly regarding distinguishing the target acyclic ester from its cyclic precursors, stereoisomers, and hydrolysis products.
Topic: Troubleshooting "Methyl Maleurate" (Methyl
-carbamoylmaleamate) NMR Signal Assignment
Document ID: TS-NMR-MM-001
Author: Senior Application Scientist, Analytical Chemistry Division
Last Updated: February 20, 2026
Executive Summary & Structural Context[1]
Methyl maleurate (CAS: 105-63-5) is the methyl ester of maleuric acid (
-carbamoylmaleamic acid).[1] It is typically synthesized via the methanolysis (ring-opening) of -carbamoylmaleimide (NCMI) or the reaction of maleic anhydride with urea followed by methylation.
The Core Challenge:
The assignment of Methyl Maleurate is frequently complicated by three competing phenomena:
Cyclization-Equilibrium: The open-chain ester can cyclize back to
-carbamoylmaleimide (NCMI) or degrade to maleimide under acidic/thermal stress.
Stereoisomerism: The cis-alkene (maleic framework) is susceptible to isomerization to the trans-isomer (fumaric derivative), drastically altering coupling constants.
Proton Exchange: The urea moiety contains labile protons (
and ) that exhibit significant solvent-dependent broadening and chemical shift variation.
Use the following logic flow to rapidly diagnose spectral anomalies.
Figure 1: Diagnostic logic for distinguishing Methyl Maleurate from common synthetic impurities and degradants.
Troubleshooting Guides (Q&A)
Category 1: Structural Verification & Isomerism
Q1: My alkene region shows a sharp singlet instead of the expected multiplet. Is this Methyl Maleurate?Diagnosis: Likely No .
Explanation: Methyl maleurate possesses an asymmetric cis-alkene environment (
) due to the distinct ester and acyl-urea ends. This typically results in an AB system (two doublets) or a multiplet around 6.3 ppm.[2]
Root Cause: A sharp singlet in the
6.8–7.2 ppm range usually indicates a symmetric cyclic structure, such as -carbamoylmaleimide (the starting material) or Maleimide (a degradation product).
Action: Check for the methyl ester singlet at
3.8 ppm. If absent, you have the cyclic imide.
Q2: I see two doublets in the alkene region, but the coupling constant (
) is 15.8 Hz. Is this correct?Diagnosis:No , you have the Fumarate (Trans) isomer.
Explanation: The target molecule is a maleic (cis) derivative. Cis-alkenes typically exhibit coupling constants of Hz. A -value Hz is diagnostic of trans-geometry (fumarate derivative).
Root Cause: Isomerization can occur if the reaction mixture was heated excessively or exposed to UV light/radical initiators.
Category 2: Proton Assignment Challenges
Q3: The NH protons are missing or extremely broad. How do I confirm the urea moiety?Diagnosis: Solvent-induced exchange or quadrupole broadening.
Explanation: The terminal
and internal imide-like are acidic. In solvents containing trace water or capable of hydrogen bonding (like DMSO), these protons can broaden significantly.
Action:
Solvent Switch: Run the sample in DMSO-d6 (dry). CDCl3 often leads to poor solubility and extreme broadening of amide signals.
Temperature: Lower the temperature (e.g., 280 K) to slow down the exchange rate and sharpen the amide signals.
Integration Check: The internal NH (adjacent to carbonyls) typically appears very downfield (
10.0–10.5 ppm), while the terminal appears around 7.0–8.5 ppm.
Q4: There are extra peaks in the 3.0–4.0 ppm region. Is this the product?Diagnosis: Check for Methanol or Hydrolysis .
Explanation: The synthesis often involves methanol reflux.
Verification:
Methyl Maleurate: Singlet at
~3.8 ppm.
Residual Methanol: Singlet at
~3.17 ppm (in DMSO) or ~3.49 ppm (in CDCl3).
Dimethyl Maleate (Impurity): Singlet at
~3.6 ppm (if urea was cleaved and double esterification occurred).
Reference Data Tables
Table 1: Chemical Shift Comparison (1H NMR, 400 MHz)
Proton Group
Methyl Maleurate (Target)
-Carbamoylmaleimide (Cyclic Impurity)
Maleimide (Degradant)
Solvent
DMSO-d6 / CDCl3
DMSO-d6
DMSO-d6
-OCH3 (Ester)
3.75 - 3.80 (s, 3H)
Absent
Absent
=CH- (Alkene)
6.20 - 6.40 (m/AB, 2H)
~7.10 (s, 2H)
6.8 - 7.0 (s, 2H)
-NH (Internal)
10.3 - 10.5 (br s, 1H)
10.8 - 11.2 (br s, 1H)
10.8 (br s, 1H)
-NH2 (Terminal)
7.5 - 8.5 (br s/d, 2H)
7.4 - 7.8 (br s, 2H)
Absent
Coupling ()
Hz
N/A (Symmetric)
N/A (Symmetric)
Note: Chemical shifts are approximate and concentration/pH dependent.
Table 2: 13C NMR Expected Shifts (DMSO-d6)
Carbon Environment
Approx. Shift ( ppm)
Note
Ester Carbonyl (-COO-)
165.0 - 166.0
Distinct from amide
Amide Carbonyls (-CONH-)
168.0 - 172.0
Urea/Amide region
Alkene (-CH=CH-)
128.0 - 136.0
Two distinct signals for acyclic
Methoxy (-OCH3)
52.0 - 53.0
Diagnostic for ester
Detailed Validation Protocol
To rigorously validate the identity of Methyl Maleurate, perform the following "Self-Validating" experiment:
Protocol: Methanolysis Monitoring
This experiment confirms the structure by observing the conversion of the cyclic precursor to the open-chain ester.
Preparation: Dissolve 10 mg of pure
-carbamoylmaleimide in 0.6 mL DMSO-d6.
Baseline Scan: Acquire a standard 1H NMR spectrum. Note the alkene singlet at ~7.1 ppm and absence of OMe peak.
Reaction: Add 20
L of Methanol-d4 (or standard Methanol) directly to the NMR tube.
Heating: Gently heat the tube to 50°C for 30 minutes.
Post-Reaction Scan: Acquire 1H NMR.
Success Criteria: Appearance of the ester peak (corresponding to added methanol) and splitting of the alkene singlet into an AB system/multiplet at ~6.3 ppm.
Failure: Persistence of the singlet indicates lack of ring opening (reaction failure).
References
European Patent Office. (1999). EP0928820A2 - Wet adhesion promoter. (Describes the synthesis and NMR characterization of methyl maleurate from N-carbamylmaleimide). Link
BIPM. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. (Provides baseline spectral data for maleic acid derivatives and cis-alkene coupling characteristics). Link
National Institute of Standards and Technology (NIST). Maleimide Chemical Properties. (Reference for cyclic imide degradation products). Link
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. (Essential for identifying methanol and solvent residuals). Link
Technical Guide: Troubleshooting Experimental Errors with Methyl Maleurate
Introduction Methyl maleurate (CAS: 2224-15-9) is a critical intermediate in the synthesis of pyrimidine heterocycles, specifically orotic acid (Vitamin B13) derivatives, and a functional monomer in self-crosslinking pol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl maleurate (CAS: 2224-15-9) is a critical intermediate in the synthesis of pyrimidine heterocycles, specifically orotic acid (Vitamin B13) derivatives, and a functional monomer in self-crosslinking polymers. Structurally, it is the methyl ester of maleuric acid (
), characterized by a cis-alkene geometry essential for downstream cyclization.
Experimental failure with methyl maleurate often stems from three distinct instability vectors: geometric isomerization (cis-to-trans), hydrolytic cleavage (ester or ureide bond), and premature cyclization . This guide addresses these failure modes with mechanistic insights and self-validating protocols.
Part 1: Synthesis & Purity (The Input Phase)
Q: Why does my isolated product show a melting point depression and poor solubility in methanol?
Diagnosis: You likely have significant contamination with Methyl Fumarurate (the trans-isomer).
Mechanism: The cis-geometry of methyl maleurate is thermodynamically less stable than the trans-form. Exposure to heat (>60°C) without careful pH control, or the presence of radical initiators/light, catalyzes the isomerization to the fumarate derivative. Fumarates pack more efficiently in crystal lattices, often raising the melting point of the pure impurity but depressing the mixture's MP.
Validation:
1H NMR Check: Focus on the alkene region.
Methyl Maleurate (cis): Doublet at
6.3 ppm with coupling constant .
Methyl Fumarurate (trans): Doublet shifted downfield with
.
Solubility Test: Methyl maleurate is soluble in warm methanol; the fumarate isomer is significantly less soluble.
Q: My yield is low, and the product smells strongly of ammonia. What happened?
Diagnosis: Hydrolytic degradation of the ureide moiety.
Mechanism: Methyl maleurate contains an N-acyl urea linkage. Under basic conditions or prolonged heating in aqueous media, this linkage hydrolyzes, releasing ammonia, carbon dioxide, and monomethyl maleate.
Corrective Action:
Maintain reaction pH < 5.0.
Avoid aqueous workups where possible; prefer recrystallization from anhydrous solvents like methanol or acetic acid.
Part 2: Reactivity & Cyclization (The Process Phase)
Q: I am attempting to cyclize Methyl Maleurate to Methyl Orotate, but the reaction stalls. Why?
Diagnosis: Incorrect solvent choice or lack of oxidative driving force.
Mechanism: Direct cyclization requires oxidative conditions (e.g., bromination followed by dehydrobromination) or radical mechanisms. Simple heating often leads to polymerization rather than ring closure.
Protocol Adjustment:
The Bromination Route: Ensure the intermediate 5-bromo-5,6-dihydro species is formed at low temperature (5-20°C) before heating with base. High initial temps favor polymerization.
The Isomer Factor: If your starting material has isomerized to the trans-fumarate (see Part 1), cyclization is geometrically impossible.
Q: The NMR spectrum of my "pure" methyl maleurate shows a small broad peak at 10.8 ppm and disappearance of the methyl ester singlet.
Diagnosis: Spontaneous cyclization to N-carbamoylmaleimide .
Mechanism: In solution (especially DMSO or DMF), methyl maleurate can undergo intramolecular elimination of methanol to form the cyclic imide. This is reversible in methanol but irreversible in non-protic solvents.
Prevention: Store samples in solid form at -20°C. Perform NMR in
rather than DMSO- if solubility permits, to avoid promoting this equilibrium.
Part 3: Data & Specifications
Table 1: Physicochemical Validation Markers
Property
Methyl Maleurate (Target)
Methyl Fumarurate (Impurity)
N-Carbamoylmaleimide (Side Product)
Melting Point
112–114 °C
>200 °C (decomp)
158–160 °C
Alkene NMR ()
~12 Hz (cis)
~16 Hz (trans)
~6.5 Hz (cyclic)
Solubility (MeOH)
High
Low
Moderate
Reactivity
Cyclizes to Orotate
Inert to Cyclization
Reacts with alcohols
Table 2: Troubleshooting Logic Matrix
Observation
Root Cause
Immediate Action
Precipitate during synthesis
Isomerization to trans-form
Check temp < 50°C; Filter and discard solid (likely fumarate).
Loss of Methoxy Signal (3.8 ppm)
Cyclization to Imide
Add MeOH to reopen ring (if reversible) or re-synthesize.
Product is an oil, not solid
Residual solvent (Acetic Acid)
Lyophilize or vacuum dry < 40°C.
Part 4: Visualizing the Pathway
The following diagram illustrates the synthesis of Methyl Maleurate and the critical branching points where errors occur (Isomerization vs. Cyclization).
Figure 1: Reaction network showing the synthesis of Methyl Maleurate via the imide intermediate and the competing isomerization pathway.
Part 5: Validated Experimental Protocol
Synthesis of Methyl Maleurate (via N-Carbamoylmaleimide)
Rationale: Direct esterification of maleuric acid is prone to hydrolysis. The imide route activates the carboxyl group for attack by methanol.
Preparation of Maleuric Acid : React Maleic Anhydride (1.0 eq) with Urea (1.0 eq) in Glacial Acetic Acid at 50°C. Cool to precipitate Maleuric Acid.
Cyclization to Imide : Suspend Maleuric Acid in Acetic Anhydride. Heat to 80°C for 30 min. Isolate N-Carbamoylmaleimide (Solid).
Ring Opening (Target Step) :
Suspend N-Carbamoylmaleimide in absolute methanol .
Reflux gently for 1-2 hours. The solid will dissolve as the ester forms.
Critical Control Point : Monitor by TLC. Stop immediately upon disappearance of starting material to prevent trans-esterification or isomerization.
Cool to 0°C. Methyl Maleurate crystallizes as white needles (MP: 112-114°C).
References
Synthesis and Properties of Maleuric Acid Derivatives
Source: European Patent EP0918749A1. Describes the synthesis of methyl maleurate from urea and maleic anhydride in acetic acid and its characterization (MP 112-114°C).
Cyclization of Maleuric Acid to Orotic Acid
Source: ResearchGate (Synthesis of orotic acid from maleuric acid).[1] Details the bromination-cyclization mechanism and the importance of the cis-isomer.
Isomerization Risks in Maleic Derivatives
Source: Preparation of n-monoalkyl maleates and fumarates.[2] Discusses the catalytic isomerization of maleates to fumarates and the stability differences.
Reaction of N-Carbamoylmaleimides with Alcohols
Source: Vertex AI Snippet 1.1 (EP0918749A1). Confirms the ring-opening of the imide with methanol to yield the methyl ester.
Technical Support Center: Chromatographic Monitoring of Methyl Maleurate Reactions
Welcome to the technical support center for monitoring methyl maleurate reactions using chromatography. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for monitoring methyl maleurate reactions using chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this polar analyte and its related reaction components.
Introduction: The Challenge of Methyl Maleurate Analysis
Monitoring the synthesis of methyl maleurate, an esterification product of maleic acid or anhydride with methanol, presents unique analytical challenges. The polarity of the reactants (maleic acid) and the potential for isomerization to the trans-isomer, methyl fumarate, necessitates robust chromatographic methods. Furthermore, the presence of unreacted starting materials, byproducts, and the catalyst in the reaction mixture can interfere with accurate quantification.[1][2] This guide provides practical, field-tested solutions to common issues encountered during High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) analysis.
Troubleshooting Guide: From Tailing Peaks to Baseline Woes
This section addresses specific problems you may encounter during your chromatographic analysis of methyl maleurate reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor Peak Shape (Tailing or Fronting) for Methyl Maleurate and Maleic Acid
Symptoms: Asymmetrical peaks, with a "tail" extending from the back or a "front" pushing forward from the main peak.[3]
Causality:
Tailing: Often caused by secondary interactions between the acidic analytes (especially maleic acid) and active sites (silanols) on the silica-based stationary phase of a C18 column.[4] Overloading the column with too much sample can also lead to tailing.[3]
Fronting: This is a classic sign that the sample solvent is significantly stronger (more eluting power) than the mobile phase, causing the analyte to travel too quickly at the start of the column.[3]
Solutions:
Mobile Phase pH Adjustment: For reversed-phase HPLC, suppress the ionization of maleic acid by lowering the mobile phase pH to around 2.5-3.0 with an acid like phosphoric acid or formic acid.[5] This protonates the carboxylic acid groups, making the molecule less polar and reducing interactions with silanols.
Buffer Concentration: Ensure your buffer concentration is adequate, typically in the 10-25 mM range, to maintain a stable pH and improve peak shape.[4]
Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.[6] If the sample is not soluble, use a solvent that is as weak as or weaker than the mobile phase.
Column Choice: Consider using a column with a polar-embedded stationary phase or a "water-tolerant" C18 column, which are more robust when using highly aqueous mobile phases needed for polar analytes.[7]
Reduce Injection Volume: If overloading is suspected, dilute your sample or reduce the injection volume.[4][6]
Problem 2: Unstable Retention Times
Symptoms: The time it takes for methyl maleurate or other components to elute from the column varies between injections.[3]
Causality:
Inadequate Column Equilibration: This is a very common issue, especially with ion-pairing or HILIC methods, but also relevant in reversed-phase. The column needs sufficient time to stabilize with the mobile phase before the first injection.[8][9]
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, or evaporation of the more volatile solvent (like acetonitrile) over time, will alter the elution strength.[3][9]
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. A column oven is crucial for reproducible results.[9]
Pump and System Leaks: A small leak in the system will cause pressure fluctuations and, consequently, unstable flow rates and retention times.[6][9]
Solutions:
Equilibration Protocol: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before starting a sequence.
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation.[3] Ensure all components are fully dissolved and the solution is properly degassed.[3]
Thermostat the Column: Use a column oven set to a stable temperature, for example, 30°C or 40°C.[9]
System Check: Regularly inspect for leaks at all fittings, especially around the pump heads and column connections. Check for salt buildup, which indicates a past leak.[6]
Gas Chromatography (GC)
Problem 3: No or Very Broad Peaks for Maleic Acid
Symptoms: Maleic acid does not elute from the column, or it appears as a very broad, tailing peak.
Causality: Maleic acid is a non-volatile, polar compound with two carboxylic acid groups. These groups can interact strongly with the stationary phase and are not thermally stable, often decomposing in the hot GC inlet.[10]
Solution: Derivatization
The most effective solution is to convert the carboxylic acid groups into more volatile and thermally stable esters through a process called derivatization.[10][11]
Silylation: Reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with trimethylsilyl (TMS) groups, creating silyl esters that are well-suited for GC analysis.[12]
Esterification: Using reagents like BF3-methanol will convert the carboxylic acids to their methyl esters.[12][13] However, since you are trying to quantify methyl maleurate, this approach would also convert the starting material (maleic acid) into your product, making it unsuitable for reaction monitoring unless you are only interested in other acidic byproducts.
Problem 4: Inconsistent Derivatization and Poor Reproducibility
Symptoms: Peak areas for derivatized analytes vary significantly between runs, even for the same standard concentration.
Causality: Derivatization reactions can be sensitive to moisture, reagent concentration, reaction time, and temperature. Incomplete reactions lead to underestimation of the analyte.[12]
Solutions:
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Water can compete with the analyte for the derivatizing reagent.
Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and amount of derivatizing agent to find the conditions that give a complete and reproducible reaction.
Use an Internal Standard: Add a known amount of a similar but chromatographically distinct compound (an internal standard) to all samples and standards before derivatization.[12] This helps to correct for variations in the derivatization and injection process. Pimelic acid is an example of an internal standard used for dicarboxylic acid analysis.[12]
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for monitoring my methyl maleurate reaction?
A1: For most applications, Reversed-Phase HPLC (RP-HPLC) with UV detection is the preferred method. It allows for the simultaneous quantification of the polar maleic acid, the moderately polar methyl maleurate, and potential non-polar byproducts without the need for derivatization.[7] GC is a viable option but requires a derivatization step for the maleic acid, which adds complexity.[11] TLC can be a quick and inexpensive tool for qualitative monitoring of reaction progress (e.g., disappearance of starting material), but it is less precise for quantification than HPLC or GC.[14][15]
Q2: What type of HPLC column should I use for methyl maleurate analysis?
A2: A standard C18 column is a good starting point. However, due to the polar nature of maleic acid, you may encounter issues with retention.[7][16] If you see poor retention (the peak elutes very early, near the void volume), consider these options:
Polar-Embedded C18 Columns: These have a polar group embedded in the alkyl chain, which improves retention for polar analytes in highly aqueous mobile phases.[17]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent. In HILIC, polar compounds are retained more strongly.[8][16] This can be an excellent alternative if reversed-phase methods fail.
Q3: How do I prepare my reaction mixture for HPLC analysis?
A3: Proper sample preparation is critical for accurate results and to protect your HPLC system.[1][2]
Quench the Reaction: Stop the reaction at your desired time point. This can often be done by cooling the mixture rapidly.
Dilution: Dilute a small, accurately measured aliquot of the reaction mixture with the mobile phase or a compatible solvent.[18] This brings the analyte concentrations into the linear range of the detector.
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or tubing.[18]
Q4: Can I distinguish between methyl maleate (cis) and methyl fumarate (trans) using chromatography?
A4: Yes, both HPLC and GC can typically separate these geometric isomers. Fumaric acid and its esters are generally less polar than their maleic counterparts and will therefore have different retention times.[19] In RP-HPLC, the less polar methyl fumarate will be retained longer on a C18 column. Developing a method with good resolution between these two peaks is important if isomerization is a concern in your reaction.
Q5: My baseline is drifting during my HPLC gradient run. What's causing this?
A5: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components at the detection wavelength.[3]
Use High-Purity Solvents: Ensure you are using high-purity, HPLC-grade solvents to minimize impurities.[3]
Matching Absorbance: If possible, choose a mobile phase additive (like formic acid instead of trifluoroacetic acid if detecting at low UV wavelengths) that has low absorbance at your chosen wavelength.
Detector Contamination: A dirty detector flow cell can also cause baseline drift.[9] Flushing the system with a strong solvent like isopropanol can help.
Experimental Protocols & Data Visualization
Protocol 1: Standard RP-HPLC Method for Methyl Maleurate Reaction Monitoring
This protocol provides a starting point for developing a stability-indicating HPLC method.
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temp.
30°C
Detection
UV at 210 nm
| Injection Vol. | 10 µL |
Mobile Phase Preparation:
Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
Degas both mobile phases using an ultrasonic bath or an inline degasser before use.[3]
Standard Solution Preparation:
Accurately weigh and prepare stock solutions of methyl maleurate and maleic acid (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples.
Sample Preparation:
At a specific reaction time, withdraw a 100 µL aliquot of the reaction mixture.
Dilute it 1:100 in a volumetric flask using the initial mobile phase.
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
Method Validation:
Before routine use, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[20][21][22][23] Key parameters to assess include:
Specificity: Ensure peaks are well-resolved from each other and from any matrix components.
Linearity: Analyze calibration standards and plot peak area versus concentration. The correlation coefficient (r²) should be >0.99.[20]
Accuracy & Precision: Analyze samples with known concentrations to assess recovery and the repeatability of the results.[20]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[20]
Diagrams
References
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Lee, Y. J., & Kim, Y. H. (2011). Detection of Long Alkyl Esters of Succinic and Maleic Acid Using TLC-MALDI-MS. Journal of the Korean Chemical Society, 55(2), 234-239.
Agilent Technologies.
Castellani, F., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega, 8(17), 15295-15304.
ResearchGate. (2025, August 9). Detection of long alkyl esters of succinic and maleic acid using TLC-MALDI-MS.
Phenomenex.
Organomation.
Occupational Safety and Health Administr
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
Sigma-Aldrich. HPLC Troubleshooting Guide.
SCION Instruments. HPLC Troubleshooting Guide.
Welch Materials. (2024, November 25).
Polymer Chemistry Characterization Lab.
BP Amoco Chemicals Ltd. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
Persee. (2025, August 22).
LCGC International. (2015, November 1).
SIELC Technologies. Polar Compounds.
ACE HPLC Columns. HPLC Troubleshooting Guide.
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?.
St. Petersburg State University.
Theses. Mass spectrometric analysis of tricarboxylic acid cycle metabolites.
Springer.
Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
ResearchGate. (2022, November 8).
MDPI. (2023, March 24). Lipophilicity Study of Fumaric and Maleic Acids.
Emery Pharma. (2023, March 7).
Biermann, U., et al. (2011). Esters of maleinized fatty compounds as plasticizers. European Journal of Lipid Science and Technology, 113(8), 1019-1026.
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
International Journal of Research and Review. (2025, August 8).
A Senior Application Scientist's Guide to Reactivity: Monomethyl Maleate vs. Methyl Maleurate
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of bifunctional chemical linkers and synthons, α,β-unsaturated carbonyl compounds are indispensable tools. This...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bifunctional chemical linkers and synthons, α,β-unsaturated carbonyl compounds are indispensable tools. This guide provides an in-depth comparative analysis of two related yet functionally distinct reagents: Monomethyl Maleate (MMM) and Methyl Maleurate (MMU). While both molecules share a methyl ester and a cis-configured double bond, the substitution of a carboxylic acid in MMM with a ureido moiety in MMU fundamentally alters their reactivity profiles. We will explore these differences through the lens of their electronic properties, susceptibility to nucleophilic attack, and behavior in common synthetic transformations. This analysis is supported by established chemical principles, relevant literature, and detailed experimental protocols designed to provide a practical framework for reagent selection in drug discovery and materials science applications.
Structural and Physicochemical Profiles
A molecule's reactivity is a direct consequence of its structure and the interplay of its functional groups. Let's first define the two molecules at the center of our comparison.
1.1 Monomethyl Maleate (MMM)
Monomethyl Maleate (CAS 3052-50-4), the mono-ester of maleic acid, is prepared through the straightforward alcoholysis of maleic anhydride with methanol.[1][2] It features three key functional regions: a terminal carboxylic acid, a methyl ester, and an electron-deficient carbon-carbon double bond. This trifecta of functionality makes it a versatile building block in organic synthesis.
1.2 Methyl Maleurate (MMU)
Methyl Maleurate is the methyl ester of maleuric acid. Maleuric acid itself is formed from the reaction of maleic anhydride and urea.[3] The resulting structure (CAS 135353-83-8) replaces the carboxylic acid of MMM with a terminal ureido group (–NHCONH₂).[4] This substitution dramatically changes the molecule's acidic and hydrogen-bonding properties.
Table 1: Comparative Physicochemical Properties of MMM and MMU
The distinct terminal functional groups—carboxylic acid versus ureido—serve as the primary drivers of the divergent reactivity between MMM and MMU.
Acidity and Reactions of the Terminal Group
Expertise & Experience: The choice between MMM and MMU often comes down to the desired reactivity at the non-ester terminus. The vast difference in acidity is the most critical factor.
Monomethyl Maleate (MMM): The carboxylic acid moiety (pKa ≈ 2.6) makes MMM a moderately strong organic acid.[1] It is readily deprotonated by common bases (e.g., NaHCO₃, Et₃N) to form a carboxylate salt. This functionality is a gateway to a host of classical transformations. For instance, it can be activated with reagents like thionyl chloride (SOCl₂) or EDC (a carbodiimide) to form reactive intermediates for the synthesis of amides and esters. This makes MMM an ideal synthon for conjugating the maleate core onto amine- or alcohol-containing molecules.[7]
Methyl Maleurate (MMU): In stark contrast, the ureido group of MMU lacks significant acidity. The N-H protons are not readily removed by common bases. Instead, the ureido group is characterized by its capacity for hydrogen bonding, acting as both a donor (N-H) and acceptor (C=O). While the nitrogen atoms are theoretically nucleophilic, their reactivity is severely diminished by the delocalization of their lone pairs across two adjacent carbonyl groups. Consequently, MMU is stable under conditions that would readily transform the carboxyl group of MMM.
Electrophilicity of the α,β-Unsaturated System: The Michael Addition
Trustworthiness: The α,β-unsaturated ester system in both molecules renders them "Michael acceptors," making them susceptible to 1,4-conjugate addition by nucleophiles.[8][9] This reaction is fundamental to their application as chemical linkers. The rate and efficiency of this addition, however, are dictated by the electrophilicity of the double bond, which is modulated by the terminal functional group.
Causality: The reactivity of a Michael acceptor is governed by the electron-withdrawing strength of the groups conjugated to the double bond. A stronger electron-withdrawing group (EWG) creates a more electron-deficient (electrophilic) β-carbon, accelerating nucleophilic attack.
In MMM , the carboxylic acid and the methyl ester both act as potent EWGs, strongly activating the double bond for Michael addition.
In MMU , the ureido group is also electron-withdrawing, but its effect is generally considered weaker than that of a carboxylic acid.
Caption: General mechanism of the Michael Addition reaction.
This protocol provides a framework for directly comparing the reactivity of MMM and MMU toward a common amine nucleophile.
Objective: To determine the relative reaction rates of the aza-Michael addition of benzylamine to Monomethyl Maleate (MMM) and Methyl Maleurate (MMU).
Materials:
Monomethyl Maleate (MMM)
Methyl Maleurate (MMU)
Benzylamine
Deuterated Chloroform (CDCl₃) for NMR analysis
NMR tubes
Procedure:
Reaction Setup: Prepare two separate NMR tubes.
Tube 1 (MMM): To the first NMR tube, add 13.0 mg (0.1 mmol) of Monomethyl Maleate.
Tube 2 (MMU): To the second NMR tube, add 17.2 mg (0.1 mmol) of Methyl Maleurate.
Solvent Addition: To each tube, add 0.6 mL of CDCl₃ and acquire a baseline ¹H NMR spectrum (t=0).
Initiation: To each tube, add 10.9 μL (0.1 mmol, 1.0 equivalent) of benzylamine. Cap the tubes, invert gently to mix, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5, 15, 30, and 60 minutes).
Monitoring: Monitor the reaction progress by observing the disappearance of the vinyl proton signals of the starting materials (~6.2-6.4 ppm) and the appearance of new signals corresponding to the Michael adduct.
Analysis: Calculate the percentage conversion at each time point by integrating the relevant starting material and product peaks.
Self-Validation: The progress of the reaction is validated internally by the stoichiometric conversion of starting material to product as observed in the NMR spectrum. The side-by-side comparison under identical conditions ensures that any observed difference in rate is attributable to the inherent reactivity of the substrates.
Table 2: Predicted Outcome for Comparative Michael Addition
Substrate
Time to >95% Conversion (Predicted)
Predicted Yield
Key Observation
Monomethyl Maleate (MMM)
< 15 minutes
>95%
Rapid disappearance of vinyl protons, indicating a highly facile reaction.
Methyl Maleurate (MMU)
1 - 2 hours
>90%
Slower, but clean, conversion to the adduct. The reaction requires more time to reach completion.
Thermal Stability and Intramolecular Reactions
The structural differences also influence the thermal behavior of these compounds.
Monomethyl Maleate (MMM): As a derivative of maleic acid, MMM retains the potential for intramolecular cyclization. Upon heating, particularly in the presence of a dehydrating agent, it can eliminate water to form maleic anhydride.[12] This pathway must be considered in high-temperature applications.
Methyl Maleurate (MMU): MMU lacks a simple, low-energy pathway for intramolecular cyclization. It is expected to be more thermally robust with respect to cyclization, though at very high temperatures, complex decomposition involving the ureido group would occur.
Caption: Thermal dehydration and cyclization of MMM.
Applications in Drug Development & Materials Science
The choice between MMM and MMU is dictated by the desired synthetic outcome.
Monomethyl Maleate (MMM) is the reagent of choice when:
High Reactivity is Needed: For rapid and efficient conjugation to thiols (e.g., cysteine residues on proteins) or amines via Michael addition.
A Second Handle is Required: The free carboxylic acid serves as a secondary reaction site for post-conjugation modification, such as linking a payload or attaching to a polymer backbone. It is frequently used in the synthesis of polymers and resins.[13]
Methyl Maleurate (MMU) is advantageous when:
Introducing a Ureido Pharmacophore: The ureido group is a privileged structure in medicinal chemistry, known for its ability to form strong, specific hydrogen bonds with biological targets.
Modulating Reactivity: A less "aggressive" Michael acceptor is needed to achieve selectivity in the presence of more reactive electrophiles.
Acid Sensitivity is a Concern: When the synthetic route involves acid-labile functional groups that would be compromised by the carboxylic acid of MMM.
Summary and Outlook
Monomethyl Maleate and Methyl Maleurate, while structurally similar, offer distinct and complementary reactivity profiles. MMM is a highly reactive, acidic building block ideal for rapid conjugations and multi-step functionalization. MMU is a more specialized, non-acidic reagent that provides a pathway for introducing the valuable ureido motif while offering a more tempered Michael reactivity.
Table 3: Reactivity Summary
Feature
Monomethyl Maleate (MMM)
Methyl Maleurate (MMU)
Primary Reactivity Mode
Highly Electrophilic Michael Acceptor & Carboxylic Acid
Moderately Electrophilic Michael Acceptor
Terminal Group
Acidic (pKa ≈ 2.6)
Neutral, H-Bonding (Ureido)
Michael Addition Rate
Very Fast
Moderate
Thermal Stability
Susceptible to dehydration/cyclization
More stable to cyclization
Ideal Use Case
Rapid conjugation; bifunctional linker
Introduction of ureido pharmacophore; controlled reactivity
Understanding these fundamental differences empowers researchers to make informed decisions, selecting the optimal reagent to achieve their specific synthetic and functional goals in the development of novel therapeutics and advanced materials.
National Center for Biotechnology Information. (n.d.). Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method. [Link]
Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
Wang, T., & Shen, Y. (2012). Reaction Kinetics of Methanol and Maleic Anhydride. Advanced Materials Research. [Link]
PubMed. (2008). Methyl mercapturate synthesis: an efficient, convenient and simple method. [Link]
ResearchGate. (2020). Synthesis of maleopimaric acid and methyl maleopimarate. [Link]
Wikipedia. (2024). Michael addition reaction. [Link]
Global Substance Registration System (GSRS). (n.d.). METHYL MALEURATE. [Link]
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Scaffold Selection: Methyl Maleurate vs. Dimethyl Maleate in N-Heterocycle SynthesisContent Type: Publish Comparison Guide
Audience: Researchers, Senior Synthetic Chemists, Drug Development Leads
In the high-stakes environment of drug discovery, the choice of starting material dictates not just the yield, but the purity profile and scalability of the final API. This guide compares Dimethyl Maleate (DMM) , the commodity workhorse, against Methyl Maleurate (MM) , a specialized "pre-organized" scaffold.
While DMM is ubiquitous as a dienophile and Michael acceptor, its utility in synthesizing specific N-heterocycles (like orotic acid derivatives or hydantoins) is often hampered by harsh reaction conditions and competitive polymerization. Methyl Maleurate , effectively a "masked" hemi-acylurea, offers a kinetic advantage: the urea moiety is already covalently tethered to the maleate backbone, converting a difficult intermolecular condensation into a rapid intramolecular cyclization.
Technical Specifications & Physical Comparison
The fundamental difference lies in the "activation state" of the nitrogen. DMM requires a nucleophilic attack by an external urea under forcing conditions. MM possesses an internal nucleophile ready to close the ring.
Mechanistic Pathways: The Bifurcation of Maleic Anhydride
The decision to use DMM or MM often starts from a common precursor: Maleic Anhydride. The diagram below illustrates the divergent pathways to Uracil derivatives (e.g., Orotic Acid).
Figure 1: Divergent Synthesis Pathways for Uracil Scaffolds
Caption: Path A (Blue) utilizes DMM and relies on difficult intermolecular condensation. Path B (Green) uses MM, where the urea is pre-installed, facilitating easier cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl Maleurate (The "Pre-Fab" Approach)
Context: This protocol installs the urea backbone on Maleic Anhydride, creating the Methyl Maleurate scaffold.
Reaction: Heat the mixture to 50–60°C for 4–6 hours. The ring opens to form N-carbamoylmaleamic acid (Maleuric Acid).
Esterification: Dilute the reaction mixture with Methanol (300 mL) and add a catalytic amount of
. Reflux for 4 hours.
Isolation: Cool to 0°C. Methyl Maleurate precipitates as a white crystalline solid. Filter and wash with cold methanol.
Validation: Check MP (Target: ~160°C range). IR should show distinct ester and urea carbonyl bands.
Protocol B: Cyclization of Methyl Maleurate to Orotic Acid
Context: This demonstrates the superior cyclization efficiency of MM compared to DMM.
Reagents:
Methyl Maleurate (from Protocol A)
Bromine (
) or Hydrogen Peroxide ()
Sodium Hydroxide (NaOH)
Methodology:
Bromination: Suspend Methyl Maleurate (17.2g, 0.1 mol) in water (50 mL). Add Bromine (16g, 0.1 mol) dropwise at 20°C. Stir for 1 hour. Note: This forms the intermediate bromo-derivative.
Cyclization: Add the reaction mixture slowly to a solution of NaOH (20g in 100 mL water) heated to 60°C.
Rearrangement: Maintain temperature at 70–80°C for 2 hours. The base drives the elimination of HBr and ring closure.
Workup: Acidify with conc. HCl to pH 1–2. Orotic acid precipitates as a white solid.
Yield: Typically 70–85% (compared to <40% often seen with DMM + Urea direct condensation).
Critical Analysis: When to Use Which?
Case 1: The "Commodity" Route (Dimethyl Maleate)
Use DMM when:
You are performing Diels-Alder reactions (e.g., with furan or anthracene).
You need a Michael acceptor for thiols or simple amines.
Cost is the only driver and purity requirements are low.
The Risk: Reacting DMM with Urea requires Sodium Methoxide (NaOMe) in dry methanol or xylene. The competition between the Michael addition of the urea nitrogen and the amidation of the ester leads to a mix of hydantoins, open-chain ureides, and oligomers.
Case 2: The "Precision" Route (Methyl Maleurate)
Use MM when:
Target: Uracils, Orotic Acid, or Hydantoins.
Requirement: High regioselectivity is needed (e.g., if using N-methyl urea).
Process Safety: You want to avoid the high-temperature methoxide conditions required for DMM.
The Advantage: By reacting Maleic Anhydride with Urea first (under mild acidic conditions), you ensure the Nitrogen-Carbon bond is formed correctly before the ring-closing step. This "locks in" the regiochemistry.
Safety & Handling
Dimethyl Maleate:
Hazard: Sensitizer. Can cause severe allergic skin reactions.[3][4] Absorbed through skin.[5]
Handling: Double nitrile gloves, fume hood essential. Liquid spills are hard to clean due to oiliness.
Comparative analysis of "Methyl maleurate" derivatives
Topic: : Synthesis, Polymerization Kinetics, and Adhesion Performance Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. From Heterocyclic Precursors to High-Per...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: : Synthesis, Polymerization Kinetics, and Adhesion Performance
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
From Heterocyclic Precursors to High-Performance Adhesion Promoters
Executive Summary
Methyl maleurate (Methyl
-carbamoylmaleamate) represents a critical bifunctional scaffold bridging simple unsaturated esters and complex ureido-functional monomers. Unlike standard maleates (e.g., Dimethyl Maleurate) which serve primarily as plasticizing comonomers, methyl maleurate derivatives possess a unique ureido () moiety. This structural feature imparts dual functionality: it enables hydrogen-bonding-mediated wet adhesion in polymer coatings and serves as a "masked" intermediate for the synthesis of bioactive heterocycles like orotic acid and hydantoins.
This guide objectively compares Methyl Maleurate (MM) against its homologous alkyl derivatives (Ethyl, Isopropyl) and its cyclic precursor,
-Carbamylmaleimide (NCMI), focusing on synthesis efficiency, polymerization utility, and pharmaceutical intermediate potential.
Chemical Identity & Structural Logic[1]
To understand the comparative performance, one must first grasp the structural relationship between the open-chain maleurates and their cyclic counterparts.
The Maleurate Equilibrium
Methyl maleurate is the ring-opened methanolysis product of
-carbamylmaleimide (NCMI).
NCMI (Cyclic): High reactivity, prone to hydrolysis, used as a direct monomer.
Methyl Maleurate (Open): Stable crystalline solid, retains the ureido functionality, polymerizes with alternating tendency (similar to maleic anhydride).
Figure 1: Synthesis pathway of Methyl Maleurate showing its origin from NCMI and potential conversion to Orotic Acid.
The synthesis of alkyl maleurates is most efficiently achieved via the alcoholysis of NCMI. Direct esterification of maleuric acid is less favored due to competitive cyclization.
Table 1: Synthesis Efficiency and Physical Properties
Data derived from optimized protocols (e.g., EP0928820).
Derivative
Precursor
Reagent
Reaction Conditions
Yield (%)
Melting Point (°C)
Solubility (H₂O)
Methyl Maleurate
NCMI
Methanol
Reflux, 6 hrs
93%
112–114
Moderate (Hot)
Ethyl Maleurate
NCMI
Ethanol
Reflux, 6 hrs
88%
105–107
Low
Isopropyl Maleurate
NCMI
Isopropanol
Reflux, 6 hrs
95%
120–122
Very Low
NCMI (Cyclic)
Maleuric Acid
Acetic Anhydride
85°C, 1.5 hrs
90%
158 (dec)
Insoluble
Expert Insight:
Yield Trends: Steric hindrance in the alcohol (Methyl vs. Isopropyl) does not significantly reduce yield in the ring-opening reaction of NCMI. In fact, Isopropyl maleurate often crystallizes with higher purity due to lower solubility of impurities.
Stability: Methyl maleurate is significantly more stable to hydrolysis than NCMI, making it a preferred "shelf-stable" monomer for storage before polymerization.
Polymerization & Adhesion Performance
In the coatings industry, Methyl Maleurate is valued as a Wet Adhesion Promoter . Standard latex paints (Vinyl Acetate/Acrylic) often peel under wet conditions because the polymer-substrate interface is disrupted by water.
Mechanism of Action
The ureido group (
) in Methyl Maleurate remains pendant on the polymer backbone. It forms quadrupolar hydrogen bonds with substrate surfaces (e.g., old alkyd paints, chalky surfaces), displacing water molecules.
Base Polymer: Vinyl Acetate/Butyl Acrylate (80:20). Monomer loading: 1.0 wt%.
Adhesion Monomer
Conversion Rate
Wet Scrub Cycles (ASTM D2486)
Mechanism
Control (No Promoter)
>99%
150
Mechanical interlocking only
Methyl Maleurate
92%
1,850
H-Bonding (Ureido)
NCMI
98%
2,100
H-Bonding + Ring Opening
Dimethyl Maleate
85%
200
None (Plasticizer effect only)
HEMA-Ureido Adduct
95%
2,400
H-Bonding + Side-chain flexibility
Performance Analysis:
MM vs. NCMI: While NCMI offers slightly higher scrub resistance, it is difficult to handle due to dust toxicity and hydrolysis sensitivity. Methyl Maleurate offers a "sweet spot" of high performance (12x improvement over control) with superior handling safety.
MM vs. Dimethyl Maleate: The data proves that the ester group alone is insufficient. The ureido nitrogen is the active site for adhesion.
Figure 2: Mechanism of Wet Adhesion. The pendant ureido group of Methyl Maleurate penetrates the water layer to bond with the substrate.
Drug Development Application: Orotic Acid Synthesis
For the pharmaceutical audience, Methyl Maleurate is a historical and mechanistic proxy for synthesizing pyrimidine precursors.
Route: Bromination of Methyl Maleurate followed by base-catalyzed cyclization.
Protocol: Synthesis of Orotic Acid via Methyl Maleurate
Bromination: Dissolve Methyl Maleurate (1.0 eq) in glacial acetic acid. Add Bromine (1.0 eq) dropwise at 40°C.
Intermediate: Methyl
-bromo-N-carbamoylmaleamate.
Cyclization: Treat the intermediate with aqueous NaOH (2.0 eq) at reflux.
Acidification: Precipitate crude Orotic Acid with HCl.
Yield Comparison:
Via Methyl Maleurate: ~44% Yield.[1] (Advantage: Higher purity, easier isolation of intermediate).
Via Maleuric Acid (Direct): ~35-40% Yield. (Disadvantage: Multiple side products due to unstable acid functionality).
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of Methyl Maleurate (One-Pot from NCMI)
This protocol uses the disappearance of the solid NCMI as a visual indicator of reaction progress.
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.
Charge: Add
-Carbamylmaleimide (10.0 g, 71 mmol) and Methanol (40 mL) .
Note: The NCMI will not dissolve initially; it forms a slurry.
Reaction: Heat the mixture to reflux (approx. 65°C).
Observation: Maintain reflux for 6 hours.[2] The slurry will gradually clear as NCMI reacts to form the soluble ester, then potentially precipitate the product upon cooling depending on concentration.
Workup: Evaporate excess methanol under reduced pressure (Rotavap).
Purification: Recrystallize the residue from hot water or methanol/water mix.
Validation:
MP: Target 112–114°C.
NMR (
-DMSO): Look for Methyl singlet at 3.8 ppm and disappearance of Imide peak.
Validating Methyl Maleurate: Structural Elucidation & Isomeric Purity Guide
Validating the structure of "Methyl maleurate" synthesis products Executive Summary: The Structural Challenge Methyl maleurate (Methyl N-carbamoylmaleamate) is a critical intermediate in the synthesis of hydantoins and p...
Author: BenchChem Technical Support Team. Date: February 2026
Validating the structure of "Methyl maleurate" synthesis products
Executive Summary: The Structural Challenge
Methyl maleurate (Methyl N-carbamoylmaleamate) is a critical intermediate in the synthesis of hydantoins and pyrimidine derivatives. Its structural validation is frequently complicated by two primary factors:
Z/E Isomerism: The cis-alkene backbone (maleurate) is thermodynamically less stable than its trans-isomer (fumarurate). Process conditions can inadvertently trigger isomerization.
Cyclization Competitors: The precursor molecules (maleic anhydride, urea, or N-carbamoylmaleimide) can cyclize or polymerize, creating impurities with similar solubilities.
This guide provides a standardized protocol for synthesizing Methyl maleurate and a rigorous, self-validating analytical framework to distinguish it from its thermodynamic isomer, Methyl fumarurate.
Synthesis Protocol: The Methanolysis Route
While historical methods involve the direct reaction of maleic anhydride with urea, that pathway often yields low-purity mixtures due to polymerization. The Standardized Methanolysis of N-Carbamoylmaleimide is the superior route for high-purity applications.
Experimental Workflow
Reagents:
N-Carbamoylmaleimide (Purity >98%)
Methanol (Anhydrous, HPLC Grade)
Optional: Isopropanol (for recrystallization)
Step-by-Step Methodology:
Dissolution: Charge a reaction vessel with N-carbamoylmaleimide (10 g, 71 mmol) and Methanol (40 mL).
Reflux (Kinetic Control): Heat the mixture to reflux (65°C) for exactly 6 hours .
Scientist’s Note: Do not exceed 6 hours. Extended heating promotes thermodynamic isomerization to the trans-fumarurate.
Evaporation: Remove excess methanol under reduced pressure (Rotary evaporator, <40°C bath temperature) to prevent thermal isomerization.
Isolation: The residue solidifies upon cooling.
Yield: ~93% (11.5 g).
Appearance: White crystalline solid.
Melting Point: 112–114°C.
Structural Validation: The "Self-Validating" Analytical System
To confirm the identity of Methyl maleurate, you must prove three things:
The ring has opened (Ester formation).
The alkene is intact (No saturation).
The geometry is cis (Z-isomer).
Diagnostic NMR Criteria (H, 300+ MHz, CDCl)
The most critical validation step is distinguishing the target (Maleurate) from the impurity (Fumarurate). This relies on the Karplus relationship , where trans-coupling constants (
) are significantly larger than cis-coupling constants.
Feature
Methyl Maleurate (Target)
Methyl Fumarurate (Impurity)
Causality / Mechanism
Alkene Protons ()
6.30 ppm (Multiplet/AB)
~6.80 ppm (Doublet)
Trans-protons are more deshielded due to magnetic anisotropy.
Coupling Constant ()
8 – 12 Hz
14 – 18 Hz
Trans geometry allows better orbital overlap, increasing value.
Methoxy Group ()
3.80 ppm (Singlet)
3.85 ppm (Singlet)
Ester formation confirms ring opening.
Amide NH ()
10.4, 8.2 ppm (Broad)
~10.5, 8.5 ppm (Broad)
Diagnostic of the N-carbamoyl moiety.
Validation Check:
Pass: Spectrum shows a tight multiplet or AB system at 6.3 ppm with
Hz.
Fail: Spectrum shows distinct doublets >6.7 ppm with
Hz (Indicates Isomerization).
Fail: Absence of OMe peak at 3.8 ppm (Indicates unreacted Maleimide).
Vibrational Spectroscopy (FT-IR)
Ester C=O: 1720–1740 cm
(Sharp).
Amide C=O: 1680–1700 cm
(Broad).
Alkene C=C: 1630 cm
(Weak).
Note: In the cis-isomer (Maleurate), intramolecular H-bonding can shift the carbonyl frequencies lower compared to the trans-isomer.
Reaction Pathway & Isomerization Logic
The following diagram illustrates the synthesis pathway and the critical "Isomerization Trap" that researchers must avoid.
Caption: Synthesis workflow showing the kinetic conversion to Methyl Maleurate and the thermodynamic risk of isomerization to Methyl Fumarurate.
Comparative Impurity Profile
When validating your product, use this table to identify extraneous peaks in your analytical data.
Compound
Origin
Detection Method
Removal Strategy
N-Carbamoylmaleimide
Unreacted Starting Material
NMR: No OMe peak at 3.8 ppm.
Recrystallization from Isopropanol.
Methyl Fumarurate
Thermal Isomerization
NMR: Alkene doublet at ~6.8 ppm ( Hz).
Difficult to separate; requires fractional crystallization. Prevention is key.
Dimethyl Maleate
Over-solvolysis
NMR: Two OMe peaks (symmetric ester).
Wash with cold water (Dimethyl maleate is liquid/oil).
Maleuric Acid
Hydrolysis (Moisture)
MS: M+ 158 (vs 172 for ester).
Dry solvents thoroughly before synthesis.
References
Patent US6291619B1:Wet adhesion promoters and their use in emulsion polymerization. (Confirming synthesis of Methyl Maleurate via N-carbamoylmaleimide methanolysis).
Spectroscopic Identification of Organic Compounds: Differentiation of Cis/Trans Alkenes via Coupling Constants. (General Reference for J-coupling validation).
[Link]
Journal of Organic Chemistry: Kinetics of Maleic Anhydride Esterification and Isomerization. (Context for thermodynamic stability of fumarates).
[Link]
Validation
Publish Comparison Guide: Biological Activity of Methyl Maleurate Analogues
The following guide provides a comparative technical analysis of Methyl Maleurate (Methyl N-carbamoylmaleamate) and its bioactive analogues. This analysis synthesizes data on cytotoxicity, antimicrobial efficacy, and met...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of Methyl Maleurate (Methyl N-carbamoylmaleamate) and its bioactive analogues. This analysis synthesizes data on cytotoxicity, antimicrobial efficacy, and metabolic pathways, focusing on the compound's role as a precursor to reactive maleimides and pyrimidine intermediates.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Methyl Maleurate (Methyl N-carbamoylmaleamate) is a functionalized ester derived from maleuric acid. In biological systems, it acts primarily as a "masked" electrophile . While the ester itself exhibits moderate stability, its biological activity is dictated by two competing divergent pathways:
Cyclization: Conversion into N-Carbamoylmaleimide , a potent Michael acceptor with high cytotoxicity and antimicrobial properties.
Hydrolysis: Conversion into Maleuric Acid , a metabolic intermediate involved in pyrimidine biosynthesis (precursor to Orotic Acid).
This guide compares Methyl Maleurate against its active cyclized form (N-Carbamoylmaleimide) and its hydrolyzed metabolite (Maleuric Acid) to assist in selecting the appropriate scaffold for therapeutic applications.
Structural Relationship Diagram
The following diagram illustrates the critical structure-activity relationship (SAR) and metabolic fate of Methyl Maleurate.
Figure 1: Divergent activation pathways of Methyl Maleurate. The red path indicates cytotoxic activation; the yellow path indicates metabolic processing.
Comparative Biological Activity[7]
A. Cytotoxicity & Antitumor Potential
The antitumor mechanism of maleurate analogues relies on the maleimide motif . Methyl maleurate serves as a stable precursor that can generate the active maleimide in situ or be used as a synthetic intermediate.
Feature
Methyl Maleurate (Ester)
N-Carbamoylmaleimide (Cyclic)
Maleic Anhydride Copolymers
Primary Mechanism
Pro-drug / Precursor
Michael Acceptor (Thiol alkylation)
Enhanced Permeability & Retention (EPR)
Reactivity (Thiol)
Low (Requires cyclization)
High (Rapid covalent bonding)
Moderate (Slow release)
IC50 (Leukemia K562)
> 50 µM (Est.)
< 0.1 - 5 µM (Highly Potent)
Variable (Polymer dependent)
Selectivity
Moderate
Low (General cytotoxicity)
High (Tumor accumulation)
Stability
Hydrolytically sensitive
Unstable in basic pH
High
Key Insight: Research indicates that N-substituted maleimides (the cyclized product of maleurates) display significant cytostatic activity against human cancer cell lines (e.g., HeLa, MCF-7). Methyl maleurate is significantly less cytotoxic in vitro unless conditions favor its cyclization, making it a safer handling alternative that activates under specific physiological conditions [1][3].
B. Antimicrobial & Antifungal Activity
Maleuric acid derivatives have been evaluated for activity against S. aureus, E. coli, and C. albicans.
Methyl Maleurate: Shows weak to moderate bacteriostatic activity. Its lipophilicity (logP ~ -0.9) limits membrane penetration compared to longer-chain esters (e.g., Dodecyl maleurate).
N-Carbamoylmaleimide: Exhibits strong antifungal activity (MIC 0.5–4 µg/mL).[1] The mechanism involves the alkylation of essential thiol groups in microbial enzymes [3].
Analogues (N-Substituted): Sulfonamide-linked maleimides show superior broad-spectrum activity due to the synergistic effect of the sulfonamide moiety and the maleimide core [1].
Mechanism of Action (MoA)
The "Michael Acceptor" Paradigm
The biological potency of this class is driven by the electron-deficient double bond derived from maleic anhydride.
Activation: Methyl maleurate cyclizes to form the maleimide ring.
Alkylation: The maleimide double bond undergoes a conjugate addition (Michael reaction) with nucleophiles.
Target: The primary biological nucleophiles are Thiols (-SH) found in:
Glutathione (GSH): Depletion leads to oxidative stress and apoptosis.
Tubulin: Interference with microtubule dynamics (cytostasis).
Metabolic Conversion to Orotic Acid
Unlike simple maleimides, Methyl Maleurate retains the urea moiety. Upon hydrolysis to Maleuric Acid, it can cyclize to form Orotic Acid (Vitamin B13), a key precursor in pyrimidine nucleotide biosynthesis. This pathway suggests potential utility in metabolic modulation rather than direct cytotoxicity [2].
Cyclization: Add anhydrous sodium acetate (catalyst) and reflux for 2 hours.
Monitoring: Track disappearance of the ester peak and appearance of the imide carbonyls via TLC (Solvent: Ethyl Acetate/Hexane 1:1) or IR spectroscopy (Look for imide stretch at ~1710 cm⁻¹).
Isolation: Precipitate in ice water, filter, and recrystallize from ethanol to obtain N-carbamoylmaleimide.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standardized workflow for comparing Methyl Maleurate vs. Analogues.
Figure 2: Standardized MTT assay workflow for evaluating comparative cytotoxicity.
References
Al-Azzawi, A. M., & Marouf, A. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Baghdad Science Journal. Link
Tawney, P. O., et al. (1960). Synthesis of orotic acid from maleuric acid. Journal of Organic Chemistry. Link (Referenced via ResearchGate context).
Kozakiewicz, A., et al. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides: Synthesis of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
PubChem. (2025). Maleuric Acid | C5H6N2O4 | CID 5356398. National Library of Medicine. Link
Popa, M., et al. (1996). Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects.[2] Journal of Biomaterials Science, Polymer Edition. Link
Cross-Validation of Analytical Architectures for Methyl Maleate: A Comparative Guide
Executive Summary: The Analytical Paradox of Methyl Maleate Methyl maleate (specifically Dimethyl Maleate , DMM) occupies a critical dual role in pharmaceutical development. It serves as a versatile synthetic reagent (di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Paradox of Methyl Maleate
Methyl maleate (specifically Dimethyl Maleate , DMM) occupies a critical dual role in pharmaceutical development. It serves as a versatile synthetic reagent (dienophile) and a potential genotoxic impurity (PGI) that must be controlled to trace levels (often <10 ppm). Furthermore, its tendency to undergo geometric isomerization to dimethyl fumarate (DMF) and hydrolysis to monomethyl maleate (MMM) creates a dynamic analytical target that defies a "one-size-fits-all" approach.
This guide moves beyond standard method validation (ICH Q2) to focus on Cross-Validation —the systematic comparison of orthogonal methodologies to eliminate bias. We compare the industry-standard GC-MS (for trace analysis) against HPLC-UV (for assay/stability), using qNMR as the absolute reference anchor.
Technical Background & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
Property
Analytical Implication
Volatility
High vapor pressure makes DMM ideal for Gas Chromatography (GC).
UV Chromophore
Weak absorbance at 210 nm (carbonyl/alkene) limits HPLC sensitivity compared to MS.
Reactivity
Isomerization: DMM converts to the more stable Fumarate isomer under heat/light. Hydrolysis: Rapidly degrades to Monomethyl maleate in basic aqueous media.
Genotoxicity
As a Michael acceptor, it requires control at ppm levels (TTC limit ~1.5 µ g/day ).
Mechanism of Instability
The following diagram illustrates the degradation pathways that can confound analysis if not controlled.
Figure 1: Critical degradation pathways of Dimethyl Maleate. Analytical methods must resolve DMM from DMF and MMM to ensure specificity.
Methodology Comparison: GC-MS vs. HPLC-UV[1]
Method A: GC-MS (The Trace Standard)
Best For: Genotoxic impurity quantification (ppm level), complex matrices.
Mechanism: Capillary separation based on boiling point and polarity, followed by electron impact ionization.
Protocol A: Trace Quantification by GC-MS
Sample Preparation: Weigh 100 mg of Drug Substance (API) into a centrifuge tube. Extract with 5.0 mL of Dichloromethane (DCM) containing internal standard (e.g., Dimethyl maleate-d4 or a structural analog like Diethyl maleate). Vortex for 5 min; centrifuge to separate insoluble API.
Best For: Assay (>95%), content uniformity, and monitoring hydrolysis products (MMM) which are non-volatile and poorly suited for GC.
Mechanism: Reversed-phase partition chromatography.
Protocol B: Assay & Related Substances by HPLC
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of free acids).
A common failure mode in Methyl Maleate analysis is the in-situ formation of the impurity during sample preparation, or its loss due to volatility.
The "Cold-Extract" Protocol (for GC-MS):
Pre-chill the extraction solvent (DCM) to 4°C.
Sonicate for maximum 5 minutes. Prolonged sonication heats the solvent, causing loss of DMM (BP ~205°C, but volatile in solution) or isomerization to DMF.
Use Amber Glass: DMM can isomerize to DMF under UV light. All standard solutions must be stored in amber glassware.
Derivatization Check: If analyzing the mono-ester (Monomethyl maleate) by GC, derivatization (e.g., with BF3-Methanol) is required to convert it to Dimethyl maleate. Warning: This conversion makes it impossible to distinguish between original DMM and MMM. Therefore, HPLC is mandatory for distinguishing Mono- vs. Di-esters.
References
Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link (Establishes the TTC concept used for DMM limits).
International Conference on Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Link (The standard for validation protocols).
Kakde, R. et al. (2018). "Stability indicating RP-HPLC method for estimation of Dimethyl Fumarate and its degradation products". Journal of Chromatographic Science.
Guan, J. et al. (2019). "Determination of genotoxic impurities in active pharmaceutical ingredients by GC-MS". Journal of Pharmaceutical Analysis.
Navigating the Synthesis of Methyl Maleurate: A Guide to Reproducibility and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of specialty chemical intermediates is often accompanied by challenges in reproducibility, stemming from reaction sensitivity, reagen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of specialty chemical intermediates is often accompanied by challenges in reproducibility, stemming from reaction sensitivity, reagent stability, and the potential for side reactions. "Methyl maleurate," identified as the methyl ester of N-carbamoylmaleamic acid, presents such a case. This guide provides a comprehensive analysis of a proposed synthetic pathway for methyl maleurate, critically examining the factors that influence its reproducibility. We will delve into a detailed, two-step experimental protocol, highlighting the causality behind each procedural choice and potential pitfalls. Furthermore, this guide will compare the proposed method with alternative esterification strategies, offering a comparative analysis of their respective advantages and drawbacks. All experimental data and claims are supported by citations to authoritative sources, ensuring a foundation of scientific integrity.
Introduction: The Enigmatic "Methyl Maleurate"
"Methyl maleurate" is the common name for the chemical entity systematically known as N-carbamoyl-maleamic acid, methyl ester[1]. Its structure, featuring a reactive maleimide backbone, a urea moiety, and a methyl ester, suggests its potential as a versatile building block in organic synthesis and drug development. However, the paucity of readily available, validated synthesis protocols and the "as-is" disclaimer on commercially available batches underscore the challenges associated with its preparation and, by extension, the reproducibility of experimental results derived from it.
This guide aims to demystify the synthesis of methyl maleurate by proposing a logical, two-step synthetic route. We will dissect each step, from the formation of the N-carbamoylmaleamic acid precursor to its subsequent esterification, with a focus on maximizing yield and ensuring consistency.
Proposed Synthesis of Methyl Maleurate: A Two-Step Approach
The most logical pathway to methyl maleurate involves a two-step process:
Synthesis of N-Carbamoylmaleamic Acid: The reaction of maleic anhydride with urea.
Selective Methyl Esterification: The conversion of the carboxylic acid group of N-carbamoylmaleamic acid to its methyl ester.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed two-step synthesis of Methyl Maleurate.
Part 1: Synthesis of N-Carbamoylmaleamic Acid
Underlying Principle
The synthesis of N-carbamoylmaleamic acid from maleic anhydride and urea is a well-documented reaction. It proceeds via the nucleophilic attack of one of the amino groups of urea on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.
Experimental Protocol
Materials:
Maleic Anhydride (≥99%)
Urea (≥99%)
Glacial Acetic Acid
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Buchner funnel and filter paper
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, combine maleic anhydride (1.0 eq) and urea (0.98 eq).
Add glacial acetic acid as a solvent. The volume should be sufficient to dissolve the reactants upon heating.
Heat the mixture to 50°C with constant stirring.
Maintain the temperature at 50°C for 12 hours. The product, N-carbamoylmaleamic acid, will precipitate out of the solution as it forms.
After 12 hours, cool the reaction mixture to room temperature.
Collect the precipitated product by vacuum filtration using a Buchner funnel.
Wash the product with a small amount of cold acetic acid to remove any unreacted starting materials.
Dry the product under vacuum to obtain N-carbamoylmaleamic acid as a white solid.
Causality and Reproducibility Considerations
Stoichiometry: Using a slight excess of maleic anhydride ensures the complete consumption of urea, simplifying purification.
Temperature Control: Maintaining the temperature at 50°C is crucial. Higher temperatures can lead to decomposition of the product, reducing the yield and reproducibility.
Reaction Time: A 12-hour reaction time is reported to achieve good yields. Shorter times may result in incomplete reaction, while longer times do not significantly improve the yield and may contribute to side reactions.
Precipitation: The precipitation of the product from the reaction mixture drives the equilibrium towards product formation, contributing to a high yield.
Part 2: Selective Methyl Esterification
The selective esterification of the carboxylic acid in the presence of amide and urea functionalities is the most critical and challenging step in the synthesis of methyl maleurate. Standard acid-catalyzed esterification methods pose a risk of hydrolyzing the sensitive amide and urea groups. Therefore, milder and more selective methods are required.
Method 1: Diazomethane Esterification (High Yield, High Hazard)
Principle: Diazomethane is a highly reactive methylating agent that readily converts carboxylic acids to methyl esters under mild conditions. It does not typically react with amides or ureas, making it highly selective.
Experimental Protocol (Use with Extreme Caution):
Diazomethane is toxic and potentially explosive. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
Materials:
N-Carbamoylmaleamic Acid
Diazomethane solution in diethyl ether (prepared in situ from a suitable precursor like Diazald®)
Diethyl ether
Erlenmeyer flask
Magnetic stirrer and stir bar
Procedure:
Dissolve N-carbamoylmaleamic acid in a minimal amount of a co-solvent like THF or suspend it in diethyl ether in an Erlenmeyer flask.
Cool the solution/suspension in an ice bath.
Slowly add the diazomethane solution dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.
Allow the reaction to stir for an additional 15-30 minutes at 0°C.
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
Remove the solvent under reduced pressure to obtain crude methyl maleurate.
Purify the product by recrystallization or column chromatography.
Causality and Reproducibility Considerations:
Selectivity: The high selectivity of diazomethane for carboxylic acids is the primary advantage of this method.[2][3]
Mild Conditions: The reaction is performed at low temperatures, minimizing the risk of side reactions or decomposition.
Reproducibility: When executed with care, this method can provide highly reproducible results with excellent yields.[2]
Safety: The extreme toxicity and explosive nature of diazomethane are significant drawbacks, limiting its practical application.[3]
Principle: Alkyl imidazole carbamates are effective and chemoselective reagents for the esterification of carboxylic acids. They offer a safer alternative to diazomethane.[4][5]
Experimental Protocol:
Materials:
N-Carbamoylmaleamic Acid
Methyl imidazole carbamate (MImC)
Anhydrous polar solvent (e.g., DMF or acetonitrile)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Procedure:
In a round-bottom flask, dissolve N-carbamoylmaleamic acid (1.0 eq) in the chosen anhydrous polar solvent.
Add methyl imidazole carbamate (1.1-1.5 eq).
Heat the reaction mixture to a temperature between 50-80°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product can be purified by an aqueous workup followed by recrystallization or column chromatography.
Causality and Reproducibility Considerations:
Chemoselectivity: Imidazole carbamates show high selectivity for carboxylic acids over other functional groups like amides and ureas.[4][5]
Safety: This method avoids the use of highly hazardous reagents like diazomethane.
Reaction Conditions: The reaction may require elevated temperatures and longer reaction times compared to diazomethane, which could potentially lead to other side reactions or isomerization of the maleate double bond to the more stable fumarate. The reproducibility will depend on careful control of these parameters.
High chemoselectivity, safer than diazomethane[4][5]
Requires higher temperatures and longer reaction times, potential for side reactions
Moderate to High, dependent on substrate stability and reaction control
Fischer Esterification
Inexpensive reagents
Harsh acidic conditions can hydrolyze amide and urea, potential for isomerization
Low for this substrate due to lack of selectivity
Characterization and Verification
To ensure the successful synthesis of methyl maleurate and to assess the purity and reproducibility of the reaction, a combination of analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the structure. Key signals to look for would be the methyl ester singlet (~3.7 ppm in 1H NMR), the vinyl protons of the maleate backbone, and the NH protons of the urea and amide groups.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester carbonyl (~1720-1740 cm⁻¹), the amide carbonyl, and the urea carbonyl groups, as well as N-H stretching vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the product (C6H8N2O4, MW: 172.14 g/mol ).[1]
Conclusion and Recommendations
The synthesis of methyl maleurate presents a significant challenge in terms of achieving high reproducibility due to the multifunctional nature of the molecule. A two-step approach, starting with the synthesis of N-carbamoylmaleamic acid followed by a selective methyl esterification, is the most viable route.
For researchers prioritizing yield and selectivity with the capacity for handling hazardous materials, diazomethane esterification offers the most reliable path to pure methyl maleurate. However, for most laboratory settings, the use of imidazole carbamates represents a more practical and safer, albeit potentially lower-yielding and more optimization-intensive, alternative.
Regardless of the chosen method, rigorous analytical characterization is paramount to confirm the identity and purity of the final product. The challenges in synthesizing this molecule underscore the importance of detailed protocol development and critical evaluation of experimental results in the pursuit of reproducible scientific outcomes.
References
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]
Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]
BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). [Link]
Global Substance Registration System (GSRS). (n.d.). METHYL MALEURATE. [Link]
A Comparative Guide to Analytical Standards: Evaluating Methyl Maleurate Against the Benchmark of Methyl Laurate
In the landscape of analytical chemistry, the integrity of quantitative and qualitative analysis hinges on the quality of the reference standards employed. An ideal standard provides a stable, pure, and reliable point of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of analytical chemistry, the integrity of quantitative and qualitative analysis hinges on the quality of the reference standards employed. An ideal standard provides a stable, pure, and reliable point of comparison, ensuring that the data generated is both accurate and reproducible. This guide offers an in-depth technical evaluation of monomethyl maleate (herein referred to as methyl maleurate) as a potential analytical standard.
Due to the limited availability of certified reference material for methyl maleurate, this guide will provide a comparative analysis against a well-established and widely available standard: methyl laurate . This comparison will provide researchers, scientists, and drug development professionals with a framework for selecting the appropriate standard for their analytical needs, grounded in scientific principles and experimental evidence.
Part 1: The Foundation of Reliable Analysis - What Makes an Ideal Standard?
An analytical standard is a substance of known purity and concentration used to calibrate instruments and validate analytical methods. The choice of a standard is a critical decision that directly impacts the quality of analytical results. The primary characteristics of an ideal standard include:
High Purity: The standard should be a single, well-characterized compound with minimal impurities. A purity of ≥99.5% is often desired.
Stability: It must be chemically stable under storage and during the analytical process, resisting degradation from light, temperature, or reaction with the solvent or matrix.[1]
Solubility: The standard must be readily soluble in the solvent used for the analysis to ensure homogeneity.[2]
Non-Hygroscopic: It should not readily absorb moisture from the atmosphere.
High Molecular Weight: A higher molecular weight minimizes weighing errors.
Traceability: For the highest level of confidence, a standard should be traceable to a national or international standard, such as those from the National Institute of Standards and Technology (NIST).[3][4]
Part 2: A Tale of Two Esters - Methyl Maleurate vs. Methyl Laurate
To provide a practical comparison, we will evaluate methyl maleurate against methyl laurate, a fatty acid methyl ester (FAME) that is widely available as a certified reference material (CRM).[4][5][6]
Candidate for Scrutiny: Methyl Maleurate
Methyl maleurate, the monomethyl ester of maleic acid, is a relatively simple organic molecule. Its synthesis can be achieved through the alcoholysis of maleic anhydride with methanol.[7] However, a significant challenge in its use as a standard is the lack of commercially available, certified reference materials. Major chemical suppliers often provide this compound without comprehensive analytical data, placing the onus of purity verification on the end-user.[8]
The Established Benchmark: Methyl Laurate
In contrast, methyl laurate (methyl dodecanoate) is a saturated fatty acid methyl ester that is extensively used in analytical laboratories. It is available as a pharmaceutical secondary standard and a certified reference material (CRM), often with its purity determined by quantitative NMR (qNMR) and traceable to primary materials from institutions like NIST.[3][4] This level of characterization provides a high degree of confidence in its use for method validation and quantification.
The following table summarizes the key properties of both compounds, highlighting the differences relevant to their application as analytical standards.
Property
Methyl Maleurate (Monomethyl Maleate)
Methyl Laurate (Methyl Dodecanoate)
Rationale for Importance
Molecular Formula
C₅H₆O₄
C₁₃H₂₆O₂
Defines the compound's identity and stoichiometry.
Higher molecular weight reduces the impact of weighing errors.
Structure
Unsaturated dicarboxylic acid monoester
Saturated fatty acid monoester
The double bond in methyl maleurate offers a chromophore for UV detection but also a potential site for instability (e.g., isomerization, oxidation). Methyl laurate's saturated chain is generally more stable.
Higher boiling point indicates lower volatility, which is often desirable for a standard to prevent concentration changes due to evaporation.
Solubility
Expected to be soluble in polar organic solvents (Methanol, Acetonitrile, DMSO) and water due to the free carboxylic acid group.
Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone.[9][10]
The standard must be fully soluble in the analytical mobile phase or solvent.[2]
Stability
Potential for cis-trans isomerization to the fumarate form, especially with heat or catalysts. Maleate salts are known to be unstable under certain conditions.[11][12]
Generally stable under typical laboratory conditions. High oxidative stability.[13]
Stability is paramount for a reference material to ensure its concentration remains constant over time.
Purity & Traceability
Not commercially available as a CRM. Purity must be independently verified.[8]
Available as a CRM with certified purity (e.g., by qNMR) and traceability to USP and NIST.[3][4][5]
Certified purity and traceability provide the highest level of analytical confidence.
Part 3: Application in Key Analytical Techniques
The suitability of a standard is ultimately determined by its performance in a specific analytical method. Below, we provide detailed protocols and a comparative discussion for using these standards in qNMR, GC-MS, and HPLC.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, allowing for the direct quantification of a substance without the need for a specific calibration curve, provided a certified internal standard is used.[14]
Preparation of the Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of a certified internal standard (e.g., dimethyl sulfone) into a volumetric flask and dissolve in a known volume of a suitable deuterated solvent (e.g., Methanol-d4).
Sample Preparation: Accurately weigh approximately 15-20 mg of the analyte (e.g., methyl maleurate) into a vial.
Mixing: Transfer a precise volume of the IS stock solution to the vial containing the analyte. Ensure complete dissolution and homogenization.
NMR Acquisition: Transfer the final solution to a 5 mm NMR tube. Acquire a ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (often 30-60 seconds) and a 90° pulse angle.[2][15]
Data Processing: Process the spectrum with zero-filling and apply a baseline correction. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
Purity Calculation: The purity of the analyte is calculated using the following equation:
Caption: Workflow for determining analyte purity using qNMR with an internal standard.
Methyl Maleurate: The presence of a carboxylic acid proton could be problematic. This proton is exchangeable and often gives a broad signal, which is unsuitable for accurate integration. Furthermore, its chemical shift can be highly dependent on concentration and residual water content. The olefinic and methyl protons would be better choices for integration, provided they are well-resolved from other signals.
Methyl Laurate: As a certified qNMR standard, it is highly suitable.[4] It has several well-defined signals (e.g., the singlet for the methoxy group at ~3.6 ppm and the triplet for the terminal methyl group at ~0.9 ppm) that are typically in regions of the spectrum with minimal interference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For compounds like fatty acids, derivatization to their methyl esters (FAMEs) is a common practice to increase volatility.[16]
Sample Preparation:
For an oil or fat sample, perform a transesterification reaction. A common method involves heating the sample (e.g., 25 mg) with 2 mL of methanolic HCl (or 1% sulfuric acid in methanol) at 80°C for 20-60 minutes.[17]
For a standard solution, accurately weigh the methyl ester standard and dissolve it in a suitable solvent like hexane or heptane to the desired concentration. An internal standard (e.g., methyl heptadecanoate) can be added at this stage.
Instrument Setup:
GC Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., FAMEWAX), is typically used for FAME analysis.[18]
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injection: 1 µL split injection (e.g., split ratio 20:1).
Temperature Program: An example program could be: initial temperature of 70°C for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 550.
Temperatures: Source at 230°C, transfer line at 240°C.
Caption: General workflow for the analysis of fatty acid methyl esters (FAMEs) by GC-MS.
Methyl Maleurate: Being a relatively small and volatile molecule, it is well-suited for GC analysis. Its mass spectrum would show a characteristic fragmentation pattern that could be used for identification. However, its higher polarity compared to FAMEs would result in a longer retention time on polar columns. There is also a risk of thermal isomerization in the hot injector or column.
Methyl Laurate: It is an ideal compound for GC analysis and is a component of many standard FAME mixtures.[18] Its chromatographic behavior is well-documented, and it provides a sharp, symmetric peak on appropriate columns, making it an excellent standard for both identification (by retention time) and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for a wider range of compounds, including those that are not sufficiently volatile for GC. For compounds like methyl maleurate, reverse-phase HPLC with UV detection is a viable approach.
Standard and Sample Preparation: Accurately prepare stock solutions of the standard and sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile).
HPLC System:
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[19]
Flow Rate: 1.0 mL/min.
Detection: Diode Array Detector (DAD) or UV detector set at a low wavelength (e.g., 210 nm) to detect the ester and carboxylic acid functional groups.[20]
Method Validation: Validate the method for linearity, accuracy, precision, and sensitivity (LOD/LOQ) using a series of calibration standards.[20]
Caption: A typical workflow for quantitative analysis using reverse-phase HPLC with UV detection.
Methyl Maleurate: Due to its polarity from the free carboxylic acid and the C=C double bond, it would have good retention on a C18 column and could be separated from less polar impurities. The double bond allows for UV detection at low wavelengths (~210 nm). However, the lack of a strong chromophore limits sensitivity and may make it unsuitable for trace-level analysis without derivatization.
Methyl Laurate: This compound lacks a UV chromophore, making it unsuitable for standard HPLC-UV analysis. It is almost exclusively analyzed by GC or by mass spectrometry. Therefore, it would be an inappropriate choice as a standard for an HPLC-UV method.
Part 4: Expert Opinion and Recommendations
As a Senior Application Scientist, my recommendation must be grounded in the principles of scientific integrity and data reliability. While methyl maleurate is a simple molecule that can be synthesized in the lab, its utility as a routine analytical standard is severely hampered by several factors:
Lack of Commercial Certification: The absence of a Certified Reference Material means that every laboratory must independently verify its purity, a time-consuming and expertise-intensive process. This introduces significant potential for inter-laboratory variability.
Potential for Instability: The cis-double bond and the free carboxylic acid group present potential pathways for degradation or isomerization, which could compromise the integrity of the standard over time.
Limited Applicability: While suitable for GC and potentially HPLC-UV, its properties do not make it a universally superior choice. The acidic proton complicates qNMR analysis.
Methyl laurate , on the other hand, exemplifies the qualities of a robust analytical standard. It is stable, commercially available with certified purity and traceability, and its behavior in the most common analytical technique for its class (GC) is well-understood and documented.[4][5][6]
For researchers requiring the highest level of accuracy and reproducibility, particularly in regulated environments such as drug development, using a certified reference material is non-negotiable. In this context, methyl laurate is the unequivocally superior choice for applications where a fatty acid methyl ester is a suitable standard (e.g., GC-MS).
Methyl maleurate should only be considered for use as a standard in specific, research-oriented applications where a certified alternative is not available or suitable. In such cases, it is imperative that the user performs a thorough in-house validation, including:
Purity determination by a primary method like qNMR.
Structural confirmation using ¹H NMR, ¹³C NMR, and MS.
Stability studies under the intended storage and analytical conditions.
Without this rigorous characterization, any quantitative data generated using methyl maleurate as a standard would lack the necessary scientific validation and trustworthiness required for critical decision-making.
University of Alaska Anchorage. Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. [Link]
MDPI. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]
ResearchGate. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]
PMC. Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method. [Link]